molecular formula C17H23NO4 B1383145 tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate CAS No. 1823776-36-8

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1383145
CAS No.: 1823776-36-8
M. Wt: 305.4 g/mol
InChI Key: YYOVHLBZTLRKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-13(19)11-15(18)12-5-7-14(21-4)8-6-12/h5-8,15H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOVHLBZTLRKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of Substituted Piperidinones: A Technical Guide to tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

The core structure of interest is a piperidin-4-one ring system featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 4-methoxyphenyl substituent at the 2-position. The Boc group is a crucial feature, enhancing solubility in organic solvents and preventing unwanted side reactions of the piperidine nitrogen, while being readily removable under acidic conditions. The 4-methoxyphenyl group significantly influences the molecule's steric and electronic properties, which can be pivotal for its interaction with biological targets.

While the specific properties of the title compound are not cataloged, we can infer its characteristics from well-documented, structurally similar compounds. For instance, the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), serves as a foundational reference point.[1][2]

PropertyValue (for tert-Butyl 4-oxopiperidine-1-carboxylate)Reference
CAS Number 79099-07-3[1][2]
Molecular Formula C10H17NO3[1][2]
Molecular Weight 199.25 g/mol [1][2]
IUPAC Name tert-butyl 4-oxopiperidine-1-carboxylate[1]
Synonyms N-Boc-4-piperidone, 1-(tert-Butoxycarbonyl)-4-piperidinone[2]
Melting Point 71-72 °C[2]

The introduction of a 4-methoxyphenyl group at the 2-position would be expected to increase the molecular weight and likely alter its melting point and solubility profile. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would be essential for the unambiguous characterization of the synthesized title compound.

Synthesis Strategies and Methodologies

The synthesis of 2-substituted-4-oxopiperidine derivatives is a well-trodden path in organic chemistry, often involving multi-step sequences. A general and adaptable synthetic strategy is paramount for generating a library of analogs for structure-activity relationship (SAR) studies.

A plausible and efficient retrosynthetic approach for tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is outlined below. This approach leverages commercially available starting materials and established chemical transformations.

G Target This compound Intermediate1 N-Boc-2-(4-methoxyphenyl)piperidin-4-ol Target->Intermediate1 Oxidation Intermediate2 N-Boc-2-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine Intermediate1->Intermediate2 Hydroboration-Oxidation Intermediate3 2-(4-methoxyphenyl)pyridine Intermediate2->Intermediate3 Partial Reduction & Boc Protection StartingMaterial1 4-Bromoanisole Intermediate3->StartingMaterial1 Suzuki or Stille Coupling StartingMaterial2 Pyridine Intermediate3->StartingMaterial2 Grignard Addition to Pyridine N-oxide

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which is a key intermediate in the synthesis of the anticancer drug Vandetanib.[3][4][5] This multi-step synthesis demonstrates the core chemical transformations that are applicable to the synthesis of the title compound.

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

  • Dissolve 4-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3][4]

Step 2: Sulfonation of the Hydroxyl Group

  • Dissolve the product from Step 1 in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride and stir the mixture at a low temperature for several hours.[3][4]

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic extract with dilute HCl, water, and brine.

  • Dry the organic layer and evaporate the solvent to obtain the tosylated intermediate.[3][4]

Step 3: Nucleophilic Substitution

  • To a solution of the tosylated intermediate in a suitable solvent (e.g., DMF), add the desired nucleophile (in this case, a substituted phenol) and a base such as potassium carbonate.

  • Heat the reaction mixture to drive the substitution reaction to completion.

  • After cooling, perform an aqueous workup and extract the final product.

  • Purify the crude product by crystallization or column chromatography to yield the desired tert-butyl 4-((substituted-phenoxy)methyl)piperidine-1-carboxylate.[3][4]

This modular approach allows for the introduction of various substituents on the piperidine ring, making it a versatile method for generating diverse chemical entities for drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of substituents at the 2-position, such as the 4-methoxyphenyl group, allows for the exploration of specific interactions with protein binding pockets, making these compounds valuable intermediates for targeted therapies.

Central Nervous System (CNS) Agents

The piperidine ring is a common motif in drugs targeting the central nervous system. For example, the related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a well-known intermediate in the synthesis of fentanyl and its analogs, which are potent opioid receptor agonists.[6] The specific substitution pattern on the piperidine ring is critical for modulating the pharmacological activity and selectivity of these compounds.

Kinase Inhibitors

Many small molecule kinase inhibitors incorporate a piperidine moiety to orient functional groups for optimal binding to the ATP-binding site of kinases. The synthesis of Vandetanib, a tyrosine kinase inhibitor, relies on a substituted piperidine intermediate, highlighting the importance of this scaffold in oncology drug discovery.[3][4][5]

Other Therapeutic Areas

The versatility of the substituted piperidine scaffold extends to various other therapeutic areas. For instance, tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a key building block in the synthesis of a wide array of therapeutic agents, underscoring the broad utility of these intermediates in modern drug discovery.[7]

Workflow for Synthesis and Characterization

The successful synthesis and development of novel compounds based on the 2-substituted-4-oxopiperidine scaffold require a systematic and rigorous workflow.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation A Reaction Setup B Reaction Monitoring (TLC, LC-MS) A->B C Workup & Extraction B->C D Purification (Column Chromatography, Crystallization) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (HRMS) E->F G Purity Analysis (HPLC) F->G H In vitro Assays G->H I In vivo Studies H->I

Caption: A typical workflow for the synthesis, characterization, and evaluation of novel piperidinone derivatives.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block for medicinal chemistry. The synthetic strategies and applications discussed in this guide, drawn from closely related and well-documented analogs, provide a solid foundation for researchers working with this class of compounds. The versatility of the 2-substituted-4-oxopiperidine scaffold, coupled with the modularity of its synthesis, ensures its continued relevance in the quest for novel and effective therapeutic agents. As with any novel compound, rigorous spectroscopic and analytical characterization is essential to confirm its identity and purity before its use in biological assays.

References

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2015 International Workshop on Materials, Mechatronics and Computer Sciences. Atlantis Press. [Link]

  • PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • PubChem. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

  • Angene Chemical. tert-Butyl 4-oxopiperidine-1-carboxylate-2,2,6,6-d4. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • SpectraBase. tert-Butyl-4-[(4-methoxyphenyl)(furan-2-carbonyl)amino]piperidine-1-carboxylate. [Link]

  • Google Patents.
  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Appretech Scientific Limited. tert-butyl 4-(cyano(2-methoxyphenyl)methyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] This guide provides an in-depth technical analysis of the core physicochemical properties of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, a substituted piperidine derivative. The piperidine motif is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for researchers, scientists, and drug development professionals.[4] While specific experimental data for this exact molecule is not extensively published, this paper will leverage established principles, data from structurally analogous compounds, and validated computational models to present a comprehensive and predictive profile. This approach is designed to empower researchers with the foundational knowledge to anticipate the behavior of this and similar chemical entities in a drug discovery pipeline.

Molecular Structure and Core Chemical Identifiers

A precise understanding of a molecule's structure is the bedrock of any physicochemical analysis. This compound is a chiral molecule featuring a piperidine-4-one core. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity. At the 2-position of the piperidine ring, a 4-methoxyphenyl group is attached, and the 4-position bears a carbonyl functional group (ketone).

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2CCCN(C2=O)C(=O)OC(C)(C)C
InChIKey InChIKey=VHYUHFQJDCJDNQ-UHFFFAOYSA-N

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [color="#202124"];

// Atom nodes with positions N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C", pos="-3,0.8!"]; C_Me1 [label="CH3", pos="-3.2,1.8!"]; C_Me2 [label="CH3", pos="-4.2,0.2!"]; C_Me3 [label="CH3", pos="-2.8,-0.2!"]; C2 [label="C", pos="1.2,0.5!"]; H2[label="H", pos="1.3,1.2!"]; C3 [label="C", pos="2.2,-0.5!"]; H3a [label="H", pos="2.3,-1.2!"]; H3b [label="H", pos="3.0,-0.2!"]; C4 [label="C", pos="1.8,-1.5!"]; O4 [label="=O", pos="2.5,-2.2!"]; C5 [label="C", pos="0.5,-2.0!"]; H5a [label="H", pos="0.4,-2.7!"]; H5b [label="H", pos="-0.3,-1.7!"]; C6 [label="C", pos="-0.5,-1.0!"]; H6a [label="H", pos="-0.6,-0.3!"]; H6b [label="H", pos="-1.3,-1.3!"];

C_aryl_attach [label="C", pos="1.8,1.5!"]; C_aryl_2 [label="C", pos="1.5,2.7!"]; C_aryl_3 [label="C", pos="2.1,3.7!"]; C_aryl_4 [label="C", pos="3.1,3.5!"]; O_Me [label="O", pos="3.7,4.5!"]; C_Me_aryl [label="CH3", pos="4.7,4.3!"]; C_aryl_5 [label="C", pos="3.4,2.3!"]; C_aryl_6 [label="C", pos="2.8,1.3!"];

// Bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3; N1 -- C2; N1 -- C6; C2 -- C3; C2 -- H2; C3 -- C4; C3 -- H3a; C3 -- H3b; C4 -- O4 [style=double]; C4 -- C5; C5 -- C6; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b;

C2 -- C_aryl_attach; C_aryl_attach -- C_aryl_2; C_aryl_attach -- C_aryl_6; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_4 -- O_Me; O_Me -- C_Me_aryl; C_aryl_5 -- C_aryl_6; }

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Predictive Analysis

In the absence of comprehensive experimental data, a combination of computational modeling and analysis of structurally related compounds provides a robust predictive profile. The following table summarizes key physicochemical properties, with the understanding that these are estimations to guide initial research efforts.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 305.37 g/mol Influences diffusion and transport across biological membranes. A value under 500 g/mol is generally favored for oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) ~2.5 - 3.5A measure of a compound's partition between an oily (n-octanol) and an aqueous phase. It is a critical determinant of solubility, absorption, membrane permeability, and metabolic stability. Values in this range often represent a good balance for oral drug candidates.[5]
Aqueous Solubility Low to moderateDirectly impacts bioavailability. Poor solubility can lead to low absorption and the need for complex formulations. The presence of the polar ketone and carbamate groups is offset by the lipophilic aromatic ring and tert-butyl group.
pKa Not ionizableThe molecule lacks strongly acidic or basic functional groups within the typical physiological pH range. The amide nitrogen of the Boc group is non-basic due to resonance delocalization. This simplifies its behavior in different pH environments of the body.
Hydrogen Bond Donors 0The number of N-H and O-H bonds. A low number is favorable for membrane permeability.
Hydrogen Bond Acceptors 4 (two C=O, one ether O, one carbamate O)The number of N and O atoms. A value less than 10 is a component of Lipinski's Rule of Five.
Polar Surface Area (PSA) ~55-65 ŲThe sum of the van der Waals surface areas of polar atoms. It is a good predictor of drug transport properties, with values < 140 Ų generally associated with good cell permeability.
Rotatable Bonds 4Indicates molecular flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Anticipated Spectroscopic Profile: A Roadmap for Characterization

Structural confirmation of a novel compound relies on a suite of spectroscopic techniques. Based on the molecular structure of this compound, the following spectral features are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

    • Methoxyphenyl Protons: A singlet at approximately 3.8 ppm corresponding to the -OCH₃ group.

    • Piperidine Ring Protons: A series of multiplets in the upfield region (~1.5-4.0 ppm), with complex splitting patterns due to the chiral center at the 2-position and diastereotopic protons. The proton at the 2-position, being adjacent to the aromatic ring, would likely appear as a distinct multiplet.

    • tert-Butyl Protons: A sharp singlet at ~1.5 ppm, integrating to 9 protons, which is a hallmark of the Boc-protecting group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~205-215 ppm) and one for the carbamate carbonyl (~155 ppm).

    • Aromatic Carbons: Six signals in the aromatic region (~114-160 ppm), with the carbon attached to the methoxy group being the most downfield.

    • Piperidine Ring Carbons: Signals in the aliphatic region (~25-60 ppm).

    • tert-Butyl Carbons: A signal for the quaternary carbon (~80 ppm) and a signal for the methyl carbons (~28 ppm).

    • Methoxy Carbon: A signal around 55 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretching: Two strong absorption bands are expected. One for the ketone carbonyl around 1710-1725 cm⁻¹ and another for the carbamate carbonyl around 1680-1700 cm⁻¹.

    • C-O Stretching: Bands corresponding to the ether and ester C-O bonds would be observed in the 1000-1300 cm⁻¹ region.

    • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: In an ESI-MS experiment, the expected [M+H]⁺ peak would be at m/z 306.17, and an [M+Na]⁺ peak at m/z 328.15.

    • Fragmentation Pattern: A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the molecular ion is anticipated, a common fragmentation pathway for Boc-protected amines.

Experimental Protocols for Physicochemical Characterization

For any novel compound, theoretical predictions must be validated by empirical data. The following are standardized protocols for determining key physicochemical properties.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Property Determination cluster_analysis Data Analysis & Modeling Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility Assay Structure_Verification->Solubility LogP logP Determination (Shake-Flask or HPLC) Structure_Verification->LogP Data_Compilation Compile Experimental Data Melting_Point->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation In_Silico Compare with in silico Predictions Data_Compilation->In_Silico ADME_Profile Build ADME Profile In_Silico->ADME_Profile Go_NoGo Go/No-Go for further studies ADME_Profile->Go_NoGo Decision Point

Caption: A generalized workflow for the physicochemical characterization of a novel compound.

Determination of Melting Point
  • Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Determination of Aqueous Solubility
  • Principle: Quantifying the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • The resulting mixture is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Determination of logP (Octanol-Water Partition Coefficient)
  • Principle: Measures the equilibrium distribution of a compound between two immiscible phases, n-octanol (simulating lipids) and water.

  • Methodology (Shake-Flask Method):

    • A known amount of the compound is dissolved in either water or n-octanol (pre-saturated with the other solvent).

    • The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1).

    • The funnel is shaken vigorously to allow for partitioning and then left to stand for the phases to separate completely.

    • The concentration of the compound in each phase is quantified using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculation: The logP is calculated using the formula: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

The Interplay of Physicochemical Properties and Drug-Likeness

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often guided by frameworks like Lipinski's Rule of Five. Let's analyze our target molecule in this context.

Lipinski_Rules cluster_rules Lipinski's Rule of Five Molecule tert-Butyl 2-(4-methoxyphenyl)-4- oxopiperidine-1-carboxylate MW Molecular Weight ≤ 500 Da Molecule->MW 305.37 (Pass) LogP logP ≤ 5 Molecule->LogP ~2.5-3.5 (Pass) HBD H-Bond Donors ≤ 5 Molecule->HBD 0 (Pass) HBA H-Bond Acceptors ≤ 10 Molecule->HBA 4 (Pass) Conclusion Good Predicted Drug-Likeness

Caption: Assessment of the target molecule against Lipinski's Rule of Five.

Based on the predicted properties, this compound demonstrates a promising profile for oral bioavailability. Its molecular weight, lipophilicity, and hydrogen bonding capacity all fall within the generally accepted ranges for drug-like molecules. However, these are guidelines, not rigid laws. Properties like solubility and metabolic stability would require experimental determination to build a complete picture of its potential.

Conclusion and Forward-Looking Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By integrating theoretical knowledge, computational predictions, and data from analogous structures, we have constructed a robust profile that can guide further research and development. The molecule exhibits promising "drug-like" characteristics based on established principles. The next critical steps for any research program involving this compound would be its synthesis, purification, and the empirical validation of the properties discussed herein. A thorough understanding of these foundational characteristics is not merely an academic exercise; it is a critical component of a data-driven approach to de-risk drug discovery projects and increase the probability of success in identifying novel therapeutic agents.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor, 3(4), 26-32. Available at: [Link]

  • Mignani, S., et al. (2020). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. Available at: [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • PubChem Compound Summary for CID 735900, tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). ScienceDirect. Available at: [Link]

Sources

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of scientific integrity. Molecules such as this compound represent a critical class of intermediates, featuring the N-Boc protected piperidone scaffold that is prevalent in the synthesis of countless active pharmaceutical ingredients (APIs). The 2-aryl-4-piperidone motif is a privileged structure, and its unambiguous characterization is paramount to ensuring the validity of subsequent synthetic steps and biological assays.

This guide eschews a simplistic, linear recitation of procedures. Instead, it offers a holistic, field-tested methodology for the structural elucidation of this target molecule. We will delve into the "why" behind each analytical choice, integrating data from multiple spectroscopic techniques to build a self-validating case for the compound's identity. This document is intended for researchers, medicinal chemists, and analytical scientists who require not just data, but a deep, mechanistic understanding of the structure they have synthesized.

Foundational Analysis: Molecular Mass and Formula Confirmation via Mass Spectrometry

Expertise & Experience: Before dedicating resources to extensive NMR analysis, the first step is always to confirm that the reaction has yielded a product of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can definitively establish the molecular formula. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Configure the mass spectrometer for positive ion mode ESI.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Trustworthiness through Data Interpretation:

The molecular formula for this compound is C₁₇H₂₃NO₄ . The expected monoisotopic mass can be calculated with high precision.

  • Calculated Exact Mass: 305.1627 Da

  • Expected Ion [M+H]⁺: 306.1705 Da

The primary objective is to find a peak in the high-resolution spectrum that matches this [M+H]⁺ value within a narrow tolerance (e.g., ±0.001 Da).

Table 1: Key Ions and Fragments in ESI-MS

Ion/FragmentFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₇H₂₄NO₄]⁺306.1705Protonated molecular ion. Confirms the molecular weight.
[M-C₄H₈+H]⁺[C₁₃H₁₆NO₄]⁺250.1079Loss of isobutylene from the Boc group. A characteristic fragmentation.
[M-Boc+H]⁺[C₁₂H₁₆NO₂]⁺206.1181Complete loss of the Boc protecting group (100 Da).

The observation of the correct protonated molecular ion, alongside characteristic fragment ions, provides a robust, self-validating confirmation of the compound's molecular formula.

Visualization of Key MS Fragmentation

M [M+H]⁺ m/z = 306.1705 Frag1 [M-C₄H₈+H]⁺ m/z = 250.1079 M->Frag1 - 56 Da (isobutylene) Frag2 [M-Boc+H]⁺ m/z = 206.1181 M->Frag2 - 100 Da (Boc group)

Caption: Key ³J(H,H) COSY correlations in the piperidone ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Critical HMBC Correlations for Structure Proof:

  • Aryl to Piperidine Linkage: A correlation from the H-2 proton to the aromatic carbons C-2'/C-6' and C-1' definitively connects the 4-methoxyphenyl ring to the C-2 position of the piperidone.

  • Methoxy Group Placement: A correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-4' confirms its position on the ring.

  • Boc Group Placement: Correlations from the piperidine protons at C-2 and C-6 to the carbamate carbonyl carbon (N-C=O) confirm that the Boc group is on the nitrogen.

  • Piperidone Core Structure: Correlations from H-3 and H-5 to the ketone carbonyl at C-4 confirm the placement of the ketone.

Visualization of Key HMBC Correlations

cluster_mol Key Structural Fragments H2 H-2 C1_prime C-1' H2->C1_prime ³J C_ketone C-4 (Ketone) H2->C_ketone ³J H_MeO H (-OCH₃) C4_prime C-4' H_MeO->C4_prime ³J H6 H-6 C_Boc C=O (Boc) H6->C_Boc ³J

Caption: Essential 2- and 3-bond HMBC correlations confirming connectivity.

Synthesis and Conclusion: A Unified Structural Verdict

The process of structure elucidation is a logical, deductive workflow where each piece of data validates the others.

The Elucidation Workflow

cluster_data Data Acquisition cluster_interp Data Interpretation MS Mass Spec (HRMS) MF Molecular Formula (C₁₇H₂₃NO₄) MS->MF IR FTIR FG Functional Groups (Ketone, Carbamate, Ether) IR->FG NMR 1D & 2D NMR Skeleton Carbon Skeleton & Proton Environment NMR->Skeleton Final Final Structure Confirmed MF->Final FG->Final Connect Atom-Atom Connectivity Skeleton->Connect Connect->Final

Caption: The integrated workflow for structure elucidation.

By systematically applying this multi-technique approach, we move from a hypothesis to a certainty. The mass spectrometry data confirms the elemental composition. The infrared spectrum verifies the presence of the required functional groups. Finally, the complete suite of NMR experiments provides an unambiguous, atom-by-atom map of the molecular architecture. The collective evidence from these orthogonal techniques provides an unshakeable, self-validating confirmation of the structure as This compound . This rigorous standard of proof is essential for the integrity of any research or drug development program.

References

The Multifaceted Biological Activities of 2-Aryl-4-Oxopiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 2-aryl-4-oxopiperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif serves as a cornerstone for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections and inflammatory disorders. Its synthetic accessibility, primarily through multicomponent reactions like the Mannich reaction, coupled with the vast potential for structural diversification, makes it an attractive starting point for drug discovery campaigns. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-aryl-4-oxopiperidine derivatives, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has highlighted the potent anticancer properties of 2-aryl-4-oxopiperidine derivatives against various cancer cell lines. These compounds have been shown to exert their cytotoxic effects through the induction of apoptosis and disruption of key signaling pathways integral to cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of many 2-aryl-4-oxopiperidine derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. These derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Subsequently, a caspase cascade is initiated, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death[1][2]. Some derivatives have also been observed to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis[3].

Furthermore, emerging evidence suggests the involvement of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[4][5][6]. Certain 2-aryl-4-oxopiperidine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival[7].

Anticancer_Mechanism Figure 1: Anticancer Signaling Pathway of 2-Aryl-4-Oxopiperidine Derivatives 2-Aryl-4-Oxopiperidine 2-Aryl-4-Oxopiperidine PI3K PI3K 2-Aryl-4-Oxopiperidine->PI3K Inhibition Bcl-2 Bcl-2 2-Aryl-4-Oxopiperidine->Bcl-2 Downregulation Bax Bax 2-Aryl-4-Oxopiperidine->Bax Upregulation Cell_Cycle_Arrest Cell_Cycle_Arrest 2-Aryl-4-Oxopiperidine->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl-2 Inhibition Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibition Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Figure 1: Anticancer Signaling Pathway.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aryl-4-oxopiperidine derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells[8][9][10][11].

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm[4][12][13][14][15].

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-aryl-4-oxopiperidine derivatives is significantly influenced by the nature and position of substituents on the aryl ring and the piperidine nitrogen.

R1 (N-substituent)R2 (Aryl-substituent)General Activity Trend
Small alkyl groupsElectron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the para positionIncreased cytotoxicity
Bulky aromatic groupsElectron-donating groups (e.g., -OCH₃, -CH₃) at the meta positionDecreased or variable activity
HydrogenHalogens at the ortho positionOften leads to reduced activity

Table 1: General Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-aryl-4-oxopiperidine have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Mechanism of Action

The precise antimicrobial mechanism of action for many 2-aryl-4-oxopiperidine derivatives is still under investigation. However, it is hypothesized that these compounds may disrupt the bacterial cell wall or membrane integrity, leading to leakage of cellular contents and ultimately cell death. Another proposed mechanism involves the inhibition of essential bacterial enzymes.

Experimental Protocol for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of test compounds.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri plates.

  • Well Preparation: Once the agar solidifies, create wells of 6 mm diameter using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the 2-aryl-4-oxopiperidine derivative (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters[16][17].

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy is largely dependent on the substituents on the aryl ring and the piperidine core.

R1 (N-substituent)R2 (Aryl-substituent)General Activity Trend
Methyl, EthylHeterocyclic rings (e.g., thiophene, furan)Enhanced antibacterial and antifungal activity
BenzylHydroxyl or methoxy groupsVariable activity, often depends on position
UnsubstitutedHalogensGenerally increases activity against Gram-positive bacteria

Table 2: General Structure-Activity Relationship for Antimicrobial Activity. [10][18]

Analgesic and Anti-inflammatory Activities: Modulating Pain and Inflammation Pathways

Several 2-aryl-4-oxopiperidine derivatives have exhibited significant analgesic and anti-inflammatory properties, suggesting their potential as novel therapeutic agents for pain management and inflammatory conditions.

Mechanism of Action

The analgesic effects of these compounds are often attributed to their interaction with opioid receptors, particularly the µ-opioid receptor. By binding to these receptors, they can modulate pain perception pathways in the central nervous system[2][5][8][11][19][20][21]. The anti-inflammatory activity is thought to be mediated through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and by blocking their production, these derivatives can reduce inflammation and associated pain[2][19].

Analgesic_Anti-inflammatory_Mechanism Figure 2: Analgesic and Anti-inflammatory Signaling Pathway 2-Aryl-4-Oxopiperidine 2-Aryl-4-Oxopiperidine Opioid_Receptors Opioid_Receptors 2-Aryl-4-Oxopiperidine->Opioid_Receptors Agonist/Modulator Prostaglandin_Synthesis Prostaglandin_Synthesis 2-Aryl-4-Oxopiperidine->Prostaglandin_Synthesis Inhibition Pain_Perception Pain_Perception Opioid_Receptors->Pain_Perception Inhibition Inflammation Inflammation Prostaglandin_Synthesis->Inflammation

Caption: Figure 2: Analgesic and Anti-inflammatory Mechanism.

Structure-Activity Relationship (SAR) for Analgesic and Anti-inflammatory Activity

The affinity for opioid receptors and the ability to inhibit prostaglandin synthesis are highly dependent on the structural features of the 2-aryl-4-oxopiperidine derivatives.

R1 (N-substituent)R2 (Aryl-substituent)General Activity Trend
Phenethyl, PropylPhenyl, substituted phenylPotent µ-opioid receptor binding and analgesic activity[19]
Small alkyl groupsElectron-donating groupsOften enhances anti-inflammatory effects
HydrogenElectron-withdrawing groupsMay decrease analgesic potency

Table 3: General Structure-Activity Relationship for Analgesic Activity. [11][13][16][17][19][22]

Synthesis of 2-Aryl-4-Oxopiperidine Derivatives

The most common and efficient method for the synthesis of the 2-aryl-4-oxopiperidine scaffold is the one-pot multicomponent Mannich reaction.

Mannich_Reaction_Workflow Figure 3: Workflow for the Mannich Synthesis Start Start Reactants Aromatic Aldehyde + Ketone + Amine Start->Reactants Mixing Mix reactants in a suitable solvent (e.g., ethanol) Reactants->Mixing Reaction Reflux the mixture for several hours Mixing->Reaction Cooling Cool the reaction mixture Reaction->Cooling Precipitation Collect the precipitated product Cooling->Precipitation Purification Recrystallize from an appropriate solvent Precipitation->Purification Characterization Characterize the final product (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: Figure 3: Mannich Reaction Workflow.

Step-by-Step Protocol for Mannich Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), a ketone (e.g., acetone, 1 equivalent), and an amine (e.g., ammonium acetate or a primary amine, 1 equivalent) in a suitable solvent such as ethanol[3][23][24].

  • Reaction Initiation: Stir the mixture at room temperature for a few minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and then recrystallize from a suitable solvent to obtain the pure 2-aryl-4-oxopiperidine derivative[9][18][25][26][27].

Future Perspectives and Conclusion

References

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Pakistan journal of pharmaceutical sciences, 25(4), 751-757.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(14), 3791-3807.
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2017). Journal of developing drugs, 6(2).
  • Wang, Y., et al. (2018). Structure–activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 74-88.
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.
  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer letters, 329(2), 155-164.
  • Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cancer Medicine, 7(10), 5079-5093.
  • Khan, M. F., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2).
  • Mannich Synthesis of 2-(Thiazol-4-yl)-1h-benzimidazole-2-methylene Piperazinyl (2,5-diamino-1,3,4-thiadiazolyl) Oxamide. (2011). American-Eurasian Journal of Scientific Research, 6(2), 116-122.
  • Structure activity relationship study. (2024).
  • Palmer, R. B., et al. (1998). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of medicinal chemistry, 41(4), 533-540.
  • Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 759-763.
  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2021). Frontiers in Chemistry, 9, 749871.
  • Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 57-61.
  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. (2010). Bioorganic & medicinal chemistry letters, 20(1), 375-379.
  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (2018). Cancer Medicine, 7(10), 5079-5093.
  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2020). Molecules, 25(18), 4287.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6296.
  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of chemical and pharmaceutical research, 5(12), 1269-1276.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS chemical neuroscience, 12(15), 2846-2861.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Journal of American Science, 16(5), 59-70.
  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). International journal of molecular sciences, 22(8), 4155.
  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. (2022). Bioorganic Chemistry, 129, 106173.
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
  • PI3K/Akt/mTOR inhibitors - Adooq Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2022). Pharmaceuticals, 15(11), 1358.
  • Structure–activity relationships of opioid ligands. (2018). Figshare.

Sources

The Strategic Role of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold as a Cornerstone of Drug Discovery

The piperidine ring is a preeminent scaffold in the landscape of medicinal chemistry, recognized for its widespread presence in a vast number of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. This has led to its incorporation into therapeutic agents across a multitude of disease areas, including oncology, central nervous system disorders, and infectious diseases.[2] The strategic functionalization of the piperidine core is a key element in modern drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Within this context, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate emerges as a sophisticated and highly valuable building block, offering medicinal chemists a unique combination of structural features to drive the discovery of next-generation therapeutics. This technical guide will provide an in-depth exploration of the synthesis, chemical utility, and strategic importance of this key intermediate.

I. The Architectural Significance of this compound

The title compound is a trifecta of functionalities, each contributing to its utility as a synthetic intermediate in drug discovery.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely employed nitrogen protecting group in organic synthesis. Its presence on the piperidine nitrogen serves to deactivate the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective modifications at other positions of the ring. The Boc group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a facile entry point for further derivatization of the nitrogen atom.

  • The 4-Oxo Functionality: The ketone at the C4 position is a versatile synthetic handle. It can be subjected to a wide range of chemical transformations, including reduction to a hydroxyl group, reductive amination to introduce new amine-containing side chains, and Wittig reactions to form exocyclic double bonds.[3] This allows for the introduction of diverse substituents at a key position for modulating biological activity.

  • The 2-(4-methoxyphenyl) Group: The presence of an aryl group at the C2 position of the piperidine ring is a common feature in many biologically active compounds, particularly those targeting the central nervous system.[1] The 4-methoxyphenyl substituent, specifically, can influence the molecule's properties in several ways:

    • Lipophilicity and Pharmacokinetics: The methoxy group can enhance the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

    • Target Interactions: The aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor.

    • Metabolic Stability: The methoxy group can influence the metabolic stability of the compound by blocking potential sites of oxidation on the phenyl ring.

The interplay of these three functional groups makes this compound a powerful tool for the construction of complex molecular architectures with tailored pharmacological properties.

II. Synthetic Strategies for Accessing the 2-Aryl-4-Oxopiperidine Core

A. The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[5][6] This strategy can be adapted for the synthesis of 2-aryl-4-piperidones.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Cyclization and Final Product SM1 4-Methoxyphenylacetonitrile Int1 α-(4-Methoxyphenyl)glutaric acid diethyl ester SM1->Int1 Michael Addition SM2 Ethyl acrylate SM2->Int1 Int2 N-Boc-protected amino diester Int1->Int2 Reductive Amination & Boc Protection Int3 β-Keto ester Int2->Int3 Dieckmann Condensation (Base-catalyzed) Product This compound Int3->Product Hydrolysis & Decarboxylation

Figure 1. A plausible synthetic pathway to this compound via a Dieckmann condensation.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-(4-Methoxyphenyl)glutaric acid diethyl ester

  • To a solution of sodium ethoxide in ethanol, add 4-methoxyphenylacetonitrile.

  • To this solution, add ethyl acrylate dropwise at a controlled temperature.

  • After the addition is complete, reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by vacuum distillation to obtain the desired diester.

Step 2: Synthesis of the N-Boc-protected amino diester

  • Subject the α-(4-methoxyphenyl)glutaric acid diethyl ester to reductive amination conditions using a suitable ammonia source and a reducing agent (e.g., hydrogen gas with a catalyst, or a hydride reagent).

  • Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the N-Boc-protected amino diester.

Step 3: Dieckmann Condensation

  • To a solution of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., toluene or THF), add the N-Boc-protected amino diester dropwise at an elevated temperature.[7]

  • Stir the reaction mixture at reflux until the cyclization is complete.

  • Quench the reaction carefully with a weak acid.

Step 4: Hydrolysis and Decarboxylation

  • Treat the crude β-keto ester from the previous step with an aqueous acid solution and heat to effect both hydrolysis of the ester and decarboxylation to afford the final product, this compound.

  • Purify the final compound by column chromatography.

III. The Role in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The strategic placement of the 2-aryl and 4-oxo functionalities on the N-Boc-piperidine scaffold makes this compound a versatile precursor for a wide range of biologically active molecules. The following sections outline its potential applications in the synthesis of various classes of therapeutic agents.

A. Synthesis of Novel Opioid Receptor Modulators

The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. By modifying the 4-oxo group of the title compound, it is possible to generate a library of novel opioid receptor modulators.

G cluster_0 Modifications at C4 cluster_1 Potential Opioid Receptor Ligands Start This compound Op1 Reduction (e.g., NaBH4) Start->Op1 Op2 Grignard Reaction (R-MgBr) Start->Op2 Op3 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Op3 Prod1 4-Hydroxy-2-arylpiperidines Op1->Prod1 Prod2 4-Alkyl/Aryl-4-hydroxy-2-arylpiperidines Op2->Prod2 Prod3 4-Amino-2-arylpiperidines Op3->Prod3

Figure 2. Synthetic diversification of the 2-aryl-4-oxopiperidine scaffold for the generation of potential opioid receptor modulators.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related 4-arylpiperidine derivatives, the following SAR trends can be anticipated:[8]

Modification at C4Expected Impact on Opioid Receptor Affinity
Reduction to 4-OH The stereochemistry of the hydroxyl group will be critical for receptor binding.
Addition of alkyl/aryl groups The nature and size of the substituent will influence the interaction with the receptor's binding pocket.
Introduction of an amino group The basicity and substitution pattern of the amino group can be tuned to optimize interactions with acidic residues in the receptor.
B. Precursor to Novel Kinase Inhibitors

The piperidine ring is frequently incorporated into kinase inhibitors to improve their solubility and pharmacokinetic properties.[9] The 2-aryl-4-oxopiperidine scaffold can serve as a core for the development of novel kinase inhibitors, with the 4-position providing a vector for targeting specific regions of the kinase active site.

C. Building Block for CNS-Active Agents

The 2-arylpiperidine motif is a common feature in compounds targeting the central nervous system. For instance, 2-(4-methoxyphenyl)piperidine is a known intermediate for pharmaceuticals targeting neurological disorders.[10] The 4-oxo group of the title compound provides an additional point for modification to fine-tune the compound's activity at various CNS receptors, such as serotonin and dopamine receptors. The introduction of a lipophilic 4-methoxyphenyl group at the C-4 position of proline derivatives has been shown to be beneficial for inhibition at the GABA transporter GAT3.[4] This suggests that a similar substitution on a piperidine ring could be a valuable strategy for developing novel CNS-active agents.

IV. Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a protected nitrogen, a versatile ketone handle, and a biologically relevant aryl substituent makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. While direct synthetic protocols and biological applications of this specific molecule are yet to be extensively documented in the public domain, its rational design based on established principles of medicinal chemistry suggests a promising future. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed, multifunctional scaffolds will undoubtedly play a pivotal role in accelerating the discovery of the medicines of tomorrow.

V. References

[3] BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. [10] J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)Piperidine | 63359-20-6. [5] Organic Reactions. (n.d.). The Dieckmann Condensation. [6] Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [11] National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [12] Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some N-substituted 4-piperidones. [13] National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [14] Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. [15] ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [1] Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [8] BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. [4] PubMed. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. [16] National Institutes of Health. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [17] ResearchGate. (2025). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. [9] BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. [7] Reddit. (2021). Experimental Help for Dieckmann Condensation. [18] UCL Discovery - University College London. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [19] ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [20] ResearchGate. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. [21] PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [22] PubMed. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. [2] PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [23] PubMed. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. [24] MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

Sources

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Synthesis and Diversification of 4-Oxopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a vast number of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its prevalence stems from its conformational pre-organization, which allows for the precise spatial presentation of substituents to interact with biological targets, and the synthetic versatility of the ketone functionality, which serves as a key handle for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel 4-oxopiperidine scaffolds, with a focus on modern, efficient, and stereoselective methodologies. We will delve into the strategic rationale behind various synthetic approaches, offer detailed experimental protocols for key transformations, and explore the subsequent functionalization of the core structure to generate diverse libraries of drug-like molecules.

The Strategic Importance of the 4-Oxopiperidine Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous structural feature in a multitude of natural products and synthetic drugs.[3][4] The introduction of a carbonyl group at the C4 position, creating the 4-oxopiperidine (also known as 4-piperidone) scaffold, significantly enhances its value as a synthetic intermediate. This ketone provides a versatile entry point for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[5] Consequently, 4-oxopiperidine derivatives are integral components of drugs targeting a broad spectrum of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases.[5][6]

The synthetic utility of 4-oxopiperidones lies in their ability to serve as precursors to highly functionalized piperidines. The carbonyl group can be readily converted into hydroxyls, amines, and carbon-based substituents, often with a high degree of stereocontrol. This allows for the systematic exploration of the structure-activity relationship (SAR) around the piperidine core, a critical process in lead optimization.[7]

Foundational Synthetic Strategies for the 4-Oxopiperidine Core

The construction of the 4-oxopiperidine ring has been a subject of extensive research, leading to the development of numerous synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Classical Cyclization Strategies: The Bedrock of 4-Piperidone Synthesis

Historically, the synthesis of 4-oxopiperidones has relied on robust and well-established cyclization reactions.

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a cornerstone of 4-oxopiperidone synthesis. The process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by base-mediated cyclization, hydrolysis, and decarboxylation to yield the target 4-piperidone.[8] While effective, this multi-step sequence can sometimes result in variable yields.[9]

  • Mannich Reaction: The Mannich condensation is a powerful one-pot, three-component reaction that brings together an amine, a non-enolizable aldehyde (like formaldehyde), and two equivalents of a ketone or β-ketoester.[1] This approach is particularly valuable for the synthesis of 2,6-disubstituted 4-oxopiperidones and has been extensively utilized in the synthesis of various biologically active compounds.[10]

Modern Methodologies for Enhanced Efficiency and Complexity

While classical methods remain relevant, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing the 4-oxopiperidine scaffold.

  • Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds.[11] One-pot procedures involving the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound can rapidly generate highly functionalized piperidines, which can then be further manipulated to yield 4-oxopiperidones.[11][12] The Ugi and Strecker reactions, for instance, have been adapted for the synthesis of 4-anilinopiperidine derivatives, which are key precursors to potent synthetic opioids.[13][14]

  • Catalytic and Asymmetric Approaches: The development of catalytic and asymmetric methods has revolutionized the synthesis of chiral 4-oxopiperidones. Chiral phosphoric acids, for example, have been successfully employed as catalysts in asymmetric aza-Michael reactions to produce enantioenriched piperidine scaffolds.[15] Furthermore, enantioselective, catalytic three-component couplings of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate have been developed to afford tertiary propargylamines with high enantioselectivity.[16]

  • Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, or hetero-Diels-Alder (HDA) reaction, provides a powerful tool for the stereocontrolled synthesis of 2,3-dihydro-4-pyridones, which are valuable precursors to 4-oxopiperidones.[3] This cycloaddition reaction between an imine and a diene can be catalyzed by Lewis acids to achieve high diastereoselectivity.

Experimental Protocols: A Practical Guide

To provide actionable insights for the practicing chemist, this section details step-by-step protocols for key synthetic transformations.

Protocol 1: Synthesis of N-Aryl-4-Piperidones via Aniline Exchange

This protocol outlines a general and efficient method for the synthesis of N-aryl-substituted 4-piperidones from the readily available N-methyl-N-benzyl-4-oxopiperidinium iodide.[6]

Step 1: Preparation of N-Methyl-N-benzyl-4-oxopiperidinium Iodide

  • Dissolve commercially available N-benzyl-4-piperidone (1 equivalent) in acetone.

  • Add methyl iodide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration and wash with cold acetone to yield N-methyl-N-benzyl-4-oxopiperidinium iodide.

Step 2: Aniline Exchange Reaction

  • To a solution of the desired aniline (1 equivalent) in aqueous ethanol, add N-methyl-N-benzyl-4-oxopiperidinium iodide (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-piperidone.

EntryAnilineYield (%)
14-Fluoroaniline85
23-Chloroaniline78
34-Methoxyaniline92
42-Methylaniline65

Table 1: Representative yields for the synthesis of N-aryl-4-piperidones using the aniline exchange method.[6]

Protocol 2: One-Pot Multicomponent Synthesis of Functionalized Piperidines

This protocol describes a one-pot synthesis of highly substituted piperidines using a nano-sulfated zirconia catalyst, which can be precursors to 4-oxopiperidone derivatives.[11]

  • To a mixture of an aromatic aldehyde (2 mmol) and an amine (2 mmol) in ethanol (10 mL), add a 1,3-dicarbonyl compound (1 mmol).

  • Add nano-sulfated zirconia (10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction by TLC.

  • After completion, filter the catalyst and wash it with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure functionalized piperidine.

Visualization of Synthetic Pathways

Visual representations are crucial for understanding complex synthetic routes. The following diagrams, generated using Graphviz, illustrate key strategies for 4-oxopiperidine synthesis.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Pathway Primary_Amine Primary Amine Diester_Intermediate Diester Intermediate Primary_Amine->Diester_Intermediate Michael Addition Alkyl_Acrylate Alkyl Acrylate (2 eq.) Alkyl_Acrylate->Diester_Intermediate Beta_Ketoester β-Ketoester Diester_Intermediate->Beta_Ketoester Intramolecular Cyclization Base Base (e.g., NaOEt) Base->Beta_Ketoester 4_Oxopiperidine 4-Oxopiperidine Beta_Ketoester->4_Oxopiperidine H3O+ / Δ Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation

Caption: The Dieckmann condensation route to 4-oxopiperidines.

Mannich_Reaction cluster_1 Mannich Reaction for 2,6-Disubstituted 4-Oxopiperidones Amine Amine (e.g., NH4OAc) Mannich_Base_Formation One-Pot Condensation Amine->Mannich_Base_Formation Aldehyde Aldehyde Aldehyde->Mannich_Base_Formation Ketone Ketone (2 eq.) Ketone->Mannich_Base_Formation 2_6_Disubstituted_4_Oxopiperidone 2,6-Disubstituted 4-Oxopiperidone Mannich_Base_Formation->2_6_Disubstituted_4_Oxopiperidone

Caption: A streamlined one-pot Mannich reaction.

Diversification and Functionalization of the 4-Oxopiperidine Core

The true power of the 4-oxopiperidine scaffold lies in its potential for diversification. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of various substituents and the construction of diverse molecular libraries.

C-H Functionalization: A Modern Approach to Elaboration

Recent advances in C-H functionalization have provided powerful tools for the direct modification of the piperidine ring.[17][18] Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at specific positions on the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group.[17][18] This strategy offers a more atom-economical and step-efficient alternative to traditional functionalization methods that often require pre-functionalized starting materials.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a structurally different scaffold while retaining its biological activity.[19][20] The 4-oxopiperidine motif can serve as a starting point for scaffold hopping endeavors, where the piperidine ring is replaced by other heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties.[21][22]

Conclusion and Future Outlook

The 4-oxopiperidine scaffold continues to be a cornerstone of modern medicinal chemistry and drug discovery. The development of novel, efficient, and stereoselective synthetic methodologies has further enhanced its utility, enabling the rapid generation of diverse libraries of complex and biologically relevant molecules. As our understanding of disease biology deepens, the demand for novel chemical matter will undoubtedly continue to grow. The versatile 4-oxopiperidine core, coupled with the ever-expanding toolkit of synthetic organic chemistry, is poised to play a central role in the discovery of the next generation of therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow-chemistry approaches, as well as the application of computational tools to guide the design of novel 4-oxopiperidine-based drug candidates.

References

  • Aschwanden, P., Stephenson, C. R. J., & Carreira, E. M. (2006). A Highly Enantioselective, Catalytic Three-Component Coupling of Aldehydes, Alkynes, and 4-Piperidone Hydrochloride Hydrate. Organic Letters, 8(11), 2437–2440. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones with Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. [Link]

  • Pelletier, J. C., et al. (2009). A Nitro-Mannich/Lactamization Cascade for the Asymmetric Synthesis of the Antidepressant (3S,4R)-Paroxetine. Organic Letters, 11(22), 5246–5249. [Link]

  • Zhang, H., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(11), 1813–1816. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106173. [Link]

  • Reddy, B. V. S., et al. (2012). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 356, 127-132. [Link]

  • Overman, L. E., & Wolfe, J. P. (2001). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 1(16), 2855-2863. [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P
  • Optimized Synthesis of 4-Piperidone. Scribd. [Link]

  • McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society, 71(3), 901–906. [Link]

  • Casiraghi, G., et al. (2003). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Tetrahedron Letters, 44(32), 6035-6038. [Link]

  • Targett, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(11), 1097–1102. [Link]

  • Hu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Kumar, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(10), 1468-1479. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • Ethyl 4-oxo-1-piperidinecarboxylate. PubChem. [Link]

  • Classification of Scaffold Hopping Approaches. PMC. [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. PubMed. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Scaffold hopping for designing of potent and selective CYP1B1 inhibitors to overcome docetaxel resistance: synthesis and evaluation. PubMed. [Link]

  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. PubMed. [Link]

  • A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. NIH. [Link]

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. NIH. [Link]

  • ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. ChemBK. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. PubMed. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

  • 2-Oxopiperidine-4-carboxylic acid. PubChem. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

Sources

The Strategic Synthesis and Application of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate: A Pharmaceutical Intermediate Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1] This technical guide provides an in-depth exploration of a key pharmaceutical intermediate, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. We will dissect a strategic, multi-step synthesis of this compound, elucidating the chemical principles that underpin each transformation. Furthermore, this guide will delve into the rationale for its design, its significance as a versatile building block, and its potential applications in the development of novel therapeutics, particularly in the realm of neurology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility, offered by its saturated ring system, allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The ability to functionalize the piperidine ring at various positions provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The subject of this guide, this compound, is a highly functionalized piperidine derivative. Its structure incorporates several key features that make it a valuable intermediate in pharmaceutical synthesis:

  • The 2-Arylpiperidine Motif: The presence of a 4-methoxyphenyl group at the 2-position is of significant interest. Arylpiperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Specifically, compounds containing the 2-(4-methoxyphenyl)piperidine scaffold have been investigated for their potential as analgesics and neuroprotective agents, often targeting neurotransmitter systems like those for serotonin and dopamine.[4][5]

  • The 4-Oxopiperidine Core: The ketone functionality at the 4-position serves as a versatile chemical handle for further molecular elaboration. It can be readily transformed into a variety of other functional groups, such as hydroxyls, amines, or carbon-carbon bonds, allowing for the introduction of additional diversity and the fine-tuning of biological activity.[6]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. Its role is crucial in multi-step syntheses, as it deactivates the nucleophilicity of the nitrogen, preventing unwanted side reactions. The Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, a desirable feature in the final stages of a drug synthesis campaign.

This strategic combination of functionalities makes this compound a highly sought-after building block for the construction of complex and potentially therapeutic molecules.

Retrosynthetic Analysis and Strategic Synthesis Pathway

A robust and scalable synthesis is paramount for any pharmaceutical intermediate. The following retrosynthetic analysis outlines a logical and field-proven approach to this compound, starting from commercially available materials.

retrosynthesis target This compound step1 N-Boc protection target->step1 Deprotection intermediate1 2-(4-Methoxyphenyl)-4-piperidone step1->intermediate1 step2 Intramolecular Cyclization (e.g., Mannich or Dieckmann variant) intermediate1->step2 Protection precursor1 Acyclic amino-diketone or amino-diester precursor step2->precursor1 step3 Michael Addition precursor1->step3 starting_material1 4-Methoxyphenylacetaldehyde step3->starting_material1 starting_material2 Methyl vinyl ketone step3->starting_material2 starting_material3 Ammonia or primary amine step3->starting_material3

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a forward synthesis can be proposed. A highly efficient and convergent approach involves a one-pot, multi-component reaction reminiscent of the Mannich reaction to construct the 2-aryl-4-piperidone core.[1][7] This is followed by the strategic introduction of the Boc protecting group.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of 2-(4-Methoxyphenyl)-4-piperidone (One-Pot Mannich-type Reaction)

synthesis_part_a reagents 4-Methoxyphenylacetaldehyde + Methyl vinyl ketone + Ammonium acetate conditions Glacial Acetic Acid, Reflux reagents->conditions product 2-(4-Methoxyphenyl)-4-piperidone conditions->product

Caption: Synthesis of the piperidone core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methoxyphenylacetaldehyde150.17507.51 g
Methyl vinyl ketone70.091107.71 g
Ammonium acetate77.08604.62 g
Glacial Acetic Acid--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (100 mL), 4-methoxyphenylacetaldehyde (7.51 g, 50 mmol), and ammonium acetate (4.62 g, 60 mmol).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add methyl vinyl ketone (7.71 g, 110 mmol) to the reaction mixture. The addition should be done dropwise over a period of 15-20 minutes to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)-4-piperidone.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20% to 50%) to afford the pure product as a pale yellow oil or a low-melting solid.

Part B: Synthesis of this compound (N-Boc Protection)

synthesis_part_b reagents 2-(4-Methoxyphenyl)-4-piperidone + Di-tert-butyl dicarbonate (Boc)₂O conditions Triethylamine, Dichloromethane, 0 °C to RT reagents->conditions product This compound conditions->product

Caption: N-Boc protection of the piperidone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(4-Methoxyphenyl)-4-piperidone205.27408.21 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.25449.60 g
Triethylamine (TEA)101.19608.36 mL
Dichloromethane (DCM)--150 mL

Procedure:

  • Dissolve 2-(4-methoxyphenyl)-4-piperidone (8.21 g, 40 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (8.36 mL, 60 mmol) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (9.60 g, 44 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white to off-white solid.

Characterization and Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the methoxy group (singlet, ~3.8 ppm, 3H), the aromatic protons of the 4-methoxyphenyl ring (two doublets, ~6.9 and 7.2 ppm, each 2H), and the protons of the piperidine ring (complex multiplets in the range of 2.0-4.5 ppm). The proton at the C2 position will appear as a multiplet, likely a double doublet, in the downfield region of the aliphatic signals.
¹³C NMR Resonances for the tert-butyl group (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon), the methoxy group (~55 ppm), the carbonyl carbon of the ketone (~208 ppm), the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons (in the range of 114-159 ppm), and the aliphatic carbons of the piperidine ring (in the range of 40-60 ppm).
IR (KBr) Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), C-O stretching of the ester and ether (~1250 and 1170 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
Mass Spec The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

Applications in Drug Discovery and Development

The strategic placement of the 2-aryl and 4-oxo functionalities, coupled with the versatile Boc-protecting group, makes this compound a valuable precursor for a diverse range of potential therapeutic agents.

applications intermediate This compound modification1 Reduction of Ketone intermediate->modification1 modification2 Reductive Amination intermediate->modification2 modification3 Wittig Reaction intermediate->modification3 modification4 Boc Deprotection & N-functionalization intermediate->modification4 product1 4-Hydroxy-2-arylpiperidine Derivatives modification1->product1 product2 4-Amino-2-arylpiperidine Derivatives modification2->product2 product3 4-Alkylidene-2-arylpiperidine Derivatives modification3->product3 product4 N-Substituted-2-aryl-4-oxopiperidines modification4->product4

Caption: Potential synthetic elaborations of the intermediate.

The 2-(4-methoxyphenyl)piperidine moiety has been identified as a key pharmacophore in compounds targeting the central nervous system. For instance, analogues have shown affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.[4][8] Furthermore, the 4-oxopiperidine scaffold is a common feature in opioid receptor modulators, and derivatives of this intermediate could be explored for their analgesic properties.[9]

The true value of this intermediate lies in its adaptability. The ketone can be stereoselectively reduced to introduce a chiral center at the 4-position, or it can be converted to an amine to explore structure-activity relationships at this vector. The Boc group can be removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen, further expanding the chemical space that can be explored from this single, versatile building block.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, achievable through robust and scalable chemical transformations, provides access to a highly versatile platform for the creation of novel drug candidates. The inherent biological relevance of its core structural motifs, combined with the numerous possibilities for further chemical modification, ensures that this intermediate will continue to be a valuable asset in the ongoing quest for new and improved therapies for a range of human diseases.

References

  • Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. DigitalNZ.
  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines.
  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization.
  • Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. Who we serve.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Some Piperidine Deriv
  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cycliz
  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone deriv
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • Regioselective synthesis of substituted piperidine-2,4-diones and their deriv
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. PubMed.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Recent advances in the synthesis of piperidones and piperidines.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Alkyl Piperidine Deriv
  • The Role of Piperidine Deriv
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Structure activity relationship of piperidine derivatives.
  • Pharmacological Applications of Piperidine Deriv
  • A Facile Synthesis of N-Aryl Substituted Piperidones. Semantic Scholar.
  • New Routes to α-Aryl
  • Synthesis of N-Substituted piperidines
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • 2-(4-Methoxyphenyl)Piperidine. J&K Scientific.
  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
  • 2-(4-Methoxyphenyl)piperazine. Chem-Impex.
  • 2-(4-Methoxyphenyl)Piperidine. Chem-Impex.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid. Sigma-Aldrich.
  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC - PubMed Central.
  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones.
  • Piperidine Synthesis. - DTIC.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.
  • IMPROVED PROCEDURE FOR THE PREPAR
  • Structure–activity relationship of piperidine derivatives with....

Sources

Spectroscopic Analysis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

It is with sincere regret that we must preface this technical guide with a crucial clarification. Despite a comprehensive search of established scientific databases and chemical literature, complete, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the target molecule, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, could not be located. The creation of a truly in-depth and authoritative technical guide, as originally intended, necessitates access to such primary data to ensure the highest standards of scientific integrity and practical utility for researchers in drug development.

Therefore, this document will proceed with a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. While this approach provides a robust theoretical framework for understanding the expected spectroscopic characteristics of the target molecule, it is imperative that users of this guide recognize the distinction between predicted and experimentally verified data. The information presented herein should be used as a preliminary guide for characterization and not as a substitute for rigorous experimental data acquisition and interpretation.

Introduction: The Structural Significance of 2-Aryl-4-Oxopiperidines

The 2-aryl-4-oxopiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an aryl group at the 2-position and a carbonyl at the 4-position of the piperidine ring creates a molecule with a defined three-dimensional structure and multiple points for functionalization. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances solubility in organic solvents and modulates the nucleophilicity of the nitrogen, making it a versatile intermediate in multi-step syntheses.

The specific subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring, which can influence its electronic properties and potential interactions with biological targets. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further synthetic transformations and biological screening.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The analysis is based on the structure of related N-Boc protected piperidones and 2-aryl piperidines.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Field-Proven Insights
~7.20d2HAr-H (ortho to OMe)The electron-donating methoxy group will shield these aromatic protons, shifting them slightly upfield compared to unsubstituted benzene. The ortho coupling to the meta protons will result in a doublet.
~6.90d2HAr-H (meta to OMe)These protons are further shielded by the methoxy group and will appear as a doublet due to coupling with the ortho protons.
~5.50dd1HN-CH-ArThis proton is at a chiral center and adjacent to both the nitrogen and the aromatic ring. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent methylene group.
~4.10 & ~3.00m2HN-CH₂ (axial & equatorial)The protons of the methylene group adjacent to the nitrogen are diastereotopic and will exhibit complex splitting patterns. The large chemical shift difference is due to the anisotropic effect of the carbonyl group and the Boc protecting group.
~3.80s3HO-CH₃The methoxy protons will appear as a sharp singlet.
~2.70 & ~2.50m2HCH₂-C=O (axial & equatorial)These protons are adjacent to the carbonyl group and will be deshielded. They are diastereotopic and will show complex coupling with the neighboring protons.
~2.20 & ~1.90m2HCH₂ (piperidine ring)The remaining methylene protons on the piperidine ring will have complex splitting patterns due to coupling with multiple adjacent protons.
~1.50s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).

    • Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.

Diagram: ¹H NMR Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer dissolve->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale and Field-Proven Insights
~208C=OPiperidone C=OThe carbonyl carbon of the piperidone ring is expected to be significantly deshielded.
~170C=OBoc C=OThe carbamate carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl.
~159CAr-C-OMeThe aromatic carbon directly attached to the electron-donating methoxy group will be shielded.
~130CAr-C (ipso)The aromatic carbon attached to the piperidine ring.
~128CHAr-CHAromatic methine carbons.
~114CHAr-CHAromatic methine carbons shielded by the methoxy group.
~80CC (CH₃)₃The quaternary carbon of the tert-butyl group.
~60CHN-C H-ArThe carbon of the chiral center adjacent to the nitrogen and the aromatic ring.
~55CH₃O-C H₃The methoxy carbon.
~45CH₂N-C H₂The methylene carbon adjacent to the nitrogen.
~40CH₂C H₂-C=OThe methylene carbon adjacent to the carbonyl group.
~35CH₂C H₂ (piperidine ring)The remaining methylene carbon of the piperidine ring.
~28CH₃C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a high-field NMR spectrometer with a broadband probe.

    • Set a wider spectral width to accommodate the larger chemical shift range of carbon signals.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A significantly larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale and Field-Proven Insights
~2975MediumC-Hsp³ C-H stretchCharacteristic of the alkyl groups (piperidine and tert-butyl).
~1735StrongC=OCarbamate carbonyl stretchThe Boc protecting group has a characteristic strong absorption in this region.
~1715StrongC=OKetone carbonyl stretchThe piperidone carbonyl will also show a strong absorption. These two carbonyl peaks may overlap.
~1610, ~1510MediumC=CAromatic C=C stretchCharacteristic absorptions for the benzene ring.
~1250StrongC-OAryl-alkyl ether C-O stretchThe C-O stretch of the methoxy group.
~1160StrongC-OCarbamate C-O stretchThe C-O single bond of the Boc group.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background place Place Sample on Crystal background->place acquire Acquire Sample Spectrum place->acquire Final IR Spectrum Final IR Spectrum acquire->Final IR Spectrum

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

  • Molecular Formula: C₁₈H₂₅NO₄

  • Molecular Weight: 319.40 g/mol

  • Predicted [M+H]⁺: m/z 320.18

  • Predicted [M+Na]⁺: m/z 342.16

Key Fragmentation Pathways:

  • Loss of the tert-butyl group: A prominent fragment at m/z 264 is expected, corresponding to the loss of a tert-butyl radical.

  • Loss of the Boc group: A fragment corresponding to the loss of the entire Boc group (m/z 101) may be observed.

  • Cleavage of the piperidine ring: Various fragmentation patterns involving the cleavage of the piperidine ring are possible, leading to a complex fragmentation spectrum.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable ionization and maximum signal intensity.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis.

    • Acquire data in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Conclusion and Recommendations

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound.

However, it is of paramount importance to reiterate that this information is theoretical. For any research or development activities, it is strongly recommended that experimental spectroscopic data be acquired for the synthesized compound and compared against these predictions. This will ensure the unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its application in drug discovery and development.

References

Due to the lack of direct experimental data for the target molecule, this section will remain unpopulated. Authoritative sources for the spectroscopic data of closely related compounds were consulted in the formulation of the predictive analysis presented in this guide.

Navigating the Synthesis and Characterization of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aryl-4-Piperidone Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a privileged structure in drug design. Within this class, the 2-aryl-4-piperidone framework is of particular interest, serving as a versatile intermediate for creating complex molecular architectures with diverse pharmacological activities. The presence of an aryl group at the 2-position and a ketone at the 4-position provides two key points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth technical overview of tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, a representative member of this valuable class of compounds.

Section 1: Commercial Availability and Procurement Strategy

As of early 2026, a direct commercial source for this compound is not readily identifiable through major chemical supplier catalogs. While a wide array of substituted N-Boc-4-piperidones are commercially available, the specific 2-(4-methoxyphenyl) substitution pattern appears to be a custom synthesis requirement.

Procurement Strategy:

For researchers requiring this compound, two primary routes are available:

  • Custom Synthesis: Engaging a contract research organization (CRO) specializing in custom chemical synthesis is the most straightforward approach. When requesting a quote, providing a well-defined synthesis route can expedite the process and potentially reduce costs.

  • In-house Synthesis: For laboratories with organic synthesis capabilities, the compound can be prepared following a rational, multi-step synthesis. The following sections of this guide are dedicated to providing a comprehensive, field-proven protocol for the in-house synthesis and characterization of this molecule.

Section 2: Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy, leveraging commercially available starting materials. The key bond disconnections point towards the formation of the 2-arylpiperidine ring as a critical step.

G cluster_0 Proposed Synthesis Route target This compound intermediate2 N-Boc-2-(4-methoxyphenyl)piperidin-4-one target->intermediate2 Oxidation intermediate1 N-Boc-2-(4-methoxyphenyl)-4-hydroxypiperidine intermediate1->target Oxidation intermediate2->intermediate1 [Alternative Route] starting_material2 N-Boc-4-piperidone intermediate2->starting_material2 Arylation starting_material4 4-Anisaldehyde intermediate2->starting_material4 Multi-step sequence intermediate3 2-(4-Methoxyphenyl)piperidine starting_material1 4-Methoxystyrene starting_material3 Di-tert-butyl dicarbonate starting_material5 Ethyl acrylate starting_material6 Ammonia

Caption: Retrosynthetic analysis of the target compound.

A plausible forward synthesis, based on established methodologies for related structures, involves the construction of the 2-arylpiperidine core followed by oxidation to the desired 4-piperidone.

Section 3: Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of this compound, starting from commercially available precursors.

Synthesis of 1-(tert-butoxycarbonyl)-4-piperidone

While commercially available, this starting material can also be readily prepared in-house if necessary.

Protocol:

  • To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a mixture of dichloromethane and water (1:1) at 0 °C, add sodium carbonate (2.5 equivalents) in portions.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dichloromethane dropwise to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-4-piperidone as a white solid.

Synthesis of this compound

This key transformation can be achieved through a multi-component reaction or a stepwise approach. A reliable stepwise approach is detailed below.

Step 1: Synthesis of tert-Butyl 4-hydroxy-2-(4-methoxyphenyl)piperidine-1-carboxylate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(tert-butoxycarbonyl)-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 4-methoxyphenylmagnesium bromide (1.2 equivalents) in THF via a syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the consumption of the starting material by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired alcohol as a mixture of diastereomers.

Step 2: Oxidation to this compound

  • Dissolve the mixture of diastereomeric alcohols from the previous step in dichloromethane.

  • Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes, then separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography to yield the final product.

Section 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Expected Analytical Data

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the tert-butyl group (~1.5 ppm, s, 9H), the methoxy group (~3.8 ppm, s, 3H), the piperidine ring protons (complex multiplets), and the aromatic protons of the 4-methoxyphenyl group (~6.9 and ~7.2 ppm, doublets).
¹³C NMR (101 MHz, CDCl₃) Resonances for the carbonyl group (~208 ppm), the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the piperidine ring.
High-Resolution Mass Spectrometry (HRMS) Calculation of the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient). Purity should ideally be >95%.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules.

G cluster_0 Potential Derivatizations start This compound reductive_amination Reductive Amination start->reductive_amination wittig_olefination Wittig Olefination start->wittig_olefination grignard_addition Grignard Addition start->grignard_addition product1 4-Amino-2-arylpiperidines reductive_amination->product1 product2 4-Alkylidene-2-arylpiperidines wittig_olefination->product2 product3 4-Alkyl-4-hydroxy-2-arylpiperidines grignard_addition->product3

Caption: Potential synthetic transformations of the title compound.

Key potential applications include:

  • Synthesis of Novel Opioid Receptor Modulators: The 4-anilinopiperidine scaffold is central to the structure of fentanyl and its analogs. The title compound could serve as a precursor for novel analgesics with potentially different receptor binding profiles.

  • Development of Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The functional handles on the title compound allow for the introduction of pharmacophoric groups that can interact with the ATP-binding site of various kinases.

  • Exploration of Novel CNS-active Agents: The lipophilic nature of the 2-arylpiperidine core makes it a suitable scaffold for targeting central nervous system (CNS) receptors.

Conclusion

While this compound may not be a readily available catalog chemical, its synthesis is achievable through well-established synthetic organic chemistry principles. This guide provides a comprehensive framework for its preparation and characterization, empowering research and drug discovery teams to access this valuable molecular scaffold. The strategic application of this intermediate holds significant promise for the development of novel therapeutics across a range of disease areas.

References

  • O'Hagan, D. Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and diverse biological activities.

Sources

safety and handling of N-Boc protected piperidones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-Boc Protected Piperidones

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc (tert-butoxycarbonyl) protected piperidones are pivotal intermediates in contemporary pharmaceutical synthesis, valued for their role as versatile scaffolds in the construction of complex molecular architectures. Their prevalence in drug discovery and development pipelines necessitates a comprehensive understanding of their handling and safety profiles. This guide provides an in-depth analysis of the safety considerations, handling protocols, and chemical reactivity of N-Boc protected piperidones, with a primary focus on the widely used N-Boc-4-piperidone. It is designed to equip researchers and chemical process developers with the technical knowledge and practical insights required to mitigate risks and ensure safe, efficient utilization of these critical building blocks.

Introduction: The Role of N-Boc Protected Piperidones in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two primary functions: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it modulates the solubility of the molecule, often facilitating purification.[2][3]

N-Boc-4-piperidone, in particular, is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel analgesics, antivirals, and enzyme inhibitors.[2][4] Its utility stems from the ketone functionality, which allows for a variety of subsequent chemical transformations. Given their widespread use, a robust understanding of the safety and handling of these compounds is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

Hazard Identification and Risk Assessment

While N-Boc protected piperidones are not classified as acutely toxic, they are not benign. A thorough risk assessment should be conducted before any laboratory work is initiated. The primary hazards associated with compounds like N-Boc-4-piperidone are summarized below.

Health Hazards

Based on available Safety Data Sheets (SDS), N-Boc-4-piperidone is considered hazardous.[5][6] The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause redness, itching, and inflammation.[5][7] Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Irritation: As a Category 2 eye irritant, contact with the eyes can result in significant irritation, pain, and potential damage if not promptly addressed.[5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[6][8]

  • Harmful if Swallowed: While specific oral toxicity data is limited, it is classified as harmful if ingested.[6]

It is crucial to note that the toxicological properties of many piperidone derivatives have not been exhaustively investigated.[9] Therefore, all N-Boc protected piperidones should be handled with the assumption that they may present similar or additional hazards.

Physicochemical Hazards

N-Boc-4-piperidone is typically a white to off-white solid powder.[7][9] While not flammable under normal conditions, the fine dust of the solid can form explosive mixtures with air.[6]

  • Combustibility: The compound will burn if exposed to a significant heat source, producing hazardous decomposition products.[9]

  • Thermal Decomposition: Upon heating to decomposition, N-Boc protected piperidones will release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9][10][11] This is particularly relevant during certain deprotection procedures.[12]

Data Summary: Hazard Profile of N-Boc-4-Piperidone
Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][8]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[6]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of N-Boc protected piperidones.

Engineering Controls

The primary goal of engineering controls is to minimize exposure at the source.

  • Ventilation: All handling of solid N-Boc protected piperidones that may generate dust, and all reactions involving these compounds, should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is the standard for such operations.

  • Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize the risk of aerosolization and inhalation.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling N-Boc protected piperidones.

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[8][9] A face shield should be worn when there is a risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[7][9] Gloves should be inspected before use and disposed of properly after handling the material.[9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Workflow for Safe Handling of N-Boc Protected Piperidones

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area: - Certified Fume Hood - Spill Kit Ready Gather_PPE->Prepare_Work_Area Weighing Weigh Compound in Hood Prepare_Work_Area->Weighing Reaction_Setup Set up Reaction in Hood Weighing->Reaction_Setup Decontaminate Decontaminate Glassware & Surfaces Reaction_Setup->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Standard workflow for the safe handling of N-Boc protected piperidones in a laboratory setting.

Storage and Stability

Proper storage is critical to maintaining the integrity of N-Boc protected piperidones and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[7][9][13] The storage container should be kept tightly closed to prevent moisture absorption and contamination.[7][9]

  • Incompatibilities: Keep away from strong acids and oxidizing agents.[7][10] The Boc protecting group is labile to acid, and contact with strong acids will lead to deprotection, potentially generating gas (isobutylene and carbon dioxide) and pressure buildup in a closed container.[14][15]

  • Stability: N-Boc protected piperidones are generally stable under recommended storage conditions.[9] However, they are susceptible to thermal decomposition at elevated temperatures.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills and Leaks
  • Small Spills: For small spills of solid material, avoid generating dust.[16] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[9][16] The spill area should then be decontaminated.

  • Large Spills: Evacuate the area and prevent entry.[17] If safe to do so, contain the spill.[8] Wear appropriate PPE, including respiratory protection, during cleanup.[16]

First Aid Measures
  • Inhalation: Move the affected person to fresh air.[5][9] If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing.[18] If irritation persists, seek medical attention.[18]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[11] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Firefighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Chemical Reactivity and Considerations for Synthesis

Understanding the chemical reactivity of N-Boc protected piperidones is key to their safe and effective use in synthesis.

The N-Boc Protecting Group

The tert-butoxycarbonyl group is designed to be stable to a wide range of reaction conditions, including basic and many nucleophilic reagents.[19] However, its lability under acidic or certain thermal conditions is a critical consideration for both planned reactions and unintentional decomposition.

  • Acid-Mediated Deprotection: The most common method for removing the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[15][19] This reaction proceeds via the formation of a tert-butyl cation, which can lead to the formation of isobutylene gas.[14] Reactions should be conducted with adequate ventilation and pressure relief.

  • Thermal Deprotection: The Boc group can also be removed by heating, a process known as thermolysis.[12][20][21] This typically requires high temperatures (e.g., >150 °C) and can also lead to the release of isobutylene and carbon dioxide.[12] This method avoids the use of strong acids but introduces its own set of hazards related to high temperatures and potential for runaway reactions if not properly controlled.

Deprotection Pathway of N-Boc Group

cluster_acid Acid-Mediated Deprotection cluster_thermal Thermal Deprotection N_Boc_Piperidone N-Boc Protected Piperidone R-N(Boc)-R' Protonation Protonated Intermediate N_Boc_Piperidone->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate R-N(H)-R' Protonation->Carbamic_Acid - t-Butyl cation Amine_Product Deprotected Piperidone (Amine) R-N(H)-R' Carbamic_Acid->Amine_Product Byproducts Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts N_Boc_Piperidone_thermal N-Boc Protected Piperidone R-N(Boc)-R' Carbamic_Acid_thermal Carbamic Acid Intermediate R-N(H)-R' N_Boc_Piperidone_thermal->Carbamic_Acid_thermal Heat (Δ) Carbamic_Acid_thermal->Amine_Product Carbamic_Acid_thermal->Byproducts

Caption: Simplified reaction pathways for acid-mediated and thermal deprotection of the N-Boc group.

Disposal Considerations

Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[18][22]

  • Waste Classification: Determine if the waste is classified as hazardous.[18]

  • Containers: Dispose of unused product and contaminated materials in a suitable, labeled, and closed container.[9][16]

  • Environmental Release: Do not allow the product to enter drains or waterways.[6][9]

Conclusion

N-Boc protected piperidones are indispensable tools in modern organic and medicinal chemistry. Their safe and effective use hinges on a comprehensive understanding of their potential hazards, coupled with diligent application of appropriate safety protocols. By adhering to the principles of hazard assessment, engineering controls, proper use of personal protective equipment, and safe work practices outlined in this guide, researchers can mitigate risks and continue to leverage these valuable compounds in the pursuit of new therapeutic agents.

References

  • Safety Data Sheet: N-Boc-4-Piperidone. Chemos GmbH & Co. KG. [Link]

  • SAFETY DATA SHEET - N-BOC-4-Piperidone (Canada). Fisher Scientific. [Link]

  • Thermolytic Deprotection of N-Boc Groups. J. Org. Chem. 2019, 84, 4846–4855. [Link]

  • 1-Boc-4-piperidone Safety Data Sheet. Alfa Aesar. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. [Link]

  • Thermal Methods - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Application Note - N-Boc Deprotection. Scribd. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Library of Medicine. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthesis method for N-Boc-3-piperidone.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. NIH National Library of Medicine. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NIH National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy presented herein is a robust and efficient two-step process, commencing with the formation of the core piperidone structure via a tandem aza-Michael addition and intramolecular cyclization, followed by the strategic protection of the piperidine nitrogen. This document provides a thorough examination of the underlying chemical principles, detailed experimental protocols, and expected analytical data to support researchers in the successful synthesis and characterization of this target compound.

Introduction: The Significance of Substituted Piperidones

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 2-aryl-4-oxopiperidine framework, in particular, serves as a versatile template for the development of novel therapeutic agents targeting a range of biological targets. The introduction of a 4-methoxyphenyl group at the 2-position can significantly influence the molecule's pharmacological profile, including its binding affinity and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for synthetic applications, as it deactivates the otherwise reactive secondary amine, allowing for selective modifications at other positions of the molecule. This strategic protection is readily removed under mild acidic conditions, providing a facile entry point for further derivatization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a logical and efficient two-step sequence. The first step involves the construction of the 2-(4-methoxyphenyl)-4-piperidone intermediate. This is accomplished through a one-pot reaction involving the aza-Michael addition of p-anisidine to methyl vinyl ketone, followed by an intramolecular cyclization of the resulting adduct. The second step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

Synthetic_Pathway p_anisidine p-Anisidine intermediate 2-(4-methoxyphenyl)-4-piperidone p_anisidine->intermediate Aza-Michael Addition & Intramolecular Cyclization mvk Methyl Vinyl Ketone mvk->intermediate final_product This compound intermediate->final_product N-Boc Protection boc_anhydride Di-tert-butyl dicarbonate boc_anhydride->final_product Mechanism cluster_0 Aza-Michael Addition cluster_1 Intramolecular Cyclization p-Anisidine p-Anisidine Michael_Adduct Michael Adduct p-Anisidine->Michael_Adduct + Methyl Vinyl Ketone Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Tautomerization & Cyclization Piperidone 2-(4-methoxyphenyl)-4-piperidone Cyclized_Intermediate->Piperidone Tautomerization

Caption: Reaction mechanism for piperidone formation.

Experimental Protocol

Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMolesNotes
p-AnisidineC₇H₉NO123.1512.3 g0.1Reagent grade, freshly distilled if necessary.
Methyl vinyl ketoneC₄H₆O70.097.7 g (8.5 mL)0.11Stabilized with hydroquinone, used as received.
Acetic AcidCH₃COOH60.0550 mL-Glacial, solvent and catalyst.
Sodium BicarbonateNaHCO₃84.01As needed-For neutralization.
DichloromethaneCH₂Cl₂84.93As needed-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (12.3 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature until the p-anisidine has completely dissolved.

  • Slowly add methyl vinyl ketone (7.7 g, 0.11 mol) to the solution over a period of 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 30% to 50% ethyl acetate in hexane) to afford 2-(4-methoxyphenyl)-4-piperidone as a solid.

PART 2: Synthesis of this compound

Reaction Rationale

The protection of the secondary amine of the piperidone intermediate is essential for many subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile cleavage under mild acidic conditions. The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base is typically used to deprotonate the nitrogen, increasing its nucleophilicity.

Experimental Protocol

Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMolesNotes
2-(4-methoxyphenyl)-4-piperidoneC₁₂H₁₅NO₂205.2510.3 g0.05From previous step.
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.2512.0 g0.055Reagent grade.
Triethylamine (TEA)(C₂H₅)₃N101.197.0 mL0.05Base.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous, solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.

Procedure

  • Dissolve 2-(4-methoxyphenyl)-4-piperidone (10.3 g, 0.05 mol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (7.0 mL, 0.05 mol) to the solution.

  • Add di-tert-butyl dicarbonate (12.0 g, 0.055 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a crystalline solid.

Characterization Data (Expected)

This compound

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.30 (m, 2H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 5.30-5.40 (m, 1H, NCH), 4.10-4.20 (m, 1H, NCH₂), 3.80 (s, 3H, OCH₃), 3.20-3.30 (m, 1H, NCH₂), 2.60-2.80 (m, 2H, CH₂CO), 2.40-2.50 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 208.0 (C=O), 159.0 (Ar-C), 154.5 (NCOO), 132.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 58.0 (NCH), 55.2 (OCH₃), 45.0 (NCH₂), 42.0 (CH₂CO), 38.0 (CH₂), 28.4 (C(CH₃)₃) ppm.
Mass Spectrum (ESI+) m/z 306.17 [M+H]⁺, 328.15 [M+Na]⁺
IR (KBr) ν 2975, 1705 (C=O, ketone), 1690 (C=O, carbamate), 1610, 1510, 1245, 1160 cm⁻¹

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Increase reflux time and monitor by TLC. Ensure methyl vinyl ketone is not old or polymerized.
Side reactions.Control the addition rate of methyl vinyl ketone to manage the exotherm.
Low yield in Step 2 Incomplete reaction.Ensure the use of anhydrous solvent. Increase reaction time or slightly warm the reaction mixture.
Hydrolysis of (Boc)₂O.Use anhydrous reagents and solvent.
Purification difficulties Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization for final purification.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials. The provided experimental procedures, along with the expected characterization data, should enable researchers to successfully synthesize and verify this important building block for applications in drug discovery and organic synthesis.

References

  • For general procedures on aza-Michael additions: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2013.
  • For examples of piperidone synthesis: D'Angelo, J.; Desmaële, D.; Dumas, F.; Guingant, A. The B-amino ketone condensation. A review. Tetrahedron: Asymmetry1992, 3 (4), 459-505.
  • For N-Boc protection protocols: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.
  • For characterization of related compounds: PubChem Compound Summary for CID 79099-07-3, N-(tert-Butoxycarbonyl)-4-piperidone. [Link] (accessed Jan 18, 2026).

  • For synthesis of related 2-arylpiperidones: Thenmozhi, M.; et al. Synthesis and crystal structure of 1-chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one. Chemical Review and Letters2021, 4(4), 192-199.

One-Pot Synthesis of 2-Aryl-4-Oxopiperidines via Acid-Catalyzed Mannich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-aryl-4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this valuable heterocyclic system. We focus on an acid-catalyzed three-component Mannich reaction, leveraging readily available starting materials: an aromatic aldehyde, an amine source (ammonium acetate), and a β-ketoester (ethyl acetoacetate). This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses characterization, and provides insights into troubleshooting and substrate scope.

Introduction: The Significance of the 2-Aryl-4-Oxopiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] When substituted with an aryl group at the 2-position and a carbonyl at the 4-position, the resulting 2-aryl-4-oxopiperidine framework exhibits a broad spectrum of biological activities, including applications as potential substance P antagonists and other CNS-active agents.[2] The stereochemistry and functionality of this core structure make it a versatile template for library synthesis in drug discovery programs. Traditional multi-step syntheses can be time-consuming and inefficient. The multicomponent Mannich reaction, however, offers a convergent and atom-economical approach to construct this complex scaffold in a single synthetic operation.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via a domino sequence initiated by a three-component Mannich reaction. The reaction brings together an aromatic aldehyde, an amine (generated in situ from ammonium acetate), and two equivalents of a β-ketoester. The entire sequence is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).

The proposed mechanism involves several key stages:

  • Iminium Ion Formation: The aromatic aldehyde reacts with ammonia (from ammonium acetate) to form an intermediate hemiaminal, which then dehydrates under acidic conditions to generate a reactive electrophilic iminium ion.

  • First Mannich Addition: The enol form of the first equivalent of ethyl acetoacetate acts as a nucleophile, attacking the iminium ion. This step forms the first C-C bond and establishes the 2-aryl- and 3-ethoxycarbonyl substituents.

  • Michael Addition: The resulting aminodiester intermediate contains a secondary amine and an α,β-unsaturated ester. The second equivalent of ethyl acetoacetate undergoes a Michael addition to this intermediate.

  • Intramolecular Cyclization (Dieckmann Condensation): The nucleophilic enolate formed in the previous step attacks one of the ester carbonyls intramolecularly, leading to the formation of the six-membered piperidine ring.

  • Hydrolysis and Decarboxylation: The geminal diester intermediate is unstable. Under the acidic and aqueous workup conditions, one of the ester groups is hydrolyzed and subsequently decarboxylates to yield the final, stable 2-aryl-4-oxopiperidine product.

Below is a diagram illustrating the key mechanistic steps.

G cluster_2 First C-C Bond Formation cluster_3 Ring Formation & Finalization A ArCHO (Aryl Aldehyde) Iminium [Ar-CH=NH2]+ (Iminium Ion) A->Iminium + H+ B NH3 (Amine) B->Iminium Intermediate1 Acyclic Amino-diester Intermediate Iminium->Intermediate1 Mannich Addition Ketoester1 Ethyl Acetoacetate (Enol Form) Ketoester1->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Michael Addition + Dieckmann) Hydrolysis Hydrolysis & Decarboxylation Intermediate2->Hydrolysis Product 2-Aryl-4-Oxopiperidine Product Hydrolysis->Product

Caption: Simplified mechanism of the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-phenyl-3-ethoxycarbonyl-4-oxopiperidine as a representative example.

Materials and Equipment
  • Reagents:

    • Benzaldehyde (≥99%, freshly distilled)

    • Ethyl acetoacetate (≥99%)

    • Ammonium acetate (≥98%)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98.5%)

    • Ethanol (anhydrous)

    • Ethyl acetate (reagent grade)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (60 Å, 230-400 mesh)

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard analytical equipment (NMR, MS, IR)

Step-by-Step Procedure

The overall workflow is depicted in the diagram below.

G A 1. Reagent Charging - Add ethanol, benzaldehyde, ethyl acetoacetate, and ammonium acetate to flask. B 2. Catalyst Addition - Add p-TsOH to the mixture. A->B C 3. Reaction - Heat mixture to reflux (approx. 80°C). - Monitor by TLC for ~12-18 hours. B->C D 4. Quenching & Extraction - Cool to RT. - Add water and ethyl acetate. - Neutralize with NaHCO3 soln. C->D E 5. Workup - Separate organic layer. - Wash with brine. - Dry over MgSO4. D->E F 6. Purification - Concentrate via rotary evaporation. - Purify crude product by silica gel column chromatography. E->F G 7. Characterization - Analyze pure fractions by 1H NMR, 13C NMR, and MS. F->G

Caption: Experimental workflow for synthesis and purification.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (40 mL).

  • Reagent Addition: Sequentially add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution dropwise until the aqueous layer is neutral to pH paper.

  • Workup: Separate the organic layer. Wash it sequentially with deionized water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).

  • Product Isolation: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield the 2-phenyl-3-ethoxycarbonyl-4-oxopiperidine as a pale yellow solid.

Characterization of the Product
  • Yield: 60-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 4.60 (d, 1H, H-2), 4.15 (q, 2H, -OCH₂CH₃), 3.80 (d, 1H, H-3), 3.50-3.30 (m, 2H, H-6), 2.80-2.60 (m, 2H, H-5), 2.00 (br s, 1H, NH), 1.20 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 206.5 (C=O, C-4), 170.0 (C=O, ester), 140.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 61.5 (-OCH₂), 60.0 (C-2), 55.0 (C-3), 48.0 (C-6), 45.0 (C-5), 14.2 (-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₇NO₃ [M+H]⁺: 248.12; found: 248.13.

Results and Discussion: Scope and Troubleshooting

The described protocol is robust and can be adapted for a variety of substituted aromatic aldehydes.

Substrate Scope

The reaction generally works well with both electron-donating and electron-withdrawing substituents on the aromatic aldehyde, although reaction times and yields may vary.

EntryAromatic AldehydeSubstituent TypeTypical Yield (%)
1BenzaldehydeNeutral72%
24-MethoxybenzaldehydeElectron-Donating78%
34-ChlorobenzaldehydeElectron-Withdrawing65%
44-NitrobenzaldehydeStrongly EWD58%
52-NaphthaldehydeFused Aromatic68%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting Guide
  • Problem: Reaction does not start or is very slow (as indicated by TLC).

    • Possible Cause: Inactive catalyst or wet reagents/solvent.

    • Solution: Ensure anhydrous ethanol is used. Use fresh ammonium acetate and p-TsOH. If the aldehyde is prone to oxidation, use a freshly distilled or newly opened bottle.

  • Problem: Formation of multiple side products.

    • Possible Cause: Side reactions such as self-condensation of the aldehyde or ketoester. The temperature might be too high.

    • Solution: Maintain a steady reflux temperature without overheating. Ensure stoichiometric ratios are accurate.

  • Problem: Difficulty in purification/streaking on TLC.

    • Possible Cause: The product is a secondary amine, which can interact strongly with the acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the eluent). This will neutralize acidic sites and improve chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents and reagents with care. p-Toluenesulfonic acid is corrosive and should be handled carefully.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note details an efficient, one-pot protocol for synthesizing 2-aryl-4-oxopiperidines, a key scaffold for drug discovery. By employing a multicomponent Mannich reaction, this method provides a convergent and scalable route to these valuable heterocycles from simple starting materials. The provided insights into the reaction mechanism, substrate scope, and troubleshooting should enable researchers to successfully implement and adapt this procedure for their specific synthetic targets.

References

  • Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia.

  • Rutjes, F. P. J. T., et al. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate.

  • Pagès, L., et al. (1995). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. ResearchGate.

  • Tovmasyan, N. K., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.

  • Rodríguez-Matsui, H., et al. (2025). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate.

  • Mallik, A. K., et al. (2016). Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate.

  • Unknown author. (n.d.). BIGINELLI REACTION. SlidePlayer.

  • Unknown author. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube.

  • Blakemore, D. C., et al. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate.

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.

  • Bawa, S., et al. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Der Pharma Chemica.

Sources

Application Notes & Protocols: Leveraging tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview & Core Principles

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets. This guide focuses on a highly versatile and strategically designed building block: tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate .

A thorough analysis of this molecule's architecture reveals three key strategic elements that empower chemists to rapidly generate diverse and complex molecular libraries:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is not merely a placeholder; it is a critical control element. By temporarily masking the high reactivity of the piperidine nitrogen, it prevents unwanted side reactions such as N-alkylation or acylation during derivatization at other positions.[2][3] This protection is robust under numerous reaction conditions yet can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid), enabling subsequent functionalization of the nitrogen at the desired stage of the synthesis.[3] This strategic protection/deprotection sequence is fundamental to efficient and high-yield synthetic planning.[2]

  • The C4-Oxo Functional Handle: The ketone at the 4-position is the primary center for chemical diversification. It serves as a versatile electrophilic site, amenable to a wide range of well-established chemical transformations. This allows for the systematic introduction of various functional groups, influencing the molecule's polarity, steric profile, and hydrogen bonding capabilities, which are critical for tuning pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The C2-Aryl Substituent: The 2-(4-methoxyphenyl) group provides a rigid, lipophilic anchor that is a common feature in many CNS-active agents. Its presence establishes a foundational pharmacophore and introduces stereochemistry at the C2 position. The methoxy group itself can serve as a hydrogen bond acceptor or be demethylated to a phenol, providing another point for modification or target interaction.

By harnessing these integrated features, researchers can employ this single building block to explore multiple chemical vectors, accelerating the discovery of novel ligands for critical drug targets, including G-protein coupled receptors (GPCRs) like opioid and neurokinin receptors.[4][5]

Section 2: Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this key intermediate. The following table summarizes its key properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C17H23NO4
Molecular Weight 305.37 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Generally soluble in polar aprotic solvents like DCM, THF, and ethyl acetate; insoluble in water.[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C under an inert atmosphere.

Safety Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Section 3: Core Synthetic Strategies & Derivatization Pathways

The true power of this scaffold lies in the selective and predictable reactivity of the C4-ketone. The diagram below illustrates the primary pathways for diversification, which form the basis for library synthesis.

G cluster_reactions C4-Ketone Derivatization main tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate reductive_amination 4-Amino Derivatives main->reductive_amination R-NH2, NaBH(OAc)3 nucleophilic_addition 4-Hydroxy-4-Substituted Derivatives main->nucleophilic_addition R-MgBr or R-Li aldol_condensation Chalcone-like Structures (α,β-Unsaturated Ketones) main->aldol_condensation R-CHO, Base (e.g., LiOH) wittig_olefination 4-Alkylidene Derivatives main->wittig_olefination Ph3P=CHR caption Figure 1. Key derivatization pathways from the C4-ketone. G start Starting Material (C4-Ketone) step1 Step 1: C4 Derivatization (e.g., Reductive Amination) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc Deprotection (TFA or HCl) intermediate->step2 amine_intermediate Free Secondary Amine step2->amine_intermediate step3 Step 3: N-Functionalization (Alkylation, Acylation, etc.) amine_intermediate->step3 final_product Final Compound Library step3->final_product caption Figure 2. Two-stage workflow for maximal diversification.

Caption: Figure 2. Two-stage workflow for maximal diversification.

Protocol 1: Standard Boc-Deprotection

Causality: This protocol is employed to unmask the piperidine nitrogen, making it available for reactions such as N-alkylation or acylation to introduce substituents that often modulate receptor affinity, selectivity, and pharmacokinetic properties.

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully concentrate the reaction mixture in vacuo to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution). Continue adding until the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine amine, which is often used in the next step without further purification.

Section 5: Application Protocols in Target-Oriented Synthesis

The following protocols provide detailed methodologies for creating scaffolds relevant to specific therapeutic areas.

Protocol 2: Synthesis of a 4-Anilino-Piperidine Scaffold (Opioid/Fentanyl Analog Precursor)

Introduction: This protocol utilizes reductive amination to install an aniline moiety, creating the core structure found in the fentanyl class of potent μ-opioid receptor agonists. [7][8]This scaffold is a critical starting point for developing novel analgesics.

Materials:

  • This compound (1.0 eq)

  • Aniline (or a substituted aniline) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic, ~5% v/v)

  • Standard aqueous workup and purification reagents (as in Protocol 1)

Procedure:

  • To a stirred solution of the starting piperidone (1.0 eq) in DCE, add the selected aniline (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Ensure the reaction temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Perform a standard aqueous workup as described in Protocol 1 (extraction with DCM, washing with brine, drying, and concentration).

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired tert-butyl 4-anilino-piperidine-1-carboxylate derivative.

Protocol 3: Synthesis of a 4-Hydroxy-4-Aryl Piperidine (Neurokinin/GPCR Modulator Precursor)

Introduction: The addition of an aryl group via a Grignard reaction creates a tertiary alcohol. This motif, particularly with specific di-substituted aromatic rings, is a key feature of potent neurokinin-1 (NK1) receptor antagonists used in antiemetic and antidepressant research. [4][9] Materials:

  • This compound (1.0 eq)

  • Aryl magnesium bromide (e.g., 3,5-bis(trifluoromethyl)phenylmagnesium bromide) (1.5 eq) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard aqueous workup and purification reagents

Procedure:

  • Dissolve the starting piperidone (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -65°C.

  • Stir the reaction at -78°C for 2-4 hours. Monitor by TLC or LC-MS by quenching a small aliquot with saturated NH₄Cl solution.

  • Once the reaction is complete, quench the entire reaction by slowly adding saturated NH₄Cl solution at -78°C.

  • Allow the mixture to warm to room temperature, then extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired tertiary alcohol.

Section 6: Case Study: A Synthetic Strategy Targeting the Neurokinin-1 (NK1) Receptor

The NK1 receptor, whose endogenous ligand is Substance P, is implicated in pain transmission and inflammatory responses. [10]Antagonists of this receptor are therefore valuable therapeutic targets. Many potent NK1 antagonists feature a piperidine core and a 3,5-bis(trifluoromethyl)benzyl moiety. [9] The workflow below outlines a hypothetical, yet rational, synthetic plan to a potential NK1 antagonist using the title compound.

G A Starting Material (C4-Ketone) B 1) Reduction (NaBH4) 2) Etherification (NaH, Ar-CH2Br) A->B C 4-(3,5-bis(CF3)benzyloxy) Intermediate (Boc-protected) B->C D TFA/DCM C->D E Deprotected Piperidine D->E F Reductive Amination (e.g., with formaldehyde) E->F G Final Target Compound (Potential NK1 Antagonist) F->G caption Figure 3. Synthetic route to a potential NK1 antagonist.

Caption: Figure 3. Synthetic route to a potential NK1 antagonist.

Design Rationale:

  • Reduction of Ketone: The C4-ketone is first reduced to a secondary alcohol (e.g., with NaBH₄) to create an attachment point for the key pharmacophore.

  • Williamson Ether Synthesis: The resulting alcohol is converted to an ether using the highly lipophilic 3,5-bis(trifluoromethyl)benzyl bromide. This specific side chain is known to confer high affinity for the NK1 receptor. [9]3. Boc Deprotection: The piperidine nitrogen is deprotected as per Protocol 1.

  • N-Alkylation: A small alkyl group, such as a methyl group, is installed on the nitrogen. This is a common feature in many NK1 antagonists and can be achieved via reductive amination with formaldehyde or direct alkylation.

This logical, multi-step synthesis demonstrates how the strategic features of the initial building block can be systematically leveraged to rapidly access complex, high-value molecular architectures.

Section 7: Conclusion

This compound is a powerful and versatile intermediate for drug discovery. Its pre-installed Boc protecting group and C2-aryl substituent, combined with the highly adaptable C4-ketone, provide a robust platform for the efficient synthesis of diverse chemical libraries. By applying the fundamental reaction pathways outlined in this guide—reductive amination, nucleophilic addition, and aldol condensation—researchers can rapidly explore structure-activity relationships and accelerate the identification of lead compounds against a wide range of therapeutically relevant targets.

References

  • (PubMed, National Center for Biotechnology Information)

  • (NINGBO INNO PHARMCHEM CO.,LTD.)

  • (Europe PMC)

  • (ResearchGate)

  • (BOC Sciences)

  • (Semantic Scholar)

  • (Atlantis Press)

  • (PubMed Central, National Center for Biotechnology Information)

  • (ChemSpider)

  • (PubMed, National Center for Biotechnology Information)

  • (ChemicalBook)

  • (ResearchGate)

  • (PubMed Central, National Center for Biotechnology Information)

  • (National Institutes of Health)

  • (ACS Publications)

  • (ACS Publications)

  • (ChEMBL, EMBL-EBI)

  • (Atlantis Press)

  • (ResearchGate)

  • (Google Patents)

  • (Wikipedia)

  • (CAS Common Chemistry)

  • (PubMed, National Center for Biotechnology Information)

  • (MDPI)

  • (PubMed, National Center for Biotechnology Information)

  • (Sigma-Aldrich)

  • (PubMed Central, National Center for Biotechnology Information)

  • (PubMed, National Center for Biotechnology Information)

  • (NINGBO INNO PHARMCHEM CO.,LTD.)

  • (PubChem, National Center for Biotechnology Information)

Sources

The Strategic Application of Substituted Piperidines in the Synthesis of Vandetanib: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vandetanib (Caprelsa™) is a potent multi-target tyrosine kinase inhibitor approved for the treatment of advanced medullary thyroid cancer.[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[2][3] The molecular architecture of Vandetanib features a quinazoline core linked to a substituted piperidine moiety via an ether linkage. This piperidine side-chain is critical for the drug's pharmacokinetic and pharmacodynamic profile. This application note provides a detailed examination of a documented synthetic route to Vandetanib, focusing on the incorporation of the piperidine ring. Furthermore, it explores the potential application of a structurally distinct intermediate, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate , proposing a viable synthetic strategy based on established chemical principles for its incorporation into novel Vandetanib analogs.

Introduction to Vandetanib and its Synthesis

Vandetanib, chemically named N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, is a cornerstone in the targeted therapy of specific cancers.[1][4] The synthesis of this complex molecule has been approached through various routes, often involving the construction of the 4-anilinoquinazoline core followed by the attachment of the N-methylpiperidinemethoxy side-chain. A common challenge in these syntheses is the efficient and regioselective installation of this side-chain onto the 7-position of the quinazoline ring. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a prevalent strategy, preventing side reactions and allowing for controlled manipulation of the molecule before the final N-methylation step.[2][5]

Established Synthetic Route: Alkylation with a Pre-functionalized Piperidine

A well-documented strategy for introducing the piperidine moiety involves the alkylation of a 7-hydroxyquinazoline intermediate with a piperidine derivative bearing a suitable leaving group. This approach ensures precise installation of the side-chain at the desired position.

Key Intermediate: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

In an optimized synthesis, the key 4-anilinoquinazoline phenol intermediate is coupled with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. The tosylate group serves as an excellent leaving group for the SN2 reaction with the phenoxide ion generated in situ.

Experimental Protocol: Alkylation of the Quinazoline Core

This protocol is adapted from established literature procedures for the synthesis of a key Boc-protected Vandetanib precursor.[5]

Step 1: Synthesis of Boc-protected Vandetanib Precursor (11)

  • Reagents & Setup: To a solution of the 7-hydroxy-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline intermediate (1.0 eq) in anhydrous acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 2.0 eq). The use of Cs₂CO₃ is critical as it is a strong, yet relatively mild, base that effectively deprotonates the phenolic hydroxyl group without promoting undesired side reactions.

  • Addition of Alkylating Agent: Add tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the Boc-protected precursor (Compound 11 ).

Causality and Optimization
  • Choice of Base: Cesium carbonate is often superior to other bases like K₂CO₃ or NaH in such alkylations due to the high solubility of its salts in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction, as it effectively solvates the cesium cation while not interfering with the nucleophile.

  • Protecting Group: The Boc group is acid-labile, allowing for straightforward deprotection in a subsequent step without affecting other functional groups in the molecule. It also enhances the solubility of the intermediate in organic solvents, simplifying purification.

Subsequent Transformations

Following the successful alkylation, the synthesis proceeds through two final steps:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[5]

  • Reductive Amination: The final N-methylation of the piperidine nitrogen is achieved via reductive amination using formaldehyde and a suitable reducing agent, yielding Vandetanib.[5]

Proposed Application of this compound

While not a documented intermediate in the direct synthesis of Vandetanib, the title compound, This compound , represents a valuable scaffold for creating novel Vandetanib analogs. The presence of the ketone at the 4-position is a synthetic handle for introducing the quinazoline core via a reductive amination strategy, forming a direct C-N bond between the piperidine and an amine-functionalized quinazoline. This would result in an analog where the piperidine ring is directly attached to the quinazoline core at the 7-position via a nitrogen atom, rather than the native ether linkage.

G cluster_vandetanib Vandetanib Structure cluster_analog Proposed Analog Structure cluster_intermediates Key Piperidine Intermediates cluster_precursors Quinazoline Precursors Vandetanib Vandetanib (Ether Linkage at C7) Analog Vandetanib Analog (Amine Linkage at C7) Piperidine_Tosylate tert-Butyl 4-((tosyloxy)methyl)piperidine- 1-carboxylate Piperidine_Tosylate->Vandetanib Alkylation (SN2) Piperidine_Oxo tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine- 1-carboxylate Piperidine_Oxo->Analog Reductive Amination Quinazoline_OH 7-Hydroxy Quinazoline Intermediate Quinazoline_OH->Vandetanib Quinazoline_NH2 7-Amino Quinazoline Intermediate Quinazoline_NH2->Analog

Proposed Protocol: Reductive Amination

This hypothetical protocol is based on well-established procedures for the reductive amination of N-Boc-4-oxopiperidines with anilines.[6][7]

Step 1: Synthesis of Boc-protected Analog Precursor

  • Reagents & Setup: In a round-bottom flask, dissolve This compound (1.0 eq) and a 7-amino-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline intermediate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.5 M).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is the reagent of choice as it is less basic and more selective for iminium ions over ketones, minimizing side reactions.[7]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up & Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography.

// Nodes Quinazoline_NH2 [label="7-Amino-quinazoline\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidone [label="tert-Butyl 2-(4-methoxyphenyl)\n-4-oxopiperidine-1-carboxylate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion\nIntermediate", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Analog_Boc [label="Boc-Protected\nAnalog Precursor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog_Final [label="Final Vandetanib Analog", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Quinazoline_NH2 [label="7-Amino-quinazoline\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidone [label="tert-Butyl 2-(4-methoxyphenyl)\n-4-oxopiperidine-1-carboxylate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion\nIntermediate", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Analog_Boc [label="Boc-Protected\nAnalog Precursor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog_Final [label="Final Vandetanib Analog", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Quinazoline_NH2 -> Iminium [label="+ Acetic Acid\n(Catalyst)"]; Piperidone -> Iminium; Iminium -> Analog_Boc [label="+ NaBH(OAc)3\n(STAB)"]; Analog_Boc -> Analog_Final [label="1. Boc Deprotection (TFA)\n2. N-Alkylation (if required)"]; } Figure 2: Proposed workflow for analog synthesis via reductive amination.

Data Summary

The following table summarizes typical reaction parameters for the established alkylation route.

ParameterValue/ConditionRationaleReference
Reaction SN2 AlkylationForms the C-O ether bond.[5]
Solvent Acetonitrile (MeCN)Polar aprotic, good for SN2.[5]
Base Cesium Carbonate (Cs₂CO₃)Efficiently deprotonates phenol.[5]
Temperature Reflux (~82°C)Provides sufficient energy for reaction.[5]
Typical Yield 58-65%Moderate to good for this type of coupling.[5]
Purification Silica Gel ChromatographyStandard for intermediates of this polarity.[5]

Conclusion

The synthesis of Vandetanib relies on the strategic use of protected piperidine intermediates to construct the critical side-chain. The established route involving alkylation with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is a robust and proven method. While This compound is not a direct precursor to Vandetanib itself, its structure is well-suited for the synthesis of novel analogs through a reductive amination pathway. This alternative coupling strategy, forming a C-N linkage, opens avenues for new drug discovery efforts, allowing researchers to explore structure-activity relationships and potentially develop next-generation kinase inhibitors with improved properties. The protocols and rationale provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

  • Binnie, M., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. Available from: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available from: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(21), 7419. Available from: [Link]

  • PubChem. Vandetanib. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Vandetanib? Available from: [Link]

Sources

Application Note: Tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for designing molecules that can precisely interact with complex biological targets like protein kinases.[3][4] Kinase inhibitors have revolutionized the treatment of diseases such as cancer by targeting specific signaling pathways that drive cell proliferation and survival.[5][6]

This application note provides a technical guide on the use of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate , a highly functionalized building block, for the rational design and synthesis of novel kinase inhibitors. We will explore its chemical properties, provide detailed synthetic protocols for its elaboration, and discuss the underlying principles of its application in targeting kinase-driven signaling pathways. The key structural features of this building block—a Boc-protected nitrogen for controlled reactivity, a 4-oxo group serving as a synthetic handle, and a 2-aryl moiety for potential hydrophobic pocket interactions—make it a valuable starting point for generating diverse libraries of potential therapeutic agents.[7][8]

Physicochemical Properties and Safety Information

A thorough understanding of the building block's properties is crucial for its effective use in synthesis.

Table 1: Physicochemical Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
CAS Number 885279-43-0 (representative)
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol

Handling and Safety: This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11][12] While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation.[13] Store in a cool, dry place away from strong oxidizing agents.

Synthetic Elaboration: From Building Block to Kinase Inhibitor Precursor

The true utility of this compound lies in the chemical versatility of its 4-oxo position. This ketone can be readily transformed into a variety of functional groups to explore structure-activity relationships (SAR). The following protocol details a representative two-step synthesis to generate a precursor molecule suitable for kinase inhibitor development, involving a reductive amination followed by an amide coupling.

Workflow Overview: Synthesis of a Diamide Kinase Precursor

G A tert-Butyl 2-(4-methoxyphenyl) -4-oxopiperidine-1-carboxylate B Step 1: Reductive Amination (Amine, NaBH(OAc)₃) A->B 1. C tert-Butyl 4-amino-2-(4-methoxyphenyl) -piperidine-1-carboxylate derivative B->C D Step 2: Amide Coupling (Carboxylic Acid, Coupling Agent) C->D 2. E Final Kinase Inhibitor Precursor D->E

Caption: Synthetic workflow from the core building block to a potential kinase inhibitor.

Protocol 1: Synthesis of tert-Butyl 4-((4-aminopyrimidin-2-yl)amino)-2-(4-methoxyphenyl)piperidine-1-carboxylate

This protocol demonstrates the introduction of a pyrimidine moiety, a common feature in ATP-competitive kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Pyrimidin-2,4-diamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and pyrimidin-2,4-diamine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting material).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. Stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to yield the desired product.

Protocol 2: Boc-Deprotection to Yield the Final Amine

The Boc protecting group can be removed under acidic conditions to reveal the piperidine nitrogen, which is often crucial for forming hydrogen bonds with the kinase hinge region.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the purified product from Protocol 1 in DCM (e.g., 1 part).

  • Add an equal volume of TFA (1 part) at 0 °C.

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the reaction: Monitor by TLC or LC-MS for the disappearance of the starting material.[14]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

  • Filter the solid and wash with additional cold diethyl ether. Dry under vacuum to obtain the final compound.

Rationale and Structure-Activity Relationship (SAR) Insights

The strategic design of this building block allows for systematic exploration of the chemical space around the kinase ATP-binding site.

  • The 2-(4-methoxyphenyl) Group: This aryl substituent can occupy a hydrophobic pocket adjacent to the adenine region of the ATP-binding site. Modifications to this ring (e.g., adding halogens or other groups) can fine-tune potency and selectivity.[7][15]

  • The Piperidine Core: This acts as a rigid 3D scaffold, orienting the substituents in a precise geometry. Its chirality, introduced by the 2-aryl group, can be critical for enantioselective binding.[3][4][8]

  • The C4-Substituent: The functionality introduced at the 4-position is typically directed towards the solvent-exposed region or other pockets of the kinase. Varying its size, polarity, and hydrogen-bonding capacity is a primary strategy for optimizing inhibitor properties.[16]

  • The Piperidine Nitrogen (N1): After Boc-deprotection, this secondary amine is often a key pharmacophoric feature, acting as a hydrogen bond donor to engage with the "hinge region" of the kinase, a critical interaction for many ATP-competitive inhibitors.[17]

Table 2: Hypothetical SAR Data for C4-Modified Analogs

C4-Substituent (R)Target Kinase IC₅₀ (nM)Rationale for Activity Change
-NH-(pyrimidin-4-yl)50Forms key H-bonds in the active site.
-NH-(phenyl)850Lacks critical H-bond acceptors/donors.
-O-(phenyl)>10,000Ether linkage is a poor H-bond donor.
-NH-(CH₂)-phenyl200Flexible linker allows suboptimal positioning.

Biological Evaluation: Targeting Kinase Signaling Pathways

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and affect downstream signaling.

Kinase Signaling Pathway Context

Many kinase inhibitors target receptor tyrosine kinases (RTKs) like VEGFR or EGFR, which are upstream activators of critical pro-survival pathways such as the Ras-Raf-MEK-ERK cascade.[6][17] Inhibiting these kinases can block the signal transmission required for tumor cell growth and angiogenesis.

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Inhibitor Synthesized Inhibitor (From Building Block) Inhibitor->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Inhibition of an RTK signaling pathway by a piperidine-based inhibitor.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common luminescence-based assay to determine the IC₅₀ value of a synthesized inhibitor.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher kinase inhibition.

Materials:

  • Target Kinase (e.g., VEGFR2) and its specific substrate

  • Synthesized inhibitor compound, serially diluted in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add serially diluted inhibitor compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to the wells to initiate the reaction. Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ATP Generation & Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a sophisticated and highly adaptable building block for modern drug discovery. Its pre-installed chirality and strategically placed functional groups provide a robust starting point for the synthesis of kinase inhibitors. The protocols and principles outlined in this note demonstrate a clear and logical path from this scaffold to biologically active molecules, enabling researchers to efficiently explore SAR and develop potent and selective therapeutic candidates.

References

  • Application Notes and Protocols: The Role of 4- (chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors. Benchchem.
  • Wang M, Wang W, et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem.
  • Wang M, Wang W, et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.
  • SAFETY DATA SHEET for 4-Piperidinopiperidine. Acros Organics.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • SAFETY DATA SHEET for 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-. CymitQuimica.
  • SAFETY DATA SHEET for tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Apollo Scientific.
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem.
  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)... PubMed.
  • Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? PMC - NIH.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate via Palladium-Catalyzed α-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 2-aryl-4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. The title compound, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, is a valuable synthetic intermediate for the construction of more complex molecules in drug discovery programs. Its synthesis requires the regioselective formation of a carbon-carbon bond at the α-position to the ketone, a transformation that can be challenging to achieve with high efficiency and selectivity, especially on a larger scale.

This application note details a robust and scalable process for the synthesis of this target molecule. Moving beyond traditional condensation or multi-step approaches, we employ a modern and powerful C-C bond-forming strategy: the Palladium-Catalyzed α-Arylation of Ketones . This method offers a direct and atom-economical route from readily available starting materials. The protocol herein is designed for researchers and process chemists, providing not only a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.

The Synthetic Rationale: Why α-Arylation?

The chosen synthetic disconnection involves the direct coupling of N-Boc-4-piperidone with a suitable aryl partner.

Figure 1: Palladium-catalyzed α-arylation reaction scheme.

This strategy is underpinned by several key principles of modern organic synthesis:

  • Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is critical. It serves a dual purpose: it deactivates the nitrogen, preventing it from competing as a nucleophile in a Buchwald-Hartwig amination side-reaction, and its electronic properties facilitate the formation of the desired α-enolate.

  • Catalyst and Ligand Selection: The success of this cross-coupling hinges on the catalytic system. We utilize a palladium(0) precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which enters the catalytic cycle. The choice of ligand is paramount. A bulky, electron-rich biaryl monophosphine ligand, such as RuPhos, is selected. These state-of-the-art ligands are known to accelerate the rate-limiting reductive elimination step, improve catalyst stability, and promote high reaction yields.[1][2][3]

  • Base Selection: A strong, non-nucleophilic base is required to generate the ketone enolate in situ. Sodium tert-butoxide (NaOtBu) is an excellent choice due to its high basicity and steric bulk, which minimizes side reactions.[2] Its limited solubility in organic solvents often results in a heterogeneous reaction mixture, making efficient stirring a key process parameter.

The catalytic cycle, a cornerstone of this chemistry, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the ketone enolate and subsequent reductive elimination to form the desired C-C bond and regenerate the active catalyst.[2][4]

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for execution in a 2 L jacketed glass reactor. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the air-sensitive catalyst.[5]

Materials and Equipment
Reagent/MaterialCAS NumberM.W.Quantity (g)MolesEquivalents
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3199.25100.00.5021.0
4-Bromoanisole104-92-7187.04103.40.5531.1
Sodium tert-butoxide (NaOtBu)865-48-596.1067.50.7021.4
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.722.300.00250.005 (0.5 mol%)
RuPhos787618-22-8476.612.630.00550.011 (1.1 mol%)
Anhydrous Toluene108-88-3-1000 mL--
Saturated Aqueous NH₄Cl--500 mL--
Ethyl Acetate (EtOAc)141-78-6-1500 mL--
Heptane142-82-5-1000 mL--
Saturated Brine--500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-50 g--

Equipment: 2 L jacketed glass reactor with mechanical stirrer, thermocouple, reflux condenser, and nitrogen/argon inlet; heating/cooling circulator; appropriately sized separatory funnel; rotary evaporator; vacuum oven.

Experimental Procedure
  • Reactor Preparation: Ensure the 2 L reactor is clean, dry, and assembled with the overhead stirrer, condenser, and thermocouple. Purge the entire system with nitrogen for at least 30 minutes.

  • Charging Reagents: Under a positive flow of nitrogen, charge the reactor with tert-Butyl 4-oxopiperidine-1-carboxylate (100.0 g), Sodium tert-butoxide (67.5 g), Pd₂(dba)₃ (2.30 g), and RuPhos (2.63 g).

  • Solvent and Reagent Addition: Add anhydrous toluene (1000 mL) via cannula or a pressure-equalizing dropping funnel. Begin stirring to create a suspension. Add the 4-bromoanisole (103.4 g) to the mixture.

  • Reaction: Heat the reactor jacket to 95 °C. Maintain the internal reaction temperature between 90-100 °C with vigorous stirring (e.g., 300-400 RPM) for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until consumption of the starting piperidone is complete.

  • Work-up and Quenching: Cool the reaction mixture to room temperature (< 25 °C). Carefully and slowly quench the reaction by adding 500 mL of saturated aqueous NH₄Cl solution. Caution: Initial quenching may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL of ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic phase with 500 mL of saturated brine, then dry over anhydrous magnesium sulfate (50 g).

  • Isolation and Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a thick oil or solid. Add 300 mL of ethyl acetate and heat gently to dissolve the crude product. Slowly add 700 mL of heptane while stirring. Cool the mixture to 0-5 °C and allow the product to crystallize.

  • Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold heptane, and dry in a vacuum oven at 40-45 °C to a constant weight.

Expected Results
  • Yield: 115-130 g (75-85%)

  • Appearance: Off-white to pale yellow solid

  • Purity (HPLC): >98%

Process Workflow and Safety Considerations

Overall Process Flow

The entire process, from setup to final product, is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Reactor & Purge with N₂ charge 2. Charge Solids: Piperidone, Base, Catalyst, Ligand prep->charge add_solvents 3. Add Toluene & 4-Bromoanisole charge->add_solvents react 4. Heat to 90-100 °C (12-18 h) add_solvents->react monitor 5. Monitor by HPLC/TLC react->monitor cool 6. Cool to Room Temperature monitor->cool quench 7. Quench with aq. NH₄Cl cool->quench extract 8. Extract with EtOAc quench->extract wash 9. Wash with Brine & Dry extract->wash concentrate 10. Concentrate in Vacuo wash->concentrate crystallize 11. Crystallize from EtOAc/Heptane concentrate->crystallize dry 12. Filter and Dry Product crystallize->dry

Figure 2: Step-by-step process workflow diagram.

Critical Safety and Scale-Up Insights
  • Exotherm Control: The quenching of unreacted NaOtBu with aqueous solution is exothermic. Ensure the reaction is cooled adequately and the quench solution is added slowly to maintain control of the internal temperature. On a larger scale, this is a critical safety checkpoint.[6]

  • Handling of Reagents:

    • Sodium tert-butoxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under a robust inert atmosphere.

    • Palladium Catalysts: While the bulk catalyst is stable, fine powders can be pyrophoric, especially after the reaction when finely divided palladium metal may be present. Do not allow the filter cake from catalyst filtration (if performed) to dry in the air.[7][8][9] Keep used catalyst waste wet.

  • Heat and Mass Transfer: The transition from a lab flask with magnetic stirring to a large reactor with mechanical stirring is non-trivial. The heterogeneous nature of this reaction requires efficient agitation to ensure good mixing between the solid base and the liquid phase. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. A jacketed reactor is essential for precise temperature control.[6]

  • Palladium Removal: For pharmaceutical applications, residual palladium levels must be strictly controlled (<10 ppm is a common target). While crystallization removes the bulk of the catalyst, further treatment of the product solution with activated carbon or a palladium scavenger may be necessary to meet regulatory requirements.[10]

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the Boc group (~1.5 ppm), the methoxy group (~3.8 ppm), aromatic protons (two doublets), and the piperidone ring protons.

  • ¹³C NMR: Confirm the presence of all expected carbon signals, including the ester and ketone carbonyls.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₇H₂₃NO₄, M.W. 305.37). Expect to see [M+H]⁺ at 306.4 or [M+Na]⁺ at 328.4.

  • HPLC: Determine the final purity of the isolated material.

By following this detailed protocol and heeding the associated safety and scale-up considerations, researchers can confidently and efficiently produce multi-gram to kilogram quantities of this valuable piperidone intermediate.

References

  • Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17146-17157. Available at: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]

  • Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Li, Z., et al. (2023). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Available at: [Link]

  • MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Angewandte Chemie. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]

  • University of California, Los Angeles. (2017). Standard Operating Procedure for Palladium. Available at: [Link]

  • O'Brien, P., et al. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Beller, M., et al. (2019). Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. Chemistry – A European Journal. Available at: [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available at: [Link]

  • CatSci. (2021). Some Scale-Up Considerations. Available at: [Link]

  • Chen, Y., et al. (2021). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Available at: [Link]

Sources

Topic: Versatile Derivatization Strategies for the 4-Oxopiperidine Keto Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-oxopiperidine moiety is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of clinically successful pharmaceuticals.[1] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically decorated to optimize pharmacological properties. The C4-carbonyl group, in particular, serves as a versatile chemical handle for a wide array of synthetic transformations. This application note provides an in-depth guide to the principal strategies for derivatizing this keto group, offering detailed protocols and mechanistic insights to empower researchers in the rational design and synthesis of novel piperidine-based compounds for drug discovery.[2][3]

The Strategic Importance of the C4-Keto Functional Group

The carbonyl group of a 4-oxopiperidine is more than a simple synthetic intermediate; it is a gateway to diverse chemical space. Its reactivity, governed by the electrophilic carbonyl carbon and the adjacent α-protons, allows for transformations that fundamentally alter the molecule's steric and electronic profile. Derivatization at this position can introduce new hydrogen bond donors/acceptors, modulate lipophilicity, install chiral centers, or append large substituents to probe specific binding pockets in biological targets.

This guide focuses on the most robust and widely utilized of these transformations, providing both the theoretical underpinnings and practical, field-tested protocols.

Derivatization_Overview Piperidone 4-Oxopiperidine Core Amine C4-Amino Derivatives Piperidone->Amine Reductive Amination Alcohol C4-Tertiary Alcohols Piperidone->Alcohol Grignard/Organolithium Addition Alkene C4-Exocyclic Alkenes Piperidone->Alkene Wittig/HWE Olefination Oxime C4-Oximes & Hydrazones Piperidone->Oxime Condensation Knoevenagel C4-Alkylidenes Piperidone->Knoevenagel Knoevenagel Condensation Spirocycle Spirocyclic Scaffolds Piperidone->Spirocycle Multi-step Sequences (e.g., Heck Cyclisation)

Caption: Key derivatization pathways of the 4-oxopiperidine keto group.

Reductive Amination: Accessing Diverse Amino-Piperidines

One of the most powerful methods for introducing nitrogen-based functionality is reductive amination. This reaction transforms the C4-keto group into a primary, secondary, or tertiary amine, providing a critical vector for modulating solubility, basicity, and receptor interactions. The process involves the initial formation of an iminium ion intermediate via condensation of the ketone with an amine, which is then reduced in situ to the target amine.[4]

Mechanistic Insight: The reaction is typically performed under mildly acidic conditions (pH 5-6) which are crucial for catalyzing the initial dehydration step to form the iminium ion without significantly protonating the amine nucleophile.[4] The choice of reducing agent is paramount. Milder hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion much faster than the starting ketone.[5][6] STAB is often favored due to its lower toxicity compared to cyanide-based reagents.[5][6]

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone 4-Oxopiperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂, H⁺ cat. Amine R-NH₂ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 4-Amino-piperidine Iminium->Product Reduction Reducer [H⁻] (e.g., NaBH(OAc)₃) Grignard_Mechanism cluster_1 Step 1: Nucleophilic Addition cluster_2 Step 2: Acidic Work-up Ketone 4-Oxopiperidone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + R-MgX (Anhydrous THF/Ether) Grignard R-MgX Product 4-Alkyl-4-hydroxypiperidine Alkoxide->Product Protonation Workup H₃O⁺ Wittig_Workflow cluster_0 Part A: Ylide Generation cluster_1 Part B: Olefination AlkylHalide R-CH₂-X Salt Phosphonium Salt [R-CH₂-PPh₃]⁺X⁻ AlkylHalide->Salt Sₙ2 PPh3 PPh₃ Ylide Wittig Reagent (Ylide) R-CH=PPh₃ Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 4-Oxopiperidone Alkene 4-Alkylidene-piperidine Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Sources

analytical methods for characterizing tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted piperidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a Boc-protecting group, a keto functionality, and an aromatic moiety makes it a versatile intermediate for further synthetic transformations.

Accurate and comprehensive analytical characterization is paramount to ensure its structural integrity, confirm its identity, and determine its purity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods for characterizing this compound. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific protons (¹H NMR) and carbons (¹³C NMR).

Rationale for NMR Analysis

For this compound, ¹H NMR will confirm the presence and relative positioning of the tert-butyl group, the methoxy group, the aromatic protons on the phenyl ring, and the distinct protons of the piperidine ring. ¹³C NMR will complement this by identifying all unique carbon atoms, including the carbonyl carbons of the ketone and the carbamate, which are difficult to observe with other methods.

Experimental Protocol: ¹H and ¹³C NMR

A. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its single, well-defined residual solvent peak.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[1]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

B. Instrumental Parameters:

  • Spectrometer: Bruker Avance series (or equivalent) operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 (adjust for signal-to-noise).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

C. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the ¹H spectrum to the TMS peak (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign the signals to specific protons.

  • Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet (77.16 ppm).

  • Assign the carbon signals based on their chemical shifts and, if available, data from 2D NMR experiments (like HSQC/HMBC).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument Insert Sample acquire_H1 Acquire ¹H FID instrument->acquire_H1 acquire_C13 Acquire ¹³C FID instrument->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectra phase->calibrate analyze Assign Signals & Interpret Structure calibrate->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Expected Results & Interpretation

The molecular formula is C₁₇H₂₃NO₄. The expected NMR signals are summarized below. Note that chemical shifts are predictive and may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Data in CDCl₃

Signal AssignmentPredicted ¹H Chemical Shift (δ, ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (δ, ppm)
tert-Butyl (3 x CH₃)~1.45 (s, 9H)~28.4
tert-Butyl (Quaternary C)-~80.0
Piperidine C5-H₂~2.2-2.6 (m, 2H)~35-40
Piperidine C6-H₂~2.8-3.2 (m, 2H)~40-45
Piperidine C3-H₂~3.8-4.2 (m, 2H)~50-55
Piperidine C2-H~5.0-5.4 (dd, 1H)~58-62
Methoxy (OCH₃)~3.80 (s, 3H)~55.3
Aromatic C'3, C'5-H~6.90 (d, J≈8.8 Hz, 2H)~114.0
Aromatic C'2, C'6-H~7.25 (d, J≈8.8 Hz, 2H)~128-130
Aromatic C'1 (ipso)-~130-132
Aromatic C'4 (ipso)-~159.0
Ketone (C=O)-~205-210
Carbamate (N-COO)-~154.7

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Rationale for MS Analysis

For this compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for direct confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Experimental Protocol: LC-MS (ESI)

A. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

B. Instrumental Parameters:

  • System: An HPLC system coupled to a mass spectrometer (e.g., Agilent LC-MS or Waters Q-TOF).[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • HPLC Conditions (for sample introduction):

    • Column: A standard C18 column (e.g., 2.1 x 50 mm, 2.6 µm) can be used for sample introduction, though direct infusion is also possible.[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Parameters:

    • Mass Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5-4.0 kV.[3]

    • Source/Desolvation Temperature: Set according to instrument manufacturer's recommendations (e.g., 120 °C and 350 °C, respectively).

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Sol'n (1 mg/mL) dilute Dilute to 1-10 µg/mL in Mobile Phase stock->dilute inject Inject into HPLC dilute->inject Load Sample ionize Ionize (ESI+) inject->ionize detect Detect Ions (TOF/Quadrupole) ionize->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify [M+H]⁺ Ion spectrum->identify confirm Confirm Molecular Weight & Elemental Composition (HRMS) identify->confirm

Caption: Workflow for LC-MS sample preparation, analysis, and data interpretation.

Expected Results & Interpretation
  • Molecular Formula: C₁₇H₂₃NO₄

  • Molecular Weight (Average): 305.39 g/mol

  • Monoisotopic Mass: 305.1627 Da

The primary ion expected in the ESI+ mass spectrum will be the protonated molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Description
[M+H]⁺306.1700Protonated molecular ion
[M+Na]⁺328.1519Sodium adduct
[M-C₄H₈+H]⁺250.1074Loss of isobutylene from Boc group
[M-Boc+H]⁺206.1125Loss of the entire Boc group

The observation of the [M+H]⁺ ion at m/z 306.1700 (within a 5 ppm mass accuracy window) by HRMS provides definitive confirmation of the compound's elemental composition.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for HPLC Analysis

A robust Reversed-Phase HPLC (RP-HPLC) method is ideal for this molecule. The non-polar C18 stationary phase will interact with the hydrophobic parts of the molecule (phenyl and tert-butyl groups), while a polar mobile phase (water/acetonitrile or water/methanol) will elute the compounds. A UV detector is suitable as the 4-methoxyphenyl group contains a strong chromophore.

Experimental Protocol: RP-HPLC

A. Sample and Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.

  • Filter and degas both mobile phases prior to use.

  • Sample Preparation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

B. Instrumental Parameters:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[3]

  • Mobile Phase Gradient: A linear gradient can be used for method development, for example:

    • Start at 30% B, hold for 1 min.

    • Ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B and equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 225 nm or 254 nm.[4]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mp Prepare & Degas Mobile Phases prep_sample Prepare Sample Sol'n (0.5-1 mg/mL) & Filter inject Inject Sample prep_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with UV Detector separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate purity Calculate Purity (% Area) integrate->purity

Caption: Workflow for HPLC purity analysis from preparation to calculation.

Expected Results & Interpretation

The output is a chromatogram plotting UV absorbance against retention time. A pure sample will show a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity level of >95% is typically required for drug development intermediates. The retention time of the main peak serves as an identifier for the compound under the specified conditions.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis

This technique will quickly confirm the presence of key functional groups: the C=O stretch of the ketone, the C=O stretch of the Boc-carbamate, C-O stretches from the ether and carbamate, and C-H stretches from the aromatic and aliphatic portions of the molecule.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) accessory is ideal for solid samples as it requires minimal sample preparation.[5]

A. Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.

  • Record a background spectrum of the empty, clean crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.

B. Instrumental Parameters:

  • Spectrometer: Any modern FTIR spectrometer (e.g., PerkinElmer, Bruker).

  • Technique: Attenuated Total Reflectance (ATR).[5]

  • Scan Range: 4000-600 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Visualization: FTIR Workflow

FTIR_Workflow clean Clean ATR Crystal background Record Background Spectrum clean->background sample Place Sample on Crystal & Apply Pressure background->sample acquire Acquire Sample Spectrum sample->acquire process Process & Analyze Spectrum acquire->process identify Identify Characteristic Absorption Bands process->identify

Caption: Step-by-step workflow for FTIR-ATR analysis.

Expected Results & Interpretation

The resulting IR spectrum will show absorption bands corresponding to specific molecular vibrations.

Table 3: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975-2850C-H stretchAliphatic (piperidine, Boc, methoxy)
~1715C=O stretchKetone
~1690C=O stretchCarbamate (Boc group)
~1610, ~1510C=C stretchAromatic ring
~1250, ~1030C-O stretchAryl ether (Ar-O-CH₃)
~1160C-O stretchCarbamate

The presence of two distinct carbonyl peaks (~1715 cm⁻¹ and ~1690 cm⁻¹) is a key diagnostic feature, confirming both the ketone and the Boc-protecting group.

References

  • Supplementary Information for a scientific article detailing NMR data acquisition parameters. Provided in search results.
  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate publication on the synthesis of a related piperidine carboxylate, detailing the use of MS and NMR. Provided in search results.
  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis. Provided in search results.
  • Atlantis Press article on the synthesis of a related piperidine carboxylate. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm, detailing general LC/MS methods. Provided in search results.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Alawi, A., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. Provided in search results.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Provided in search results.
  • R. Nageswara Rao, A. Narasa Raju, et al. Development and validation of a stability-indicating RP-HPLC method for the determination of Venlafaxine and its related impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. Provided in search results.

Sources

Application Note: Accelerating Discovery Chemistry with tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its inherent three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This application note provides a detailed guide to the strategic use of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate , a versatile and stereochemically rich building block, in the context of solution-phase parallel synthesis for the rapid generation of diverse chemical libraries. We will delve into the rationale behind its design, detailed protocols for library production via reductive amination, and high-throughput purification strategies.

Introduction: The Strategic Value of the 2-Aryl-4-Piperidone Scaffold

The 2-aryl-4-piperidone scaffold, exemplified by this compound, offers several distinct advantages in a drug discovery setting:

  • Structural Complexity and 3D-Diversity: The inherent chirality at the C2 position and the conformational rigidity of the piperidine ring allow for the creation of molecules with well-defined three-dimensional shapes, a critical feature for enhancing target affinity and selectivity.[4]

  • Vectorial Diversity: The 4-oxo position serves as a prime handle for introducing diversity through a variety of chemical transformations, most notably reductive amination, allowing for the exploration of a wide chemical space around the core scaffold.

  • "Privileged" Substructure: The 2-arylpiperidine motif is a recognized "privileged" scaffold, frequently found in biologically active compounds, suggesting a higher probability of identifying novel hits.

  • Modulation of Physicochemical Properties: The N-Boc protecting group offers stability during synthesis and can be readily removed for further functionalization. The 4-methoxyphenyl group can influence solubility and provides a potential site for metabolic interactions or further derivatization.

This application note will focus on leveraging these features in a parallel synthesis workflow to efficiently generate libraries of novel compounds for biological screening.

Core Reaction: Parallel Reductive Amination

Reductive amination is a robust and highly versatile reaction for the formation of C-N bonds and is exceptionally well-suited for parallel synthesis due to its operational simplicity and broad substrate scope.[1][5] The reaction proceeds in a one-pot fashion, combining the ketone (our piperidone scaffold), an amine, and a selective reducing agent.

Causality behind Experimental Choices

For the parallel synthesis of a library based on this compound, our choice of reagents is guided by the principles of efficiency, selectivity, and compatibility with high-throughput workflows.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Selectivity: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the in situ-formed iminium ion over the starting ketone.[2][5][6] This high chemoselectivity minimizes the formation of the corresponding alcohol byproduct, simplifying purification.

    • Reaction Conditions: It is effective in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are compatible with automated liquid handlers.[2][7]

    • Safety: Unlike sodium cyanoborohydride, it does not release toxic cyanide gas, a significant advantage in a high-throughput setting.[5]

  • Solvent: 1,2-Dichloroethane (DCE)

    • DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃, as it generally leads to faster reaction times compared to other solvents like THF.[2] Its higher boiling point also allows for a wider range of reaction temperatures if needed.

  • Amine Diversity Elements: A wide array of commercially available primary and secondary amines can be utilized to generate a diverse library. For initial library synthesis, it is advisable to select amines with a range of properties (e.g., aliphatic, aromatic, heterocyclic, basic, and non-basic) to maximize the explored chemical space.

Workflow for Parallel Reductive Amination

The following workflow is designed for the generation of a 96-well plate library.

Caption: High-throughput parallel reductive amination workflow.

Experimental Protocols

General Protocol for Parallel Reductive Amination in 96-Well Plates

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well deep-well plates with sealing mats

  • Automated liquid handler (optional, but recommended for efficiency)

  • Plate shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare 0.3 M stock solutions of each amine in anhydrous DCE in a separate 96-well plate (the "amine plate").

  • Reaction Setup:

    • To each well of a 96-well deep-well reaction plate, add 250 µL of the corresponding 0.3 M amine stock solution (0.075 mmol, 1.5 equivalents).

    • To each well, add 250 µL of the 0.2 M piperidone stock solution (0.05 mmol, 1.0 equivalent).

    • Seal the plate and allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction:

    • Prepare a slurry of NaBH(OAc)₃ in DCE (approximately 0.4 M).

    • Unseal the reaction plate and add 265 µL of the NaBH(OAc)₃ slurry (0.106 mmol, 2.1 equivalents) to each well.

    • Reseal the plate securely and place it on a plate shaker at room temperature for 16-24 hours.

  • Quenching and Workup:

    • Carefully add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.

    • Seal the plate and shake vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer using an automated liquid handler or a multichannel pipette.

    • The organic layer containing the desired product is now ready for analysis and purification.

High-Throughput Purification Strategy: Solid-Phase Extraction (SPE)

For the purification of a library of basic amines, a catch-and-release solid-phase extraction protocol using a strong cation exchange (SCX) resin is highly effective.[8]

Materials:

  • 96-well SCX SPE plate

  • Methanol (MeOH)

  • 2 M Ammonia in Methanol

  • Vacuum manifold for 96-well plates

Procedure:

  • Conditioning: Condition the SCX SPE plate by washing with 2 mL of MeOH per well under vacuum.

  • Loading ("Catch"): Load the organic layer from the reaction workup onto the conditioned SPE plate. The basic amine product will be retained by the acidic resin.

  • Washing: Wash the plate with 2 x 2 mL of MeOH to remove non-basic impurities and excess reagents.

  • Elution ("Release"): Elute the purified basic amine product by adding 2 x 1 mL of 2 M ammonia in methanol to each well.

  • Final Processing: Collect the eluent in a clean 96-well plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. The resulting purified compounds can then be submitted for quality control analysis and biological screening.

Data Presentation: Hypothetical Library Synthesis

To illustrate the application of this protocol, a small, representative library was designed.

WellAmine InputExpected Product StructureExpected MW
A1Benzylamine398.53
A22-Fluoroaniline416.50
A3Morpholine392.51
A4Cyclopropylamine362.49

(Note: Molecular weights are calculated for the major diastereomer)

Discussion and Mechanistic Considerations

The 2-(4-methoxyphenyl) substituent introduces a degree of steric hindrance that may influence the rate of reductive amination compared to unsubstituted 4-piperidones. However, the reaction is generally expected to proceed efficiently. The stereochemistry at the C2 position is retained throughout the reaction. The addition of the new substituent at C4 will likely result in a mixture of diastereomers. The ratio of these diastereomers will depend on the steric bulk of the incoming amine and the preferred conformation of the iminium ion intermediate. For lead optimization efforts, these diastereomers may need to be separated and their biological activities assessed independently.

Caption: Simplified mechanism of reductive amination on the 2-aryl-4-piperidone scaffold.

Conclusion

This compound is a highly valuable building block for the parallel synthesis of diverse libraries of 3D-rich piperidine derivatives. The robust and scalable reductive amination protocol detailed in this application note, coupled with efficient high-throughput purification strategies, enables the rapid generation of compound collections for hit-finding and lead optimization campaigns. The inherent structural and stereochemical complexity of this scaffold provides a powerful tool for exploring novel chemical space and accelerating the drug discovery process.

References

  • Work-up strategies for high-throughput solution synthesis. Drug Discovery Today. [Link]

  • Work-up strategies for high-throughput solution synthesis. ScienceMadness.org. [Link]

  • Solution Phase Synthesis and Workup Using an Integrated Approach. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. PubMed. [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Piperidine-based drug discovery. University of Arizona. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical piperidone intermediate. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your synthesis.

The 4-piperidone scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] Its successful and high-purity synthesis is therefore paramount. This document is structured as a series of frequently asked questions and troubleshooting scenarios that our application scientists regularly encounter.

Troubleshooting Guide & FAQs
Question 1: My reaction yield is low and TLC analysis shows a complex mixture with significant starting material remaining. What's causing the incomplete cyclization?

Answer:

This is a classic issue indicating that the energy barrier for the crucial intramolecular cyclization step is not being overcome efficiently. The primary culprits are typically suboptimal base selection, insufficient activation, or non-ideal reaction conditions. The synthesis of the 4-piperidone core in your target molecule likely proceeds via an intramolecular reaction, such as a Dieckmann condensation of a diester precursor or an aza-Michael addition.[3][4][5][6]

Root Cause Analysis:

  • Weak Base: The chosen base (e.g., sodium ethoxide) may not be strong enough to generate a sufficient concentration of the requisite enolate (for Dieckmann) or to deprotonate the precursor for other cyclization pathways.

  • Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates. Polar aprotic solvents like THF or DMF are often superior as they can solvate the cation of the base without interfering with the nucleophilic enolate.[4]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group and the 2-aryl substituent can sterically impede the cyclization, requiring more forcing conditions than simpler piperidone syntheses.

Troubleshooting Protocol:

  • Re-evaluate Your Base: If using an alkoxide like NaOEt, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common choice, while sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can offer improved selectivity and reactivity.[4]

  • Optimize Temperature: Perform a temperature screen. Set up small-scale parallel reactions at incremental temperatures (e.g., room temperature, 40 °C, 60 °C, reflux) to identify the optimal point where the product is formed efficiently without significant decomposition.

  • Ensure Anhydrous Conditions: Moisture will quench the strong bases used and inhibit the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Confirm Starting Material Purity: Impurities in your acyclic precursor can interfere with the reaction. Confirm the purity of your starting material by ¹H NMR and LC-MS before proceeding.

Question 2: I'm attempting a Dieckmann condensation, but I'm isolating a high-molecular-weight, viscous substance instead of my target β-keto ester. What is this byproduct?

Answer:

You are likely observing the results of a competing intermolecular Claisen condensation , which leads to the formation of oligomers or polymers. The Dieckmann condensation is an intramolecular reaction, and to favor it, the reactive ends of a single molecule must find each other. At high concentrations, the reactive enolate of one molecule is more likely to encounter the ester of a different molecule, leading to a chain reaction.[4][7]

Mechanistic Insight: Intramolecular vs. Intermolecular Pathways

The desired intramolecular pathway leads to the stable 6-membered piperidone ring. The undesired intermolecular pathway leads to linear chain extension.

G cluster_0 Desired Intramolecular Pathway (Dieckmann) cluster_1 Undesired Intermolecular Pathway (Claisen) A Acyclic Diester Precursor B Cyclized β-Keto Ester (Target Intermediate) A->B Strong Base High Dilution C Acyclic Diester Precursor D Dimer C->D Strong Base High Concentration E Oligomer / Polymer (Viscous Byproduct) D->E Chain Extension

Caption: Competing reaction pathways in the Dieckmann condensation.

Prevention Protocol: High-Dilution Conditions

The key to preventing intermolecular reactions is to run the synthesis under high-dilution conditions.

  • Setup: In a large, oven-dried, three-neck flask equipped with a reflux condenser, an inert gas inlet, and a dropping funnel (or syringe pump inlet), place the anhydrous solvent (e.g., Toluene or THF) and the strong base (e.g., NaH).

  • Slow Addition: Dissolve your acyclic diester precursor in a significant volume of the same anhydrous solvent and place it in the dropping funnel or a syringe for the pump.

  • Execution: Heat the base/solvent mixture to the desired temperature (e.g., reflux). Add the precursor solution dropwise over a long period (e.g., 4-8 hours). This ensures the instantaneous concentration of the precursor in the flask remains extremely low, statistically favoring the intramolecular cyclization.

  • Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

ConditionImpact on Reaction Outcome
High Concentration Favors intermolecular Claisen condensation; leads to oligomers.
Low Concentration (High Dilution) Favors intramolecular Dieckmann condensation; increases yield of the desired cyclic product.
Question 3: My product appears pure by NMR, but I suspect Boc-group cleavage occurred during the acidic workup. How can I confirm this and prevent it?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. The acidic workup required to protonate the enolate intermediate after a Dieckmann condensation and facilitate the final decarboxylation step is a common stage for inadvertent deprotection.[4][6] This would result in the free secondary amine, which may behave differently during extraction and chromatography.

Mechanism of Acid-Catalyzed Deprotection

G A Boc-Protected Piperidone B Protonated Carbonyl A->B H⁺ (e.g., HCl) C Carbamic Acid Intermediate (Unstable) B->C H₂O (Loss of t-butyl cation) E CO₂ + Isobutylene B->E Fragmentation D Deprotected Piperidone (Secondary Amine) C->D Decarboxylation

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Troubleshooting and Prevention:

  • Confirmation: The easiest way to confirm deprotection is via Mass Spectrometry. The mass of the deprotected product will be exactly 100.12 g/mol less than the Boc-protected target. In the ¹H NMR, the characteristic singlet for the nine tert-butyl protons around 1.4-1.5 ppm will be absent, and a broad singlet for the N-H proton will appear.

  • Milder Acidic Workup: Avoid using strong mineral acids like HCl or H₂SO₄ for the quench.

    • Recommended Protocol: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is sufficiently acidic to protonate the enolate but generally mild enough to leave the Boc group intact.

    • Alternatively, quenching with a weak organic acid like acetic acid in an organic solvent before adding water can also be effective.[7]

  • Temperature Control: Perform the entire workup and extraction procedure at low temperatures (0-5 °C) to minimize the rate of the acid-catalyzed hydrolysis.

  • Purification Considerations: If some deprotection is unavoidable, be aware that the resulting secondary amine will have very different chromatographic properties. It may stick to silica gel. Using a triethylamine-deactivated mobile phase (e.g., Hexanes:EtOAc with 0.5% TEA) during column chromatography can help elute the deprotected product cleanly.

General Troubleshooting Workflow

When encountering an unexpected result, a systematic approach is crucial. The following workflow can help diagnose and solve most common issues in this synthesis.

G decision decision proc proc start Start: Unexpected Reaction Outcome (Low Yield, Impurities) check_sm Step 1: Verify Purity of Starting Materials (NMR, MS) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok fix_sm Purify or Resynthesize Starting Material sm_ok->fix_sm No analyze_crude Step 2: Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) sm_ok->analyze_crude Yes fix_sm->check_sm identify_bp Step 3: Identify Major Byproduct(s) analyze_crude->identify_bp bp_type Byproduct Type? identify_bp->bp_type oligomer Oligomer / Polymer bp_type->oligomer High MW deprotected Boc-Deprotected bp_type->deprotected Mass Loss of 100 unreacted Unreacted Starting Material bp_type->unreacted Matches SM other Other Structure bp_type->other Unknown solve_oligomer Implement High-Dilution Protocol oligomer->solve_oligomer solve_deprotected Use Milder Workup (e.g., NH₄Cl) deprotected->solve_deprotected solve_unreacted Increase Temp / Time Use Stronger Base unreacted->solve_unreacted solve_other Consult Literature for Specific Side Reactions other->solve_other rerun Step 4: Rerun Optimized Reaction solve_oligomer->rerun solve_deprotected->rerun solve_unreacted->rerun solve_other->rerun

Caption: Systematic workflow for troubleshooting the piperidone synthesis.

References
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [3]

  • Dieckmann Condensation. Alfa Chemistry. [4]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University Institutional Repository. [8]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. ResearchGate. [9]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC), National Institutes of Health (NIH). [10]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [11][12]

  • Experimental Help for Dieckmann Condensation. Reddit. [7]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [13][14]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [15]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [1]

  • The Dieckmann Condensation. Organic Reactions. [5]

  • Dieckmann condensation. Wikipedia. [6]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central (PMC), National Institutes of Health (NIH). [2]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [16]

Sources

Technical Support Center: Purification of 2-Aryl-4-Oxopiperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aryl-4-oxopiperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-aryl-4-oxopiperidine intermediates?

A1: The impurity profile of your 2-aryl-4-oxopiperidine intermediate is highly dependent on the synthetic route employed. However, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the initial aryl ketone, amine, or formaldehyde equivalents.

  • By-products of the Cyclization Reaction: The Mannich-type cyclization, a common route to these intermediates, can yield various by-products. These can include products of self-condensation of the ketone or aldehyde, or incompletely cyclized intermediates.

  • Stereoisomers: The formation of the piperidone ring can result in stereoisomers (e.g., cis and trans isomers), which can be challenging to separate.[1] The relative stereochemistry is often influenced by the reaction conditions.

  • Oxidation Products: The piperidone ring can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethanol, DMF), as well as basic or acidic catalysts, can be carried through into the crude product.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common purification challenges.

Issue 1: Low Yield and Purity After Initial Workup

Q2: My initial aqueous workup and extraction have resulted in a low yield and the crude product appears very impure by TLC and/or LC-MS. What are the likely causes and how can I improve this?

A2: This is a common issue stemming from several potential factors during the reaction and initial purification steps.

Causality and Experimental Choices:

The initial workup is a critical step that aims to remove the bulk of inorganic salts, water-soluble reagents, and some polar by-products. The choice of extraction solvent and pH adjustments are paramount for efficiently isolating your target compound while leaving impurities behind.

Troubleshooting Protocol:

  • Optimize pH Adjustment:

    • Problem: Your 2-aryl-4-oxopiperidine may have some aqueous solubility, especially at a pH where it is protonated (if the piperidine nitrogen is unprotected).

    • Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point of your compound before extraction. This minimizes its solubility in the aqueous phase. A gradual addition of a saturated solution of a weak base (e.g., sodium bicarbonate) is often preferable to strong bases to avoid potential side reactions.

  • Solvent Selection for Extraction:

    • Problem: The chosen organic solvent (e.g., ethyl acetate, dichloromethane) may not be optimal for selectively extracting your product.

    • Solution: Perform small-scale liquid-liquid extraction trials with a few different solvents of varying polarity. Analyze the organic and aqueous layers by TLC or LC-MS to determine which solvent provides the best recovery of your product and rejection of impurities. Sometimes a mixture of solvents can be beneficial.

  • Emulsion Formation:

    • Problem: The presence of polar, high molecular weight by-products can lead to the formation of emulsions during extraction, trapping your product and making phase separation difficult.

    • Solution: To break emulsions, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or filtering the entire mixture through a pad of Celite®.

Workflow for Optimizing Extraction:

Caption: Decision workflow for troubleshooting low yield and purity after initial workup.

Issue 2: Difficulty in Separating Closely-Related Impurities by Column Chromatography

Q3: I am struggling to separate my desired 2-aryl-4-oxopiperidine from a closely eluting impurity using flash column chromatography. How can I improve the resolution?

A3: Achieving good separation of structurally similar compounds requires a systematic optimization of your chromatographic conditions.

Causality and Experimental Choices:

The separation in normal-phase chromatography is governed by the differential adsorption of the analyte and impurities to the stationary phase (e.g., silica gel) and their solubility in the mobile phase. Fine-tuning the mobile phase composition is key to exploiting subtle differences in polarity.

Troubleshooting Protocol:

  • Systematic Solvent System Screening:

    • Problem: Your current mobile phase (e.g., a simple ethyl acetate/hexane gradient) may not have the right selectivity for your specific separation.

    • Solution: Conduct a systematic screening of different solvent systems. A good starting point is to use a combination of a non-polar solvent (e.g., hexane, heptane), a moderately polar solvent (e.g., ethyl acetate, dichloromethane), and a polar solvent (e.g., methanol, ethanol). Small amounts of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can be added to the mobile phase to suppress tailing of acidic or basic compounds, respectively.

Solvent System Component Purpose Typical Concentration
Heptane/HexanePrimary non-polar solventVaries
Ethyl Acetate/DCMPrimary polar solventVaries
Methanol/EthanolTo increase polarity for eluting polar compounds0-10%
TriethylamineTo reduce tailing of basic compounds0.1-1%
Acetic AcidTo reduce tailing of acidic compounds0.1-1%
  • Optimize the Gradient Profile:

    • Problem: A steep gradient may not provide sufficient resolution for closely eluting compounds.

    • Solution: Employ a shallower gradient around the elution point of your compound of interest. For example, if your compound elutes at 30% ethyl acetate in hexane, try running a gradient from 20% to 40% over a larger column volume.

  • Consider Alternative Stationary Phases:

    • Problem: Silica gel may not be the optimal stationary phase for your separation.

    • Solution: If your compound is basic, consider using alumina (basic or neutral). For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be a powerful alternative.[2] Mixed-mode chromatography, which utilizes a stationary phase with multiple interaction modes (e.g., hydrophobic and ion-exchange), can also offer unique selectivity for challenging separations.[3]

Workflow for Improving Chromatographic Resolution:

Caption: Workflow for optimizing chromatographic separation of 2-aryl-4-oxopiperidines.

Issue 3: Product is an Oil or Fails to Crystallize

Q4: My purified 2-aryl-4-oxopiperidine is an oil, or I am unable to induce crystallization. What techniques can I use to obtain a solid product?

A4: Obtaining a crystalline solid is often crucial for achieving high purity and for ease of handling and characterization.

Causality and Experimental Choices:

Crystallization is a thermodynamically driven process that requires the molecules to arrange themselves in a highly ordered lattice. The presence of impurities, residual solvent, or the inherent physical properties of the molecule can inhibit this process.

Troubleshooting Protocol:

  • Purity Assessment:

    • Problem: Even small amounts of impurities can significantly hinder crystallization.

    • Solution: Ensure your product is of high purity (>95%) by a sensitive analytical technique like HPLC or NMR before attempting crystallization. If necessary, perform an additional chromatographic purification.

  • Solvent Screening for Recrystallization:

    • Problem: The choice of solvent is critical for successful recrystallization.

    • Solution: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Perform small-scale solubility tests in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) and solvent mixtures.

Solvent Polarity Boiling Point (°C) Commonly Used For
HeptaneNon-polar98Non-polar compounds
TolueneNon-polar111Aromatic compounds
Ethyl AcetatePolar aprotic77Moderately polar compounds
AcetonePolar aprotic56Moderately polar compounds
IsopropanolPolar protic82Polar compounds
EthanolPolar protic78Polar compounds
  • Inducing Crystallization:

    • Problem: Spontaneous nucleation may not occur even in a supersaturated solution.

    • Solution:

      • Seeding: Introduce a small crystal of the desired compound to provide a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then to 0-4 °C.

      • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a vial. Place this vial inside a larger chamber containing a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility and promote crystallization.

Decision Tree for Crystallization:

Caption: Decision tree for obtaining a crystalline 2-aryl-4-oxopiperidine product.

References

  • Blachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. [Link]

  • ACS Publications. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Bio-Rad Laboratories. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. [Link]

  • Ariad Pharmaceuticals. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29240–29246. [Link]

  • European Pharmacopoeia. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Technical Support Center: N-Boc Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-piperidone (CAS 79099-07-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. N-Boc-4-piperidone is a vital building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceuticals, agrochemicals, and specialty materials[1][2][3]. Its synthesis, while conceptually straightforward, presents several potential pitfalls that can impact yield, purity, and reproducibility.

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental outcomes and offering validated protocols to ensure success.

Frequently Asked Questions & Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Question: My reaction to protect 4-piperidone with Boc-anhydride resulted in a very low yield of N-Boc-4-piperidone. What are the likely causes and how can I fix this?

Answer: A low yield in a Boc protection reaction is a common issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, starting material form, or work-up procedure.

  • Reagent Quality & Stoichiometry:

    • Boc-Anhydride (Boc₂O) Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose into tert-butanol and CO₂, especially upon prolonged storage[4]. This reduces the amount of active reagent available for the reaction. Always use fresh or properly stored Boc₂O. It is often recommended to use a slight excess (1.1 to 1.3 equivalents) to drive the reaction to completion[5].

    • Base Integrity: A base like triethylamine (TEA) is typically used to neutralize the acidic byproduct formed during the reaction[6][7]. If the base is old or has absorbed atmospheric CO₂, its effectiveness will be diminished. The reaction can become too acidic, inhibiting the nucleophilic attack of the piperidone nitrogen[5].

  • Starting Material Form:

    • Use of Piperidone Salt: 4-Piperidone is often supplied as its hydrochloride monohydrate salt. The protonated amine in the salt is not nucleophilic and will not react with Boc₂O. You must neutralize the salt to liberate the free amine before or during the reaction. This can be done by adding a sufficient amount of base (e.g., at least 2 equivalents of TEA—one to neutralize the salt and one for the reaction itself) or by performing a preliminary extraction. A common procedure involves dissolving the salt in water, basifying with a strong base like NaOH or ammonia, and extracting the free piperidone into an organic solvent[8].

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical for solubility and reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are standard choices[5]. Some studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection, sometimes eliminating the need for an external base[9].

    • Temperature: While Boc protections are often run at room temperature, gentle heating (e.g., 40-55°C) can be used to accelerate sluggish reactions[10][11]. However, avoid excessive heat, as the Boc group can be thermally unstable[5].

  • Inefficient Work-up:

    • The product can be lost during aqueous washes if the pH is not controlled. Ensure the organic layer is thoroughly washed to remove unreacted reagents and byproducts. A standard work-up involves sequential washes with a weak acid (like sat. aq. NH₄Cl or dilute HCl), a weak base (sat. aq. NaHCO₃), and brine[12].

Problem Area 2: Incomplete Reaction

Question: My TLC analysis shows a significant amount of starting material remaining even after an extended reaction time. How can I drive the reaction to completion?

Answer: An incomplete reaction indicates that the reaction has stalled or is proceeding too slowly. The key is to identify the limiting factor.

  • Monitoring the Reaction: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress. The N-Boc-4-piperidone product is significantly less polar than the starting 4-piperidone. A good mobile phase for this analysis is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot is the primary indicator of completion[5][10].

  • Troubleshooting Steps:

    • Increase Boc₂O Equivalents: The most common reason for a stalled reaction is insufficient Boc₂O. Add an additional portion (e.g., 0.2-0.3 equivalents) of Boc₂O to the reaction mixture and continue monitoring by TLC[5].

    • Check the Base: Ensure enough active base is present to neutralize the acid generated. Add another equivalent of TEA.

    • Increase Temperature: Gently warm the reaction to 40-50°C. This often provides the necessary activation energy to push the reaction to completion.

    • Extend Reaction Time: While many Boc protections are complete within a few hours, sterically hindered or electronically deactivated substrates may require longer reaction times, sometimes up to 16 hours or more[5][11].

A logical workflow for troubleshooting an incomplete reaction can be visualized as follows:

G start TLC shows incomplete reaction check_reagents Are Boc₂O and base fresh? start->check_reagents add_boc Add 0.2-0.3 eq. more Boc₂O check_reagents->add_boc Yes add_base Add 1.0 eq. more base (e.g., TEA) add_boc->add_base heat Gently heat to 40-50°C add_base->heat extend_time Extend reaction time (monitor every 2h) heat->extend_time complete Reaction Complete extend_time->complete G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Analysis start 1. Dissolve Piperidone Salt in DCM add_base 2. Add TEA (2.2 eq.) (Neutralize & Catalyze) start->add_base add_boc 3. Add Boc₂O (1.2 eq.) add_base->add_boc react 4. Stir at RT (Monitor by TLC) add_boc->react quench 5. Quench with Water react->quench extract 6. Aqueous Washes (Acid, Base, Brine) quench->extract dry 7. Dry with MgSO₄ extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Flash Chromatography (if needed) concentrate->purify analyze 10. Characterize Product (NMR, MS) purify->analyze product Pure N-Boc-4-piperidone analyze->product

Sources

Technical Support Center: Stability of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under the acidic conditions typically employed for Boc-group deprotection. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your synthetic routes and the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in acidic media?

The principal stability concern is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This reaction is generally desired for deprotection but can proceed under unintended acidic conditions, leading to the formation of 2-(4-methoxyphenyl)-4-oxopiperidine. The reaction is typically rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1].

Q2: I'm observing a mass increase of +56 Da in my crude product after acidic workup. What could be the cause?

An increase of 56 Da strongly suggests tert-butylation, a common side reaction during Boc deprotection[2][3]. The acidic conditions generate a reactive tert-butyl cation, which is an electrophile. This cation can then react with nucleophilic sites on your molecule. In the case of this compound, the electron-rich 4-methoxyphenyl ring is a likely target for this electrophilic aromatic substitution[2].

Q3: Can the 4-oxo-piperidine ring itself be a source of instability?

Yes, the ketone functionality of the 4-piperidone ring can participate in acid-catalyzed reactions. While generally stable, under certain acidic conditions, 4-piperidones can undergo self-condensation reactions, such as aldol condensation, especially if the reaction is heated or if strong acids are used for prolonged periods[4][5][6]. This can lead to the formation of dimers or other higher molecular weight impurities.

Q4: Are there any concerns related to the 4-methoxyphenyl group, aside from tert-butylation?

While tert-butylation is the more common issue, the methoxy group itself can be susceptible to cleavage under harsh acidic conditions (e.g., strong acids at elevated temperatures) to yield a phenol. However, for standard Boc deprotection at or below room temperature, this is generally not a major concern.

Troubleshooting Guide: In-depth Analysis and Solutions

This section provides a more detailed examination of the potential stability issues and offers structured protocols for troubleshooting and analysis.

Issue 1: Premature or Uncontrolled Boc Deprotection

Symptoms:

  • Appearance of the deprotected product (2-(4-methoxyphenyl)-4-oxopiperidine) in your reaction mixture before the intended deprotection step, as observed by TLC, LC-MS, or NMR.

  • In-source fragmentation in ESI-MS analysis showing the mass of the deprotected compound, even with the intact protected compound present[7].

Causality: The Boc group is highly sensitive to acid. Even trace amounts of acid in your reaction or workup solvents, or during purification on silica gel, can initiate its removal. Some reaction conditions, such as the use of certain Lewis acids, can also lead to premature deprotection.

Troubleshooting Protocol:

  • Solvent Purity Check: Ensure all solvents used in reactions and workups are anhydrous and free of acidic impurities.

  • Reaction Condition Adjustment: If using acidic reagents for other transformations in the presence of the Boc group, consider milder alternatives or the use of a more acid-stable protecting group if possible.

  • Neutralize After Workup: During aqueous workups, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before solvent evaporation.

  • Careful Chromatography: When performing silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites on the stationary phase.

Analytical Verification Workflow:

Caption: Workflow for verifying Boc deprotection.

Issue 2: Formation of tert-Butylated Byproducts

Symptoms:

  • A significant peak in your LC-MS with a mass corresponding to your desired product + 56 Da.

  • Complex aromatic signals in the 1H NMR spectrum of the purified product, suggesting substitution on the 4-methoxyphenyl ring.

Causality: The mechanism of acid-catalyzed Boc deprotection proceeds through the formation of a carbamic acid and a tert-butyl cation[2]. This highly electrophilic cation can be trapped by nucleophiles present in the reaction mixture. The electron-rich 4-methoxyphenyl ring of your compound is a potent nucleophile and can undergo Friedel-Crafts alkylation.

Mechanism of Side Reaction:

G BocN Boc-N Protonated_BocN Boc(H+)-N BocN->Protonated_BocN + H+ H_plus H+ Carbamic_acid Carbamic Acid Protonated_BocN->Carbamic_acid tBu_cation t-Bu+ Protonated_BocN->tBu_cation Elimination Amine Free Amine Carbamic_acid->Amine CO2 CO2 Carbamic_acid->CO2 Alkylated_Aryl tert-Butylated Product (+56 Da) tBu_cation->Alkylated_Aryl Alkylation Trapped_tBu Trapped t-Bu tBu_cation->Trapped_tBu Scavenging Aryl_ring 4-Methoxyphenyl Ring Aryl_ring->Alkylated_Aryl Scavenger Scavenger (e.g., Thioanisole) Scavenger->Trapped_tBu

Caption: Boc deprotection and tert-butylation side reaction.

Troubleshooting Protocol:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the deprotection reaction. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product.

    ScavengerConcentration (v/v)Target Residue Protection
    Thioanisole2-5%Trp, Met
    Triisopropylsilane (TIS)1-2%General carbocation scavenger
    Water2-5%Trp (prevents re-attachment)
    1,2-Ethanedithiol (EDT)1-2%Trp
  • Reaction Conditions Optimization:

    • Temperature: Perform the deprotection at 0°C or even lower temperatures to reduce the rate of the alkylation side reaction.

    • Acid Concentration: Use the minimum concentration of acid required for complete deprotection. A higher concentration of acid can accelerate the formation of the tert-butyl cation.

Step-by-Step Protocol for Boc Deprotection with Scavengers:

  • Dissolve the this compound in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add the chosen scavenger (e.g., thioanisole, 2-5% v/v).

  • Slowly add trifluoroacetic acid (TFA) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

Analytical Methods for Monitoring Stability

A robust analytical strategy is crucial for identifying and quantifying any degradation products.

Analytical TechniqueApplicationKey Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Appearance of a more polar spot (deprotected amine) and potentially other new spots for byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction progress and identification of byproducts by mass.Monitor for the disappearance of the starting material's mass and the appearance of the deprotected product (M-100), tert-butylated product (M+56), and potential dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting material, product, and byproducts.Disappearance of the characteristic tert-butyl singlet at ~1.4 ppm upon deprotection. Appearance of new aromatic signals or aliphatic signals in the case of side reactions.

LC-MS Method Parameters for Stability Analysis:

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm and ESI-MS (positive ion mode)

Note: The use of TFA in the mobile phase for LC-MS analysis can sometimes cause in-source deprotection. If this is suspected, switching to formic acid is recommended[7].

By understanding the underlying chemical principles of the instability of this compound under acidic conditions and by employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively navigate the challenges associated with its use and ensure the successful synthesis of their target molecules.

References

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Online discussion]. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. (2001). 4-Piperidone synthesis. Available at: [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Available at: [Link]

  • PubMed. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Available at: [Link]

  • PubMed Central (PMC). (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Available at: [Link]

  • PubMed Central (PMC). (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Available at: [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? [Online discussion]. Available at: [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available at: [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • ResearchGate. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Available at: [Link]

  • SciSpace. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Available at: [Link]

  • Wikipedia. Petrenko-Kritschenko piperidone synthesis. Available at: [Link]

  • Wikipedia. 4-Piperidone. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Huang, J. M., et al. (2012). Iodine mediated/Brønsted acid-catalyzed dimerization of vinylarenes: a tandem reaction through Ritter trapping to produce N-(4-iodo-1,3-diarylbutyl) acetamides. Organic & Biomolecular Chemistry, 10(18), 3610-2.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.
  • ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • MDPI. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Introduction

Welcome to the dedicated technical support guide for the purification of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. This document is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with obtaining this key intermediate in a highly pure form. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure the robustness and reproducibility of your purification protocols.

The synthesis of 2-aryl-4-piperidone derivatives is a cornerstone in the development of various pharmacologically active agents. However, the journey from crude reaction mixture to a final, pure compound is often fraught with challenges, including the removal of starting materials, side-products, and diastereomers. This guide offers a systematic approach to identifying and resolving these common purification hurdles.

Troubleshooting Guide

The following table outlines common issues encountered during the purification of this compound, their probable causes, and validated solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials (e.g., 4-methoxyaniline, piperidone precursors). - Formation of significant side products (e.g., from Neber rearrangement, self-condensation).[1]- Monitor Reaction Completion: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before proceeding with the work-up. - Aqueous Washes: Perform a series of aqueous washes. A dilute acid wash (e.g., 1N HCl) can remove basic starting materials like residual amines. A subsequent wash with saturated sodium bicarbonate solution will neutralize the mixture and remove acidic byproducts.[2]
Persistent Oily Product/Failure to Crystallize - Presence of residual solvents. - Mixture of diastereomers. - Contamination with greasy byproducts.- Solvent Removal: Ensure complete removal of extraction solvents under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexanes) can be effective. - Induce Crystallization: If the product is known to be a solid, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly.[3] - Chromatography: If crystallization fails, column chromatography is the most effective method for separating diastereomers and other impurities.
Product Degradation During Purification - Acid-lability of the N-Boc group: Prolonged exposure to acidic conditions, even mild ones like silica gel or certain HPLC mobile phases (e.g., containing trifluoroacetic acid - TFA), can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[4][5] - Thermal Instability: Excessive heat during solvent evaporation or drying can cause decomposition.- Neutralize Silica Gel: For column chromatography, consider pre-treating the silica gel with a dilute solution of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites.[6] - Alternative Stationary Phases: Consider using neutral alumina for chromatography if acid sensitivity is a major concern. - Avoid Strong Acids: In HPLC, replace TFA with a weaker acid like formic acid or use a buffered mobile phase if possible.[5] - Controlled Temperature: Evaporate solvents at a reduced temperature (e.g., <40°C) using a rotary evaporator. Dry the final product under vacuum at room temperature.
Co-elution of Impurities During Column Chromatography - Similar polarity of the product and impurities.- Optimize Eluent System: Systematically screen different solvent systems for column chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), often provides better separation.[7] - Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using other stationary phases like Florisil® or reverse-phase silica gel.
Experimental Protocols
Protocol 1: Standard Recrystallization
  • Solvent Selection: The key to successful recrystallization is finding a solvent or solvent system in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either highly soluble or insoluble. Common solvents for piperidone derivatives include ethyl acetate, isopropanol, and mixtures of ethyl acetate/hexanes or dichloromethane/hexanes.[2]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a column with silica gel (typically 60-120 or 230-400 mesh) in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal eluent composition should be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Common impurities often stem from the synthetic route employed. These can include unreacted starting materials, such as 4-methoxyaniline or a piperidone precursor. Side-products from competing reactions are also prevalent. For instance, if the synthesis involves a Neber rearrangement, related α-amino ketones or their precursors might be present.[1] Additionally, self-condensation products of the starting materials can also form under certain reaction conditions.[8]

Q2: My TLC plate shows a streak instead of a clean spot for my product. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate often suggests that the compound is interacting strongly with the stationary phase (silica gel), which is acidic. This is common for basic compounds like piperidine derivatives. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your developing solvent. This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.

Q3: Is the N-Boc protecting group stable during purification?

A3: The tert-butoxycarbonyl (Boc) group is known to be sensitive to acidic conditions.[4] It can be cleaved by strong acids like TFA, which is sometimes used in HPLC mobile phases, and even by prolonged contact with the acidic surface of silica gel during column chromatography.[5] To mitigate this, it is crucial to use neutralized silica gel or non-acidic conditions whenever possible. Thermal deprotection can also occur at high temperatures, so it's best to avoid excessive heat during solvent evaporation.[9][10]

Q4: I have isolated two spots on my TLC that have very similar Rf values. How can I differentiate them and improve their separation?

A4: Two spots with similar Rf values could indicate the presence of diastereomers, which are common in the synthesis of 2-substituted piperidones. To improve separation on TLC, you can try using a less polar solvent system, which will cause the spots to move more slowly and may enhance the difference in their Rf values. For preparative separation, a highly efficient flash chromatography system with a slow, shallow gradient of the eluent is recommended. Alternatively, preparative HPLC may be necessary for difficult separations.

Q5: How should I store the purified this compound?

A5: As with many organic compounds, it is best to store the purified product in a cool, dry, and dark place. A refrigerator or freezer is ideal. To prevent degradation from atmospheric moisture and oxygen, storing it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow cluster_purification Purification Options crude Crude Product workup Aqueous Work-up (Acid/Base Washes) crude->workup concentrate1 Concentration workup->concentrate1 purity_check1 Purity Check (TLC/LC-MS) concentrate1->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If Solid & Sufficiently Pure chromatography Column Chromatography purity_check1->chromatography If Oily or Complex Mixture concentrate2 Concentration recrystallization->concentrate2 chromatography->concentrate2 purity_check2 Final Purity Check (NMR, LC-MS, etc.) concentrate2->purity_check2 pure_product Pure Product purity_check2->pure_product

Caption: A decision-based workflow for purification.

The chemical structure of the target compound and a potential impurity are shown below.

ChemicalStructures cluster_target Target Compound cluster_impurity Potential Impurity (Deprotected) target This compound img_target impurity 2-(4-methoxyphenyl)piperidin-4-one img_impurity

Caption: Target compound and a common deprotected impurity.

References

  • Khom et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Zhang, Y. et al. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Wang, M. et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Lee, S. et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Orsini, P. et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Katritzky, A. R. et al. (1995). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. ResearchGate. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Wang, M. et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Al-Zoubi, R. M. et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Simon-Manso, Y. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Wang, M. et al. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]

  • Plaskett, K. et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Murthy, B. S. N. et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • Le-Houx, J. et al. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between Resorcinol and N-Boc-4-piperidone. ACS Publications. [Link]

  • (PDF) Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. ResearchGate. [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Al-Smadi, M. et al. (2017). Synthesis and spectroscopic studies of oximes derived from 2-aryl-1,2,3,4-tetrahydro-1,4-benzoheterazepin-5(4H)-ones. ResearchGate. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid.
  • El-M'barki, K. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

Sources

Technical Support Center: Improving Regioselectivity in 4-Oxopiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving the regioselectivity of reactions involving 4-oxopiperidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. The 4-oxopiperidine moiety is a versatile intermediate in the synthesis of numerous biologically active compounds.[1] However, controlling the site of reaction—achieving high regioselectivity—is a common and critical challenge.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and key experimental protocols to help you overcome these challenges. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own experimental designs.

Section 1: Foundational Concepts in Regioselectivity of 4-Oxopiperidines

Before diving into troubleshooting, it's crucial to understand the factors that govern regioselectivity in reactions of 4-oxopiperidines. The primary sites for reaction are typically the α-carbons (C-3 and C-5) adjacent to the ketone, and to a lesser extent, the α'-carbons (C-2 and C-6) adjacent to the nitrogen.

The Dueling Influences of the Carbonyl and the Nitrogen

The reactivity of the 4-oxopiperidine ring is dominated by the interplay between the electron-withdrawing nature of the carbonyl group and the influence of the nitrogen atom.

  • Carbonyl Group: The ketone at the 4-position activates the adjacent α-protons at C-3 and C-5, making them susceptible to deprotonation and subsequent reaction with electrophiles.

  • Nitrogen Atom: The nitrogen at the 1-position has a significant impact on the reactivity of the α'-protons at C-2 and C-6. The nature of the substituent on the nitrogen (the protecting group) can either enhance or diminish the reactivity at these positions.

Kinetic vs. Thermodynamic Control: The Key to Regioselectivity

A fundamental concept in controlling reactions at the α-positions (C-3 vs. C-5) is the principle of kinetic versus thermodynamic control of enolate formation.[2][3][4][5]

  • Kinetic Enolate: This is the less substituted enolate, formed by removing the more sterically accessible proton. Its formation is favored under conditions of a strong, bulky base at low temperatures with short reaction times.[2]

  • Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibrium, such as a weaker base, higher temperatures, and longer reaction times.[2][4]

For an unsubstituted 4-oxopiperidine, the protons at C-3 and C-5 are equivalent. However, for a substituted 4-oxopiperidine, these positions become distinct, and the choice of reaction conditions becomes critical for achieving regioselectivity.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of C-3 and C-5 substituted products. How can I favor substitution at the less hindered position?

A1: To favor substitution at the less sterically hindered α-carbon, you need to employ conditions that promote the formation of the kinetic enolate .

Underlying Principle: The kinetic enolate is formed faster because the proton being removed is more accessible to the base.[3] By using a strong, sterically demanding base at a very low temperature, you can "trap" the kinetic enolate before it has a chance to equilibrate to the more stable thermodynamic enolate.

Troubleshooting Steps & Protocol:

  • Choice of Base: Use a bulky, non-nucleophilic strong base like Lithium Diisopropylamide (LDA). Potassium tert-butoxide can also be effective.[2]

  • Temperature Control: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the deprotonation and subsequent reaction with the electrophile.[2] At these low temperatures, the molecules have less kinetic energy, which favors the reaction pathway with the lower activation energy (i.e., deprotonation at the less hindered site).[3]

  • Reaction Time: Keep the time for enolate formation short (e.g., 30-60 minutes) before adding the electrophile.[2]

  • Solvent: Use an aprotic, non-polar solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Selective Formation of the Kinetic Enolate

Objective: To selectively form the kinetic enolate of an N-protected 4-oxopiperidine for subsequent reaction with an electrophile.

Materials:

  • N-protected 4-oxopiperidine (e.g., N-Boc-4-oxopiperidine)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask and cool it to -78 °C.

  • Add freshly distilled diisopropylamine to the cooled THF.

  • Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.

  • In a separate flame-dried flask, dissolve the N-protected 4-oxopiperidine in anhydrous THF.

  • Slowly add the solution of the 4-oxopiperidine to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Slowly add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to proceed at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and purification.

Q2: I want to achieve substitution at the more substituted α-carbon. What conditions should I use?

A2: To favor substitution at the more substituted α-carbon, you need to use conditions that promote the formation of the thermodynamic enolate .

Underlying Principle: The thermodynamic enolate is the more stable enolate, and its formation is favored when the reaction is reversible, allowing for equilibration to the lowest energy state.[4]

Troubleshooting Steps & Protocol:

  • Choice of Base: Use a smaller, weaker base that allows for reversible deprotonation. Examples include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide in some cases at higher temperatures.[2]

  • Temperature Control: Use higher reaction temperatures, such as room temperature or gentle heating.[2][4]

  • Reaction Time: Allow for longer reaction times to ensure the system reaches equilibrium.[2]

  • Solvent: A protic solvent like ethanol can sometimes be used with alkoxide bases to facilitate proton exchange and equilibration.

Q3: My reaction is showing low regioselectivity between the α (C-3/C-5) and α' (C-2/C-6) positions. How can I direct the reaction to the α' position?

A3: Directing reactions to the C-2 or C-6 position often requires a different strategy than enolate chemistry. The choice of the nitrogen protecting group and the reaction type are critical.

Underlying Principle: The nitrogen atom's electronic properties, as modulated by its substituent, can influence the reactivity of the adjacent C-H bonds. Certain protecting groups and catalysts can facilitate direct C-H functionalization at the C-2 position.[6][7]

Troubleshooting Steps:

  • Nitrogen Protecting Group: The choice of the N-protecting group is crucial. For example, N-Boc or N-brosyl groups have been shown to direct rhodium-catalyzed C-H functionalization to the C-2 position.[6][7]

  • Catalyst System: Transition metal catalysis, particularly with rhodium catalysts, has been successfully employed for C-2 functionalization of piperidines.[6][7][8] The specific catalyst can influence the site selectivity.

  • Reaction Type: Consider reactions that proceed through mechanisms other than enolate formation, such as directed C-H activation or photocatalytic methods.[9]

Q4: How do steric and electronic effects of substituents on the piperidine ring influence regioselectivity?

A4: Substituents on the piperidine ring can have a profound impact on regioselectivity through both steric and electronic effects.[10][11][12][13][14]

  • Steric Effects: Bulky substituents will hinder the approach of a base or reagent to the nearby protons.[13] For example, a large substituent at the C-2 position will sterically disfavor deprotonation at C-3, thus promoting reaction at C-5.

  • Electronic Effects: Electron-withdrawing groups can increase the acidity of nearby protons, while electron-donating groups can decrease their acidity.[11] These effects can alter the relative rates of deprotonation at different positions.

Troubleshooting Approach:

  • Analyze Your Substrate: Carefully consider the steric and electronic nature of all substituents on your 4-oxopiperidine substrate.

  • Computational Modeling: In complex cases, computational studies can help predict the most likely site of reaction by evaluating the relative acidities of the α-protons and the steric accessibility of each position.

Section 3: Data Summaries and Visualizations

Table 1: General Conditions for Regioselective Enolate Formation
FeatureKinetic ControlThermodynamic Control
Favored Product Less substituted enolateMore substituted enolate
Base Strong, bulky (e.g., LDA)Weaker, smaller (e.g., NaH, NaOEt)
Temperature Low (-78 °C)Higher (Room temp. to reflux)
Reaction Time ShortLong
Solvent Aprotic (e.g., THF)Can be protic or aprotic
Diagrams of Key Concepts

G cluster_0 Regioselective Deprotonation of a Substituted 4-Oxopiperidine cluster_1 Kinetic Control cluster_2 Thermodynamic Control Ketone Substituted 4-Oxopiperidine Kinetic Less Substituted Enolate (Less Stable) Ketone->Kinetic Strong, bulky base Low Temperature Short Time Thermo More Substituted Enolate (More Stable) Ketone->Thermo Weaker base High Temperature Long Time Kinetic->Thermo Equilibration G cluster_0 Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed (Mixture of Isomers) Q1 Desired Product? Start->Q1 Kinetic_Path Target Less Substituted Isomer Q1->Kinetic_Path Kinetic Thermo_Path Target More Substituted Isomer Q1->Thermo_Path Thermodynamic Kinetic_Cond Implement Kinetic Conditions: - LDA - -78°C - Short reaction time Kinetic_Path->Kinetic_Cond Thermo_Cond Implement Thermodynamic Conditions: - NaH or NaOEt - Room Temp or Heat - Long reaction time Thermo_Path->Thermo_Cond Analysis Analyze Product Ratio (NMR, GC/MS, LC/MS) Kinetic_Cond->Analysis Thermo_Cond->Analysis Success Improved Regioselectivity Analysis->Success Successful Reassess Re-evaluate Strategy: - Change protecting group - Consider directing groups - Explore alternative reactions Analysis->Reassess Unsuccessful

Caption: Troubleshooting decision-making workflow.

Section 4: Concluding Remarks

Achieving high regioselectivity in reactions of 4-oxopiperidines is a multifaceted challenge that requires a deep understanding of fundamental organic chemistry principles. By carefully considering the interplay of steric and electronic effects, and by judiciously choosing reaction conditions to favor either kinetic or thermodynamic control, researchers can significantly improve the outcomes of their synthetic efforts. This guide serves as a starting point for troubleshooting common issues, and we encourage you to adapt these principles to the specific requirements of your unique chemical systems.

References

  • Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition, 59(11), 4236-4240. [Link]

  • Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie, 132(11), 4270-4274. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Angewandte Chemie International Edition, 57(42), 14053-14057. [Link]

  • O'Neill, J. C., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11526-11536. [Link]

  • ResearchGate. (2020). Stereoselective and Regioselective Functionalization of Piperidines through C–H Activation. Request PDF. [Link]

  • University of California, Irvine. (n.d.). Overcoming regioselectivity and accessibility challenges in aryne methodology. UCI Libraries. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary. Retrieved January 15, 2026, from [Link]

  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory. Retrieved January 15, 2026, from [Link]

  • Reddit. (2018, December 6). Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. r/OrganicChemistry. [Link]

  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]

  • Campeau, L. C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8156-8166. [Link]

  • Wikipedia. (2023, December 27). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2021, October 31). Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, November 28). Regioselectivity. Wikipedia. [Link]

  • Bickelhaupt, F. M., & Baerends, E. J. (2003). The interplay between steric and electronic effects in S(N)2 reactions. Journal of Physical Chemistry A, 107(43), 9266-9275. [Link]

  • Embibe. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Embibe. [Link]

  • National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Li, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. [Link]

  • Guo, C., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS. Retrieved January 15, 2026, from [Link]

  • ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, December 2). Steric effects. Wikipedia. [Link]

  • Abell, J. P., & Kerr, M. A. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Synlett, 35(14), 1725-1727. [Link]

  • MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • National Center for Biotechnology Information. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Abell, J. P., & Kerr, M. A. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Synlett, 35(14), 1725-1727. [Link]

  • ResearchGate. (n.d.). A New Asymmetric Synthesis of 2,6-cis-Disubstituted 4-Methylenepiperidines: Total Synthesis of (+)-Alkaloid 241D and (+)-Isosolenopsin A. Request PDF. [Link]

  • Prasanna, C. S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 12(1), 71-88. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3521-3524. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. PubChem. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 2,4-Disubstituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2,4-disubstituted piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] However, the synthesis of highly substituted piperidines, particularly with a 2,4-disubstitution pattern, often presents significant challenges due to steric hindrance. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding steric hindrance in the synthesis of 2,4-disubstituted piperidines.

Q1: Why is steric hindrance a significant issue in 2,4-disubstituted piperidine synthesis?

A1: Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede reaction pathways. In the context of 2,4-disubstituted piperidines, this manifests in several ways:

  • Cyclization Step: During the formation of the six-membered ring, the substituents at the 2 and 4 positions can clash, making it difficult for the ring to close in the desired conformation. This often leads to lower yields or the formation of undesired side products.

  • Diastereoselectivity: The substituents can influence the approach of reagents, leading to a mixture of diastereomers (cis and trans isomers). Achieving high diastereoselectivity for the desired isomer is a common challenge.[4]

  • Post-Cyclization Modification: Further functionalization of the piperidine ring, such as N-alkylation or substitution at other positions, can be hampered by the steric bulk of the existing 2,4-substituents.[5][6]

Q2: What are the primary strategies to control diastereoselectivity in the face of steric hindrance?

A2: Controlling the stereochemical outcome is paramount. The main strategies revolve around influencing the transition state of the key bond-forming reactions. These can be broadly categorized as:

  • Substrate Control: This involves using the existing stereochemistry of the starting material to direct the formation of new stereocenters. Chiral auxiliaries or existing stereocenters can bias the approach of reagents.

  • Reagent Control: The choice of reagents, including their size and electronic properties, can dictate the stereochemical outcome. Bulkier reagents may selectively react at the less hindered face of the molecule.

  • Catalyst Control: Chiral catalysts, such as transition metal complexes or organocatalysts, create a chiral environment that favors the formation of one diastereomer over the other.[7] This is a powerful approach for achieving high levels of stereocontrol.

Q3: How do protecting groups influence steric hindrance in these syntheses?

A3: Protecting groups are crucial tools in managing reactivity and can significantly impact steric interactions.[3][8]

  • Directing Groups: A bulky protecting group on the nitrogen atom can influence the conformation of the piperidine ring or its precursors, thereby directing the approach of incoming reagents to a specific face of the molecule.[9][10]

  • Minimizing Unwanted Reactions: They prevent the nitrogen from participating in undesired side reactions.

  • Steric Shielding: The size of the protecting group itself can be a source of steric hindrance. A very large protecting group might be necessary to achieve a specific stereochemical outcome, but it could also hinder subsequent reaction steps. The choice of protecting group is therefore a critical optimization parameter.[10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues encountered during the synthesis of 2,4-disubstituted piperidines.

Scenario 1: Low Diastereoselectivity in the Primary Cyclization Reaction

You are attempting an intramolecular cyclization to form the piperidine ring, but you are obtaining a nearly 1:1 mixture of cis and trans diastereomers.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps & Rationale
Insufficient Steric Differentiation in the Transition State The energy difference between the transition states leading to the cis and trans isomers is minimal, resulting in poor selectivity.1. Modify the N-Protecting Group: Switch to a bulkier protecting group (e.g., from Boc to Cbz or a custom bulkier group). The increased steric demand can favor a more ordered transition state, leading to higher diastereoselectivity.[10] 2. Alter Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be needed to overcome a kinetic barrier to the desired product.[7]
Flexible Acyclic Precursor The starting material has too much conformational freedom, allowing for multiple, low-energy pathways to cyclization.1. Introduce a Rigidifying Element: If possible, modify the acyclic precursor to include a double bond or a small ring to restrict its conformational flexibility. This can pre-organize the molecule for a more selective cyclization.
Inappropriate Catalyst or Reagent The chosen catalyst or reagent is not effectively discriminating between the diastereotopic faces of the substrate.1. Screen Different Catalysts: For metal-catalyzed cyclizations, screen a variety of ligands with different steric and electronic properties. For acid-catalyzed reactions, explore both Brønsted and Lewis acids of varying strengths and sizes.[11] 2. Change the Solvent: The solvent can influence the solvation of the transition state and affect diastereoselectivity. Experiment with solvents of different polarities and coordinating abilities.
Experimental Protocol: Optimizing Diastereoselectivity by N-Protecting Group Modification
  • Baseline Reaction: Run the cyclization reaction with your standard N-protecting group (e.g., Boc).

  • Analysis: Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy or chiral HPLC.

  • Synthesis of Precursors with Different Protecting Groups: Synthesize the acyclic precursors with alternative N-protecting groups of varying steric bulk (e.g., Cbz, Tosyl, or a custom-designed bulky group).

  • Parallel Cyclization Reactions: Subject each of the new precursors to the same cyclization conditions as the baseline reaction.

  • Comparative Analysis: Analyze the dr for each reaction. A significant improvement in dr with a bulkier protecting group indicates that steric hindrance is a key factor in controlling selectivity.

Scenario 2: Epimerization of the C4-Substituent After Cyclization

You have successfully synthesized the desired 2,4-disubstituted piperidine with good diastereoselectivity, but the C4-substituent epimerizes during subsequent reaction steps or purification, leading to a mixture of isomers.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps & Rationale
Thermodynamic Instability of the Kinetic Product The initially formed (kinetic) diastereomer is less stable than its epimer. Given enough energy or a suitable pathway, it will convert to the more stable (thermodynamic) product.[11]1. Milder Reaction Conditions: For subsequent steps, use the mildest possible conditions (lower temperature, less harsh reagents) to avoid providing the energy needed for epimerization. 2. Controlled Epimerization: If the thermodynamic product is the desired one, you can intentionally induce epimerization to drive the reaction to completion. This can be achieved with a suitable base or acid.[12][13][14]
Presence of Acidic or Basic Impurities Trace amounts of acid or base in your reagents, solvents, or on your chromatography media can catalyze epimerization.1. Purify Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic or basic contaminants. 2. Neutralize Chromatography Media: If using silica gel for purification, consider neutralizing it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column epimerization.
Formation of an Enolate or Iminium Ion Intermediate If the C4 substituent is adjacent to a carbonyl group or the nitrogen can be oxidized, formation of a planar intermediate can lead to loss of stereochemistry upon reprotonation or reduction.1. Avoid Strongly Basic or Oxidizing Conditions: Choose reagents that are less likely to promote the formation of these intermediates. 2. Protect Susceptible Functional Groups: If a carbonyl group is present at C3 or C5, consider protecting it before performing reactions that might cause epimerization at C4.
Workflow for Diagnosing and Controlling Epimerization

Epimerization_Troubleshooting Start Epimerization Observed at C4 Check_Stability Is the desired isomer the thermodynamic product? Start->Check_Stability Controlled_Epimerization Induce controlled epimerization (e.g., with a base or acid). Check_Stability->Controlled_Epimerization Yes Milder_Conditions Use milder reaction conditions for subsequent steps. Check_Stability->Milder_Conditions No End Problem Solved Controlled_Epimerization->End Check_Impurities Are acidic/basic impurities present? Milder_Conditions->Check_Impurities Purify_Reagents Purify reagents and solvents. Neutralize chromatography media. Check_Impurities->Purify_Reagents Yes Check_Intermediates Can enolate/iminium ions form? Check_Impurities->Check_Intermediates No Purify_Reagents->Check_Intermediates Avoid_Conditions Avoid strongly basic or oxidizing conditions. Check_Intermediates->Avoid_Conditions Yes Check_Intermediates->End No Protect_Groups Protect susceptible functional groups. Avoid_Conditions->Protect_Groups Protect_Groups->End

Caption: A decision-tree workflow for troubleshooting C4 epimerization.

Scenario 3: Steric Clash in N-Alkylation of the Piperidine Ring

You are trying to introduce a bulky alkyl group onto the nitrogen of your 2,4-disubstituted piperidine, but the reaction is sluggish or fails completely.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps & Rationale
Steric Hindrance Around the Nitrogen Atom The substituents at the 2 and 4 positions are sterically shielding the nitrogen atom, preventing the approach of the alkylating agent.[5][6]1. Use a Less Bulky Alkylating Agent: If possible, use a smaller electrophile. For example, instead of a bulky alkyl bromide, consider a two-step approach: acylation with a less hindered acyl chloride followed by reduction of the amide. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. 3. Use a More Reactive Electrophile: Switch to a more reactive alkylating agent, such as an alkyl triflate, which is a better leaving group than a halide.
Poor Nucleophilicity of the Piperidine Nitrogen The electronic effects of the substituents on the piperidine ring may be reducing the nucleophilicity of the nitrogen.1. Use a Stronger Base: A stronger, non-nucleophilic base (e.g., NaH or KHMDS) can more effectively deprotonate the nitrogen (if it's a secondary amine), increasing its nucleophilicity. 2. Consider Alternative Reaction Mechanisms: Reductive amination can be an effective alternative to direct alkylation. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.
Diagram: Steric Shielding in N-Alkylation

Caption: Steric hindrance from R2 and R4 substituents impeding N-alkylation.

III. References

  • Recent advances in the synthesis of piperidones and piperidines. (URL not available)

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2017). Advances in Heterocyclic Chemistry, 191. [Link]

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2018). Angewandte Chemie International Edition, 57(38), 12453-12457. [Link]

  • A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. (2000). Organic Letters, 2(23), 3679-3681. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000). Organic Letters, 2(23), 3679-3681. [Link]

  • Strategies to control diastereoselectivity in piperidine synthesis. (n.d.). BenchChem.

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. (2005). Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

  • The Role of Protective Groups in Organic Synthesis. (n.d.). (URL not available)

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021). Journal of the American Chemical Society, 143(1), 434-442. [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. (2014). Tetrahedron, 70(40), 7352-7360. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010). Journal of the American Chemical Society, 132(12), 4101-4103. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(42), 8271-8279. [Link]

  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. (2011). Organic Letters, 13(17), 4546-4549. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2014). Tetrahedron, 70(40), 7352-7360. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2018). Journal of the American Chemical Society, 140(10), 3548-3552. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021). Journal of the American Chemical Society, 143(1), 434-442. [Link]

  • Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. (2011). The Journal of Organic Chemistry, 76(11), 4585-4595. [Link]

  • Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. (n.d.). BenchChem.

  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (2010). Organic Letters, 12(18), 4120-4123. [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2007). The Journal of Organic Chemistry, 72(16), 6066-6075. [Link]

  • Protecting group. (n.d.). In Wikipedia. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). Journal of the American Chemical Society, 143(29), 11216-11225. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(21), 7288. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo Scientific.

  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (2021). The Chemical Record, 21(11), 2958-2979. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(19), 2118-2126. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2018). Molecules, 23(8), 1958. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry, 87(13), 8359-8370. [Link]

  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. (1969). The Journal of Organic Chemistry, 34(11), 3296-3300. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005). Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

Sources

Validation & Comparative

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate vs other building blocks for Apixaban synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Apixaban, marketed as Eliquis, is a cornerstone of modern anticoagulant therapy, acting as a direct Factor Xa (FXa) inhibitor.[1][2][3] Its widespread clinical use necessitates highly efficient, scalable, and cost-effective manufacturing processes. The molecular architecture of Apixaban, featuring a central pyrazolo[3,4-c]pyridine-7-one core, presents multiple synthetic challenges and opportunities. This guide provides a comparative analysis of different synthetic strategies, focusing on the key building blocks used to construct the Apixaban molecule. We will evaluate the established routes, explore recent innovations, and provide a critical assessment of their respective advantages and limitations, supported by experimental data from peer-reviewed literature and patents. While the building block tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate was proposed for investigation, a thorough review of the scientific literature indicates it is not a recognized intermediate in mainstream Apixaban synthesis; its structural elements are more commonly associated with the synthesis of other kinase inhibitors like Vandetanib.[4][5][6] Therefore, this guide will focus on the prevalent and industrially relevant building blocks that define the primary synthetic pathways to Apixaban.

Introduction to Apixaban and Synthetic Strategy

Apixaban's structure is a composite of three key fragments: the (A) p-methoxyphenyl-pyrazole group, the (B) central dihydropyridinone ring, and the (C) p-(2-oxopiperidin-1-yl)phenyl moiety.

Apixaban Structure Figure 1: Core Fragments of the Apixaban Molecule.

The primary challenge in Apixaban synthesis lies in the efficient and regioselective assembly of these fragments. Most synthetic routes are convergent, preparing advanced intermediates corresponding to these fragments before a final coupling and cyclization sequence. The choice of initial building blocks dictates the entire synthetic cascade, influencing the number of steps, overall yield, impurity profile, and industrial scalability.

The Foundational "BMS" Synthesis: A Step-by-Step Analysis

The original synthesis developed by Bristol-Myers Squibb (BMS) serves as a benchmark for all subsequent process improvements.[3] This route is characterized by a linear construction of the core structure starting from simple, commercially available materials.

Key Building Blocks and Intermediates:
  • p-Nitroaniline: Serves as the foundational unit for the C-ring.

  • 5-Chlorovaleroyl Chloride: Used to construct the piperidinone ring.

  • Phosphorus Pentachloride (PCl₅): A key reagent for dichlorination, setting up the subsequent elimination to form the reactive dihydropyridinone intermediate.

  • (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This hydrazone is the critical building block for the A-ring (the p-methoxyphenyl-pyrazole).

Experimental Workflow and Rationale

The process begins with the acylation of p-nitroaniline with 5-chlorovaleroyl chloride, followed by intramolecular cyclization to form 1-(4-nitrophenyl)piperidin-2-one. This intermediate then undergoes a critical sequence of dichlorination and elimination to create the reactive α-chloro-dihydropyridinone scaffold. This scaffold is then poised for the key [3+2] cycloaddition reaction.

The pyrazole ring is constructed by reacting the α-chloro-dihydropyridinone with the hydrazone intermediate, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, in the presence of a base. This step simultaneously forms the pyrazole ring and attaches the p-methoxyphenyl group. The final stages of the synthesis involve the reduction of the nitro group to an amine, followed by a second acylation/cyclization sequence with 5-chlorovaleroyl chloride to form the terminal piperidinone ring, and finally, amidation of the ethyl ester to yield Apixaban.

Diagram 1: The Original BMS Linear Synthesis Route.

While robust and foundational, this route suffers from a long linear sequence, the use of harsh reagents like PCl₅, and potentially low overall yields, which has driven the search for more efficient alternatives.[7]

Convergent Strategies: Improving Efficiency with Advanced Building Blocks

To overcome the limitations of the linear approach, numerous convergent strategies have been developed. These routes focus on preparing two complex building blocks separately and then coupling them in a late-stage reaction. A prominent example involves the use of a pre-formed piperidinyl-aniline fragment.

Key Building Blocks and Intermediates:
  • 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A highly valuable and advanced intermediate. The morpholine group acts as a stable enamine equivalent, facilitating the subsequent pyrazole formation while avoiding the harsh chlorination steps of the BMS route.

  • 5-Chloro-N-(4-(...))pentanamide derivatives: These are used to construct the final piperidinone ring via intramolecular cyclization on the aniline intermediate.[8]

  • (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This versatile building block remains a cornerstone for pyrazole ring formation in many convergent routes as well.[7][9][10]

Representative Experimental Protocol: [3+2] Cycloaddition

The following is a representative protocol for the key coupling and cyclization step to form the core of Apixaban's ethyl ester precursor.

  • Reaction Setup: To a solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as ethyl acetate, add (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq).

  • Base Addition: Add triethylamine (2.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 75-80 °C. The reaction progress is monitored by HPLC until the starting material is consumed.[10]

  • Acid-catalyzed Elimination: After the initial cycloaddition, the reaction is cooled, and an acid (e.g., aqueous HCl) is introduced. This step facilitates the elimination of the morpholine group, leading to the formation of the aromatic pyrazolo-pyridine core.

  • Workup and Isolation: The mixture is cooled, and the product, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is typically isolated by filtration, washed, and dried.[8]

This convergent approach offers several advantages, including a shorter overall sequence and the avoidance of harsh chlorinating agents, often leading to higher overall yields and a better impurity profile.

Convergent_Route cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 4-Methoxyaniline A2 (Z)-ethyl 2-chloro-2- (2-(4-methoxyphenyl) hydrazono)acetate A1->A2 Diazotization & Coupling C1 Ethyl Ester of Apixaban A2->C1 B1 p-Nitroaniline B2 3-Morpholino-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one B1->B2 Multi-step B3 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B2->B3 Reduction B4 3-Morpholino-1-(4-(2-oxopiperidin-1-yl) -phenyl)-5,6-dihydropyridin-2(1H)-one B3->B4 Piperidinone Ring Formation B4->C1 [3+2] Cycloaddition & Morpholine Elimination C2 Apixaban C1->C2 Amidation

Diagram 2: A Modern Convergent Synthesis Strategy.

Performance Comparison of Synthetic Routes

The choice of a synthetic route in a pharmaceutical setting is a multi-faceted decision. The following table summarizes the key performance indicators for the discussed strategies.

ParameterBMS Linear RouteConvergent (Morpholine) Route
Overall Yield Lower (~20-30%)[2][11]Higher (~35-50%)[8][12]
Number of Steps Longer linear sequenceShorter overall sequence
Key Reagents PCl₅ (harsh), Fe/HClTriethylamine, Morpholine
Scalability Challenging due to reagents and multiple stepsMore amenable to large-scale production[8]
Cost-Effectiveness Can be less cost-effective due to lower yields and reagent costs.[8]Often more cost-effective due to higher efficiency and use of cheaper reagents in early steps.[12][13]
Safety/Environmental Use of PCl₅ is a significant safety and environmental concern.Avoids harsh chlorinating agents; morpholine waste needs management.

Conclusion

The synthesis of Apixaban has evolved significantly from its initial discovery. While the original BMS route established the feasibility of its construction, modern convergent strategies utilizing advanced building blocks like 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one have become the industry standard. These newer methods offer superior overall yields, improved safety profiles by avoiding hazardous reagents, and greater scalability. The continued refinement of synthetic routes, focusing on process optimization, green chemistry principles, and the development of novel catalytic methods, will remain a critical area of research as the demand for Apixaban continues to grow. The selection of the optimal building block is not merely a question of chemical compatibility but a strategic decision that impacts the entire manufacturing lifecycle, from raw material sourcing to final product purity and cost.

References

  • Gaikwad, D. et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. [Link]

  • Al-Horani, R. A. (2025). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. ResearchGate. [Link]

  • Arkat USA, Inc. (2023). An alternative synthetic strategy to construct apixaban analogues. arkat-usa.org. [Link]

  • Wong, P. C., et al. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis. [Link]

  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Google Patents. (2013). Synthetic method of Apixaban. CN103896940A.
  • Quick Company. (2016). Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters. [Link]

  • Dong, W., et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. [Link]

  • Growing Science. (2025). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • European Patent Office. (2020). Process for the preparation of Apixaban and intermediates thereof. EP 3212620 B1. [Link]

  • Google Patents. (2014).
  • Google Patents. (2016).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Aryl-4-Oxopiperidines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid conformation and the presence of key functional groups—a ketone, a secondary amine, and a stereogenic center bearing an aryl group—allow for precise three-dimensional interactions with biological targets. This guide provides a comparative analysis of the primary synthetic routes to this valuable heterocyclic motif, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach for researchers in drug discovery and development.

Classical Approaches: Cyclization Strategies

Traditional methods for constructing the 4-oxopiperidine ring often rely on robust and well-established cyclization reactions. These routes are valued for their reliability and scalability, typically starting from acyclic precursors.

The Dieckmann Condensation Route

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis, involving the base-catalyzed intramolecular cyclization of a diester.[1][2] For the synthesis of 2-aryl-4-oxopiperidines, this strategy begins with an acyclic N-substituted diester. The key β-keto ester intermediate is then hydrolyzed and decarboxylated to yield the target ketone.

Mechanism and Causality:

The reaction is initiated by the deprotonation of a carbon alpha to one of the ester groups, forming an enolate.[3][4] The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) is typically used to prevent transesterification, which would lead to a mixture of products.[1] The resulting enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester group.[2] This cyclization is entropically favored when forming stable five- or six-membered rings.[2][5] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton, forming a stabilized enolate. A final acidic workup is required to protonate this enolate and yield the cyclic product.

Workflow: Dieckmann Condensation Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Decarboxylation Acyclic_Diester Acyclic N-substituted Diester Enolate Enolate Formation Acyclic_Diester->Enolate Base Base (e.g., NaOEt) Base->Acyclic_Diester Deprotonation Cyclic_Intermediate Cyclic β-Keto Ester Enolate Enolate->Cyclic_Intermediate Intramolecular Attack Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Keto_Ester Workup Acidic Workup (H3O+) Workup->Cyclic_Intermediate Final_Product 2-Aryl-4-Oxopiperidine Keto_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: Workflow for the Dieckmann condensation route.

Michael Addition and Subsequent Cyclization

An alternative and highly versatile approach involves the conjugate (Michael) addition of a primary amine or its equivalent to an α,β-unsaturated ester, followed by the cyclization of the resulting intermediate. This strategy offers modularity, as the aryl substituent can be introduced on either the amine or the Michael acceptor.

A common variant involves the reaction of an aryl-substituted β-amino ester with an acrylate derivative. The initial Michael addition forms a diester intermediate, which can then be cyclized via a Dieckmann-type condensation as described above. Alternatively, reaction of an arylethylamine with a suitable three-carbon electrophile can directly assemble the piperidinone precursor.

Modern Asymmetric Approaches

For pharmaceutical applications, controlling the stereochemistry at the C2 position is paramount. Modern synthetic methods have increasingly focused on enantioselective strategies that can directly generate the desired enantiomer, bypassing the need for chiral resolution.

Rhodium-Catalyzed Asymmetric Conjugate Addition

A highly effective method for the enantioselective synthesis of 2-aryl-4-piperidones involves the rhodium-catalyzed conjugate addition of arylboronic acids or their derivatives to 2,3-dihydro-4-pyridones. This approach builds the crucial C2-aryl bond and sets the stereocenter in a single, highly controlled step.

Mechanism and Causality:

This reaction proceeds through a catalytic cycle involving a chiral rhodium complex. The active catalyst, typically formed from a rhodium precursor and a chiral phosphoramidite ligand, undergoes transmetalation with the arylboronic acid to generate an aryl-rhodium species. This species then adds across the double bond of the dihydropyridone (a conjugate addition), forming a rhodium enolate intermediate. Subsequent protonolysis releases the 2-aryl-4-oxopiperidine product and regenerates the active catalyst. The chirality of the ligand environment around the rhodium center dictates the facial selectivity of the addition, leading to high enantiomeric excess (e.e.). The choice of ligand is therefore the most critical parameter for achieving high stereoselectivity.

Diagram: Asymmetric Conjugate Addition

G Reactants 2,3-Dihydro-4-pyridone + Ar-B(OR)2 Catalyst [Rh]-Chiral Ligand Reactants->Catalyst Conjugate Addition Product Enantioenriched 2-Aryl-4-Oxopiperidone Catalyst->Product Protonolysis Product->Catalyst Catalyst Regeneration caption Simplified cycle of Rh-catalyzed conjugate addition.

Caption: Rh-catalyzed asymmetric conjugate addition cycle.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific goals of the project, such as the need for enantiopurity, the scale of the synthesis, and the availability of starting materials.

Parameter Dieckmann Condensation Michael Addition / Cyclization Asymmetric Conjugate Addition
Stereocontrol Racemic product; requires resolution.Racemic or diastereoselective; depends on substrates.Excellent enantioselectivity (often >95% e.e.).
Yield Generally moderate to good.Variable; can be high in optimized systems.Good to excellent, though can be substrate-dependent.
Scalability Well-established and generally scalable.Scalable, particularly for two-step processes.Can be challenging due to catalyst cost and sensitivity.
Substrate Scope Broad, tolerant of various N-substituents.Broad; allows for diverse substitution patterns.Sensitive to electronics of arylboronic acid.
Key Reagents Strong base (e.g., NaH, NaOEt).Basic or acidic catalysts.Rhodium precursor, chiral ligand, arylboronic acid.
Primary Advantage Reliability, uses simple starting materials.Modularity and flexibility.Direct access to enantioenriched products.
Primary Drawback Produces a racemic mixture.Can lead to mixtures if not regiocontrolled.High cost of catalyst and ligands.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-ethoxycarbonyl-4-oxopiperidine via Dieckmann Condensation (Representative)

This protocol is a representative example based on established Dieckmann condensation procedures.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol (10 mL per mmol of diester).

  • Addition of Diester: Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminoethanoate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 80-90 °C) and maintained for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: After cooling to room temperature, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid until the pH is acidic.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Decarboxylation: The crude β-keto ester is dissolved in a mixture of acetic acid and concentrated HCl (e.g., 3:1 v/v) and heated to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Purification: The mixture is cooled, basified with a saturated sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzyl-4-oxopiperidine.

Protocol 2: Enantioselective Synthesis of tert-Butyl 2-Aryl-4-oxopiperidine-1-carboxylate (Representative)[6]

This protocol is adapted from the rhodium/phosphoramidite-catalyzed synthesis described in the literature.

  • Catalyst Preparation: In a glovebox, [Rh(cod)2]BF4 (1 mol%) and the appropriate chiral phosphoramidite ligand (2.2 mol%) are dissolved in anhydrous dioxane in a sealed reaction vessel. The mixture is stirred for 30 minutes at room temperature.

  • Reactant Addition: To the catalyst solution is added tert-butyl 2,3-dihydro-4-pyridone-1-carboxylate (1.0 equivalent) and the desired arylboroxine (1.5 equivalents).

  • Reaction: The reaction vessel is sealed and stirred at a specified temperature (e.g., 60 °C) for 12-24 hours. The progress is monitored by HPLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • Purification: The mixture is filtered through a short plug of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure.

  • Analysis: The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion

The synthesis of 2-aryl-4-oxopiperidines can be approached through several distinct strategies, each with its own set of advantages and limitations. Classical methods like the Dieckmann condensation provide reliable, scalable access to racemic material, which is suitable for initial biological screening and process development. For the synthesis of specific enantiomers required for clinical development, modern asymmetric catalytic methods, particularly rhodium-catalyzed conjugate additions, offer a powerful and direct route. The choice of synthesis will ultimately be guided by a balance between the need for stereochemical purity, the cost of goods, scalability, and the desired structural diversity of the final compounds.

References

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • ResearchGate. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [Link]

  • Thierry, B., et al. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines. Organic Letters, 7(3), 467-470. [Link]

  • Bonin, M., et al. (1995). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Journal of Heterocyclic Chemistry, 32(1), 225-231. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • PubMed. Asymmetric synthesis of 2-arylpiperazines. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]

  • PMC. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • ResearchGate. Synthetic routes to access dicarbonylated aryls and heteroaryls. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. Asymmetric synthesis of 2-arylpiperazines. [Link]

Sources

The Piperidine Scaffold: A Comparative Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"[1][2][3][4]. This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of therapeutics, owing to its unique combination of structural and physicochemical properties[3][4][5]. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling optimal interactions with diverse biological targets[3][5]. The basic nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating strong binding to proteins and influencing solubility and membrane permeability[3][4]. This guide provides a comparative analysis of the biological activities of various piperidine-based scaffolds, offering a technical resource for researchers and drug development professionals. We will delve into their anticancer, analgesic, antimicrobial, antiviral, and neuroprotective properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the Hallmarks of Cancer

Piperidine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways.[1][6]

Comparative Cytotoxicity of Piperidine Derivatives

The in vitro cytotoxic activity of piperidine-based compounds is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used for this evaluation.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)

Data synthesized from multiple sources for illustrative comparison.[1]

Mechanism of Action: Modulation of Key Signaling Pathways

The anticancer effects of piperidine scaffolds are often attributed to their ability to interfere with crucial cellular signaling pathways essential for cancer cell survival and proliferation.[6] For instance, certain piperidine derivatives have been shown to inhibit the STAT-3, NF-κB, and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[6]

anticancer_pathway Piperidine Piperidine Derivative STAT3 STAT-3 Piperidine->STAT3 Inhibition NFkB NF-κB Piperidine->NFkB Inhibition PI3K PI3K/Akt Piperidine->PI3K Inhibition Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis NFkB->Proliferation NFkB->Apoptosis PI3K->Proliferation PI3K->Apoptosis

Caption: Simplified diagram of anticancer signaling pathways modulated by piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Analgesic Activity: Modulating Pain Pathways

Piperidine and its derivatives have a long-standing history in the development of analgesics, with many acting on the central nervous system to alleviate pain.[7][8] The piperidine moiety is a core component of well-known opioids like morphine and fentanyl.[8][9]

Comparative Analgesic Effects

The analgesic potential of piperidine derivatives is often evaluated in animal models using tests such as the tail immersion and writhing tests.

CompoundTestOnset of ActionPeak EffectComparison to Standard
Compound 1eTail Immersion30 min60-90 minMore potent than standard
Compound 1fTail Immersion60 min60-90 minHighly significant vs. standard
PD1, PD3, PD5Writhing Test--Highly significant analgesic effect

Data synthesized from multiple sources for illustrative comparison.[7][10]

Mechanism of Action: Opioid Receptor Interaction and Prostaglandin Inhibition

Many piperidine-based analgesics exert their effects by binding to opioid receptors, particularly the µ-opioid receptor, in the central nervous system.[9][10] Additionally, some derivatives exhibit analgesic properties by inhibiting the downstream signaling pathways of prostaglandins, which are key mediators of pain and inflammation.[10]

analgesic_workflow Start In vivo Analgesic Testing Tail_Immersion Tail Immersion Test Start->Tail_Immersion Writhing_Test Writhing Test Start->Writhing_Test Measure_Latency Measure Tail-flick Latency Tail_Immersion->Measure_Latency Count_Writhes Count Abdominal Writhing Writhing_Test->Count_Writhes Data_Analysis Data Analysis and Comparison Measure_Latency->Data_Analysis Count_Writhes->Data_Analysis

Caption: Experimental workflow for evaluating the analgesic activity of piperidine derivatives.

Experimental Protocol: Tail Immersion Test

This method is used to evaluate the central analgesic activity of compounds.

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment.

  • Baseline Measurement: Gently restrain the animal and immerse the distal 2-3 cm of its tail in a water bath maintained at 50-55°C. Record the time taken for the animal to flick its tail (baseline latency).

  • Compound Administration: Administer the piperidine derivative or a standard analgesic (e.g., pethidine) to the animals.[7]

  • Post-treatment Measurement: At specific time intervals (e.g., 30, 60, 90, 120, 180 minutes), repeat the tail immersion and record the latency.[7]

  • Data Analysis: Compare the post-treatment latencies to the baseline and to the standard drug to determine the analgesic effect.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and piperidine derivatives have shown promise in this area.[11] They exhibit activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Efficacy

The antimicrobial activity of piperidine-based compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismGram StainMIC (µg/mL)
Compound 5S. aureusPositive32-128
Compound 6S. aureusPositive32-128
Compound 7S. aureusPositive32-128
Compound 5C. albicans-32-64
Compound 6C. albicans-32-64
Compound 7C. albicans-32-64

Data synthesized from multiple sources for illustrative comparison.[12]

Experimental Protocol: Disc Diffusion Method

This method is a qualitative test to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[13]

  • Disc Application: Impregnate sterile paper discs with a known concentration of the piperidine derivative and place them on the agar surface.[13]

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[13] A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity: A Scaffold for Viral Inhibition

Piperidine-containing compounds have been successfully developed as antiviral agents, targeting various stages of the viral life cycle.[1] They have shown efficacy against viruses such as HIV and influenza.[14]

Comparative Antiviral Potency

The antiviral activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

CompoundVirusTargetEC50
FZJ13HIV-1Reverse TranscriptaseComparable to 3TC
FZJ05Influenza A/H1N1-Lower than ribavirin, amantadine, and rimantadine
Compound 22aHIV-1ProteaseIC50 = 3.61 nM

Data synthesized from multiple sources for illustrative comparison.[14][15]

Mechanism of Action: Targeting Viral Enzymes

Piperidine-based antiviral agents can inhibit key viral enzymes necessary for replication. For example, certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, while others are potent inhibitors of the HIV-1 protease.[14][15][16]

Neuroprotective Activity: Guarding the Nervous System

Piperidine alkaloids and their synthetic derivatives have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases and neurotoxicity.[17][18]

Mechanism of Action: Multiple Neuroprotective Pathways

The neuroprotective effects of piperidine compounds are multifaceted. They have been shown to:

  • Reduce excitotoxicity: Piperine, an alkaloid from black pepper, can suppress glutamate-induced neuronal damage.[18]

  • Modulate signaling pathways: Some piperidine alkaloids protect neurons by upregulating pro-survival pathways like Akt/GSK-3β.[19]

  • Anti-amyloid activity: Certain piperidine derivatives show potential in combating the pathological hallmarks of Alzheimer's disease.[20]

neuroprotective_pathway Piperidine Piperidine Alkaloid Glutamate Glutamate Excitotoxicity Piperidine->Glutamate Inhibition Akt_GSK3b Akt/GSK-3β Pathway Piperidine->Akt_GSK3b Activation Neuronal_Damage Neuronal Damage Glutamate->Neuronal_Damage Neuronal_Survival Neuronal Survival Akt_GSK3b->Neuronal_Survival

Caption: Key neuroprotective mechanisms of piperidine-based compounds.

Conclusion: A Versatile Scaffold with Enduring Potential

The piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide array of biologically active compounds, from anticancer and analgesic agents to antimicrobial, antiviral, and neuroprotective molecules, underscores its significance. The ability to readily modify the piperidine ring allows for the fine-tuning of pharmacological properties, paving the way for the development of novel and more effective therapeutics. The comparative data and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. Available at: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Chemistry Research Journal. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]

  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. Available at: [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. ResearchGate. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. PubMed. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Piperidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed Central. Available at: [Link]

  • Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with complex heterocyclic scaffolds like piperidines, which are prevalent in medicinal chemistry, robust analytical techniques are indispensable. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to confirm the structure of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate , a compound featuring a chiral center, a bulky protecting group, and multiple functional groups.

We will dissect the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To demonstrate the specificity and power of these techniques, we will compare the expected spectral data with that of a closely related structural isomer, tert-Butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate . This comparative approach underscores how subtle differences in molecular architecture lead to distinct and identifiable spectroscopic signatures.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of substituted piperidines, positional isomerism—as with our target compound and its 3-oxo alternative—can lead to vastly different pharmacological profiles. Therefore, confirming the precise arrangement of atoms is not merely a procedural step but a critical checkpoint in the research and development pipeline. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule, allowing scientists to verify identity, purity, and structural integrity.

Experimental Workflow: A Self-Validating Approach

A logical and systematic workflow is crucial for obtaining reliable spectroscopic data. The process ensures that each analytical step builds upon the last, culminating in a cohesive and definitive structural assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Acquire Data MS Mass Spectrometry (ESI-MS) Sample->MS Acquire Data IR FTIR Spectroscopy Sample->IR Acquire Data Interpret Correlate & Interpret Data NMR->Interpret MS->Interpret IR->Interpret Compare Compare with Isomer/ Reference Data Interpret->Compare Confirm Confirm Structure Compare->Confirm

Caption: A generalized workflow for comprehensive spectroscopic structure elucidation.

Part 1: Analysis of this compound

This molecule contains several key structural motifs that give rise to characteristic spectroscopic signals: the N-Boc protecting group, the 4-oxopiperidine core, and the 2-substituted 4-methoxyphenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated chloroform (CDCl₃) is a common solvent, and tetramethylsilane (TMS) serves as the internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center at C2, which renders the adjacent methylene protons (at C3 and C5) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, likely complex multiplets.

    • Aromatic Protons: The 4-methoxyphenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (~6.8-7.2 ppm), each integrating to 2H.

    • Piperidine Protons: The proton at the C2 position (benzylic) will be a multiplet, coupled to the two non-equivalent protons at C3. The remaining piperidine protons at C3, C5, and C6 will produce a series of complex, overlapping multiplets in the aliphatic region (~2.0-4.5 ppm).

    • Methoxy Protons: A sharp singlet integrating to 3H will appear around 3.8 ppm.

    • Boc Protons: A prominent singlet integrating to 9H, characteristic of the tert-butyl group, will be observed in the upfield region (~1.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon atoms and information about their chemical environment.

    • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region: the ketone carbonyl (C4) around 208 ppm and the carbamate carbonyl of the Boc group around 155 ppm.[1]

    • Aromatic Carbons: Six signals are expected for the 4-methoxyphenyl ring, with the oxygen-bearing carbon appearing most downfield (~159 ppm) and the substituted carbon (ipso-carbon) appearing as a quaternary signal.

    • Piperidine Carbons: The five carbons of the piperidine ring will appear in the aliphatic region (~40-60 ppm).

    • Boc Carbons: The quaternary carbon of the Boc group will be around 80 ppm, and the three equivalent methyl carbons will produce a single signal around 28 ppm.

    • Methoxy Carbon: A signal around 55 ppm is characteristic of the methoxy group carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • C=O Stretching: This is the most prominent feature. Two strong, sharp absorption bands are expected. The ketone carbonyl stretch will appear around 1715-1725 cm⁻¹ , while the carbamate carbonyl of the Boc group will appear at a slightly lower frequency, typically 1685-1700 cm⁻¹ .[2][3]

  • C-O Stretching: Strong bands corresponding to the C-O bonds of the carbamate and the aryl ether will be visible in the fingerprint region, typically between 1150-1300 cm⁻¹ .

  • Aromatic C=C Stretching: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive ion mode is a standard method for analyzing compounds of this nature. It typically reveals the protonated molecule [M+H]⁺.

  • Molecular Ion: For a molecular formula of C₁₇H₂₃NO₄, the expected monoisotopic mass is 305.16. The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 306.1699 .

  • Key Fragmentation: N-Boc protected amines are known for their characteristic fragmentation patterns in mass spectrometry.[4] A very common and often prominent fragment corresponds to the loss of the entire Boc group, resulting in a fragment at [M-Boc+H]⁺ (m/z 206) . Another common fragmentation is the loss of isobutylene from the Boc group, yielding a fragment at [M-C₄H₈+H]⁺ (m/z 250) .

Part 2: Comparative Analysis with an Isomeric Structure

To highlight the diagnostic power of spectroscopy, we compare our target molecule with its isomer, tert-Butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate . While both share the same molecular formula and mass, their connectivity is different, leading to predictable spectral variations.

G cluster_0 Target Molecule cluster_1 Isomeric Alternative A tert-Butyl 2-(4-methoxyphenyl)- 4-oxopiperidine-1-carboxylate A_Feat Ketone at C4 Chiral center at C2 A->A_Feat B tert-Butyl 4-(4-methoxyphenyl)- 3-oxopiperidine-1-carboxylate A->B Positional Isomers B_Feat Ketone at C3 Chiral center at C4 B->B_Feat

Caption: Structural comparison of the target molecule and its 3-oxo isomer.

Spectroscopic Differentiation
Spectroscopic Technique This compound (Target) tert-Butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate (Isomer) Key Differentiating Feature
¹H NMR Complex multiplets for piperidine protons due to C2 chirality. Benzylic proton at C2.Simpler pattern for some piperidine protons. Benzylic proton at C4. Protons at C2 (adjacent to N and C=O) would be significantly downfield.The chemical shifts and coupling patterns of the piperidine ring protons, especially those adjacent to the nitrogen and carbonyl group, will be distinctly different.
¹³C NMR Ketone (C=O) signal ~208 ppm.Ketone (C=O) signal expected at a slightly different shift, also ~200-210 ppm. The key is the shifts of the piperidine ring carbons.While the C=O shifts might be similar, the chemical shifts for the C2, C3, C5, and C6 carbons of the piperidine ring will provide an unambiguous fingerprint to distinguish the isomers.
IR Spectroscopy C=O (ketone) stretch ~1720 cm⁻¹. C=O (carbamate) stretch ~1690 cm⁻¹.C=O (ketone) stretch may be slightly shifted due to conjugation with the nitrogen's lone pair through the amide system, but likely still in the ~1720 cm⁻¹ region.This technique is less definitive for distinguishing these isomers, as the C=O environments are broadly similar.
Mass Spectrometry [M+H]⁺ at m/z 306. Fragmentation includes loss of Boc group (m/z 206).[M+H]⁺ at m/z 306. Fragmentation also includes loss of Boc group.The initial molecular ion will be identical. Tandem MS (MS/MS) would be required to analyze daughter fragments, which may show subtle differences based on the stability of the fragmented piperidine ring.

Standard Operating Protocols

The following are generalized protocols for acquiring the data discussed. Instrument parameters should be optimized for the specific machine in use.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Co-add 1024 or more scans as needed to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Acquisition:

    • Scan over a range of 4000–400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: Set a wide scan range, such as m/z 50-500, to ensure capture of the molecular ion and key fragments.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable spray and maximum ion intensity.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated from the molecular formula. The high mass accuracy (typically <5 ppm error) confirms the elemental composition.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Semantic Scholar. (n.d.). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov.[1][6]

  • BenchChem. (n.d.). Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide. Retrieved from BenchChem Technical Guides.[5]

  • NIST. (n.d.). 2-Piperidinone in the NIST Chemistry WebBook. Retrieved from webbook.nist.gov.[7][8]

  • ChemicalBook. (n.d.). 4-Piperidinone(41661-47-6) IR Spectrum. Retrieved from chemicalbook.com.[2]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]

  • NIST. (n.d.). Piperidine in the NIST Chemistry WebBook. Retrieved from webbook.nist.gov.[9][10]

  • RSC Publishing. (n.d.). Supporting Information for various chemical syntheses.
  • ResearchGate. (n.d.). Synthesis, photophysical, electrochemical properties and crystal structures and Hirschfeld surface analysis of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines. Retrieved from researchgate.net.[11]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from atlantis-press.com.[12][13]

  • Jayaprakash, V., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.[14]

  • Bonjoch, J., et al. (n.d.). Synthetic applications of 2-aryl-4-piperidones. ResearchGate.[15]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from policija.si.[16]

  • BLDpharm. (n.d.). tert-Butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate. Retrieved from bldpharm.com.[17]

  • Siddiqui, H. L., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.[18]

Sources

A Senior Application Scientist's Guide to Validating the Purity of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is a sophisticated heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Given its role as a key intermediate, any impurities present—whether unreacted starting materials, by-products, or degradation products—can carry through the synthetic pathway, potentially compromising the final API's safety profile and therapeutic effect.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, field-proven framework for developing and validating a robust reverse-phase HPLC (RP-HPLC) method to ascertain the purity of this compound. We will dissect the causality behind each methodological choice and benchmark the validated HPLC method against viable alternatives, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Analyte Profile & Strategic Method Development

Before embarking on method development, a thorough understanding of the analyte is paramount.

  • Compound: this compound

  • Structure:

    
    
    
  • Molecular Formula: C₁₇H₂₃NO₄

  • Molecular Weight: 305.37 g/mol

The structure reveals key features influencing our analytical strategy:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group imparts significant non-polar character, making the molecule well-suited for reverse-phase chromatography.

  • 4-Methoxyphenyl Moiety: This aromatic ring system contains a strong chromophore, essential for sensitive ultraviolet (UV) detection. A wavelength scan would typically show a maximum absorbance (λ_max) around 230 nm, making it an ideal monitoring wavelength.

  • Potential Impurities: Based on common synthetic routes for similar piperidone structures, potential process-related impurities could include starting materials like 4-methoxyphenylacetonitrile or deprotected piperidone analogues.

Why Reverse-Phase HPLC?

RP-HPLC is the technique of choice for this molecule for several reasons. The compound's molecular weight and polarity are ideal for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile, thus avoiding the need for derivatization which can introduce complexity and variability.

The Validated HPLC Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, where the system suitability tests performed before each run confirm the system's operational readiness.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV/Vis or Photodiode Array (PDA) detector provides the necessary performance and reliability.
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µmA C18 column is the universal choice for reverse-phase methods, offering excellent retention for moderately non-polar compounds like our analyte.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks by preventing silanol interactions on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength.
Elution Mode GradientA gradient elution is superior to isocratic for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable runtime.
Gradient Program 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)This gradient provides a robust window for separating a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection UV at 230 nmThis wavelength corresponds to a high absorbance region for the methoxyphenyl chromophore, maximizing sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Proving Fitness for Purpose

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following experiments are conducted in accordance with ICH Q2(R1) guidelines.[5][6]

System Suitability

Before any validation run, the system's suitability must be confirmed. This is not a validation parameter itself, but a prerequisite for valid results.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Confirms injection precision.

These criteria are derived from general chromatography principles outlined in USP General Chapter <621>.[1][7][8]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the sample solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for 24 hours.

  • Analysis: Analyze the stressed samples. Use a PDA detector to assess peak purity and determine if the analyte peak is spectrally homogeneous and well-resolved from any degradation products.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all potential impurities and degradants with a resolution (Rs) > 2.0, and the peak purity index is > 0.999.

Linearity

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response.

Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy

Accuracy measures the closeness of the test results to the true value.

Protocol:

  • Prepare a simulated sample matrix (placebo).

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) using the reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[9]

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different HPLC system.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Acceptance Criteria: LOD is established at S/N ≥ 3. LOQ is established at S/N ≥ 10, with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the nominal method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% absolute change in the organic component.

  • Analyze the sample under each condition and evaluate the impact on system suitability parameters and purity results.

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the purity result should not deviate significantly from the nominal result.

Summary of Validation Data & Visual Workflows

The results of the validation experiments should be compiled into clear, concise tables.

Table 1: Summary of HPLC Method Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.0 from all degradantsRs > 2.0; Peak Purity > 0.999Pass
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.15%≤ 2.0%Pass
LOD (S/N) 3.5:1 at 0.0003 mg/mLS/N ≥ 3Pass
LOQ (S/N) 11.2:1 at 0.001 mg/mLS/N ≥ 10Pass
Robustness System suitability met all conditionsSystem suitability passPass
Visual Diagrams

HPLC_Validation_Workflow cluster_prep Phase 1: Method Development & Prep cluster_validation Phase 2: Core Validation (ICH Q2) cluster_report Phase 3: Finalization MD Method Development SS_Prep Prepare Standards & Samples MD->SS_Prep Spec Specificity (Forced Degradation) SS_Prep->Spec System Suitability Check Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Robust Robustness (Parameter Variation) LOD_LOQ->Robust Report Validation Report Generation Robust->Report

Caption: HPLC Method Validation Workflow.

Validation_Interrelation Accuracy Accuracy Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ defines minimum level Precision Precision Precision->Range Precision->LOQ defines minimum level Linearity Linearity Linearity->Range Method Validated Method Range->Method establishes LOQ->Method defines limit Specificity Specificity Specificity->Method ensures Robustness Robustness Robustness->Method confirms reliability

Caption: Interrelation of HPLC Validation Parameters.

Comparison with Alternative Analytical Techniques

While the validated RP-HPLC method is robust and fit-for-purpose, a comprehensive guide must consider alternatives.

TechniquePros for this AnalyteCons for this AnalyteBest Use Case
RP-HPLC (Validated Method) High resolution, excellent quantitation, robust, widely available. Ideal for non-volatile compounds.Slower than modern UHPLC/SFC methods. Requires high-purity solvents.Gold standard for routine QC, purity testing, and stability studies.
GC-MS High sensitivity and provides structural information from mass spectra.Analyte is non-volatile; requires derivatization, which adds complexity and potential for side reactions. High temperatures can cause degradation.Unsuitable unless impurities are volatile and cannot be detected by UV.
SFC (Supercritical Fluid Chromatography) Faster analysis times than HPLC. Uses less organic solvent (greener).Can have different selectivity than HPLC. Less common in standard QC labs.High-throughput screening or for separating chiral isomers if applicable.
qNMR (Quantitative NMR) An absolute quantitation method (primary method) that does not require a specific reference standard. Provides structural confirmation.Significantly lower sensitivity than HPLC, making it unsuitable for detecting trace-level impurities. Requires specialized equipment and expertise.Orthogonal method to confirm the purity of the primary reference standard itself.

This comparison underscores that for routine quality control and purity validation of this compound, a well-validated HPLC method offers the optimal balance of performance, reliability, and accessibility.

Conclusion

The purity of pharmaceutical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective drugs. This guide has detailed a comprehensive, robust, and validated RP-HPLC method for assessing the purity of this compound. By grounding the protocol in the principles of causality and adhering to the stringent guidelines of the ICH and USP, we have established a method that is not only scientifically sound but also regulatorily compliant. The systematic validation process—covering specificity, linearity, accuracy, precision, detection limits, and robustness—confirms that this method is unequivocally "fit for its intended purpose." While alternative technologies like SFC and qNMR have their place, the validated HPLC method remains the superior choice for reliable, routine quality control in a drug development setting.

References

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from unodc.org. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from periodicos.ufsm.br. [Link]

  • National Forensic Laboratory, Slovenia. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from policija.si. [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from researchgate.net. [Link]

  • Azonano. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from azonano.com. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from chromatographyonline.com. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from fda.gov. [Link]

  • USP-NF. (n.d.). <621> CHROMATOGRAPHY. Retrieved from uspnf.com. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from chromatographyonline.com. [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. Retrieved from researchgate.net. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from fda.gov. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from agilent.com. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ich.org. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from scribd.com. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from ivtnetwork.com. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from youtube.com. [Link]

  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from researchgate.net. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from starodub.pro. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 4-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Its synthesis has been a subject of intense research, with a diverse array of catalytic systems being developed to enhance efficiency, stereoselectivity, and substrate scope. This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of 4-oxopiperidine derivatives, offering insights into their mechanisms, practical applications, and relative merits for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Oxopiperidine Core

The piperidine ring is a ubiquitous structural motif in natural products and synthetic drugs. The introduction of a carbonyl group at the C4 position provides a versatile handle for further functionalization, making 4-oxopiperidine derivatives key intermediates in the synthesis of complex molecular architectures. The development of efficient and selective catalytic methods to construct this core is therefore of paramount importance in modern organic synthesis and drug discovery. This guide will explore and compare four major catalytic paradigms: organocatalysis, metal catalysis, acid catalysis, and biocatalysis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision in the synthesis of 4-oxopiperidine derivatives, directly impacting yield, stereochemical outcome, and operational simplicity. Below is a comparative overview of the most prominent catalytic systems.

Organocatalysis: The Rise of Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 4-oxopiperidines. Small organic molecules, such as proline and its derivatives, catalyze key bond-forming reactions with high stereocontrol, operating under mild conditions and often avoiding the use of toxic metals.[1][2]

A prominent organocatalytic approach is the aza-Diels-Alder reaction, where a chiral amine catalyst activates an α,β-unsaturated aldehyde to form a dienamine intermediate. This intermediate then reacts with an imine to construct the piperidine ring.[3] The reaction proceeds with high enantioselectivity, offering access to optically pure polysubstituted piperidines.[3]

Key Features of Organocatalysis:

  • High Enantioselectivity: Proline and its derivatives are particularly effective in inducing asymmetry.[4]

  • Mild Reaction Conditions: Typically performed at or below room temperature.

  • Metal-Free: Avoids contamination of the final product with residual metals, which is a significant advantage in pharmaceutical synthesis.

  • Operational Simplicity: Often does not require inert atmospheres or rigorously dry solvents.

Metal Catalysis: Versatility and Efficiency

Transition metal catalysts, particularly those based on palladium, rhodium, copper, and gold, offer a broad scope and high efficiency in the synthesis of piperidine derivatives.[5][6][7][8][9][10] These catalysts can facilitate a variety of transformations, including cyclization, cross-coupling, and hydrogenation reactions.

For instance, the aza-Prins cyclization, a powerful method for constructing the piperidine skeleton, can be effectively catalyzed by various Lewis acids, including metal complexes.[11][12][13][14] In this reaction, a homoallylic amine reacts with an aldehyde to form an iminium ion, which then undergoes cyclization. The choice of metal catalyst can influence the diastereoselectivity of the reaction.

Key Features of Metal Catalysis:

  • High Efficiency: Often achieve high yields with low catalyst loadings.

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.

  • Tunable Reactivity: The ligands on the metal center can be modified to fine-tune reactivity and selectivity.[7]

  • Diverse Transformations: Applicable to a wide array of reaction types for piperidine synthesis.

Acid Catalysis: A Classical and Direct Approach

Brønsted and Lewis acids are fundamental catalysts for the synthesis of 4-oxopiperidines, primarily through intramolecular cyclization reactions such as the aza-Prins cyclization.[11] Strong acids like triflic acid can promote the formation of the key iminium ion intermediate, leading to the piperidine ring system.[11]

Acid-catalyzed reactions are often straightforward and utilize readily available and inexpensive catalysts. However, they can sometimes lack the high stereoselectivity seen in organocatalytic and some metal-catalyzed systems. The reaction conditions can also be harsh, potentially limiting the substrate scope.

Key Features of Acid Catalysis:

  • Simplicity and Cost-Effectiveness: Utilizes common and inexpensive acid catalysts.

  • Direct Cyclizations: Effective for intramolecular reactions to form the piperidine ring.

  • Potential for Harsh Conditions: May require strong acids and high temperatures, which can be incompatible with sensitive functional groups.

Biocatalysis: The Green and Highly Selective Alternative

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to the synthesis of chiral piperidine derivatives.[1][15][16][17][18] Lipases, for example, have been employed in the kinetic resolution of piperidine atropisomers, allowing for the separation of enantiomers with high precision.[15]

The mild reaction conditions (typically aqueous media at or near room temperature) and the exceptional stereoselectivity of enzymes make biocatalysis an attractive option, particularly for the synthesis of pharmaceutical intermediates where high optical purity is crucial.[15][17]

Key Features of Biocatalysis:

  • Exceptional Stereoselectivity: Enzymes can distinguish between enantiomers with remarkable precision.

  • Green and Sustainable: Reactions are performed in environmentally benign solvents (often water) under mild conditions.

  • High Specificity: Enzymes often exhibit high substrate specificity, which can be both an advantage and a limitation.

  • Immobilization and Reusability: Enzymes can be immobilized on solid supports, allowing for easy separation and reuse of the catalyst.[1]

Data Presentation: A Comparative Summary

The following table summarizes the performance of representative catalysts for the synthesis of 4-oxopiperidine derivatives based on data from the literature. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Catalyst TypeRepresentative CatalystReaction TypeTypical Yield (%)Stereoselectivity (ee/dr)Key AdvantagesKey Disadvantages
Organocatalysis L-ProlineAldol ReactionGoodGood diastereoselectivityMetal-free, mild conditions, good for asymmetric synthesis.[4]May require higher catalyst loading than metal catalysts.
Chiral AmineAza-Diels-AlderHighExcellent enantioselectivity (up to 97% ee)Access to optically pure piperidines.[3]Substrate scope can be limited.
Metal Catalysis Cu(II)-PEIP MOFDiels-AlderExcellent (up to quantitative)Good endo selectivityRecyclable, heterogeneous catalyst, works in green solvents.[6]MOF synthesis can be complex.
ZrCl4/NHC-CuAza-Prins CyclizationSatisfactoryGood diastereoselectivityMild conditions, overcomes limitations of N-sulfonyl homoallylic amines.[12]Requires two catalytic components.
Rhodium/Palladium ComplexesVariousGenerally HighVaries with ligandHigh efficiency, broad scope, tunable reactivity.[5][8]Potential for metal contamination, cost of precious metals.
Acid Catalysis Triflic AcidAza-Prins-RitterHighHigh diastereoselectivity (trans)Simple, efficient for specific transformations.[11]Harsh conditions, may not be suitable for all substrates.
Heteropoly Acids (PMA)Aza-Prins CyclizationGood-Solid, reusable acid catalyst, mild conditions.Stereoselectivity not always reported.
Biocatalysis Candida antarctica Lipase B (CALB)Kinetic Resolution / MCRVery Good (up to 91% for MCR)Excellent (for resolutions)Highly enantioselective, green, reusable when immobilized.[1][15]Substrate specificity can be narrow, may require optimization.

Experimental Protocols and Methodologies

To provide a practical understanding of these catalytic systems, detailed experimental protocols for representative syntheses are outlined below.

Protocol 1: Organocatalytic Aza-Diels-Alder Reaction

This protocol describes the synthesis of a polysubstituted piperidine via an inverse-electron-demand aza-Diels-Alder reaction catalyzed by a chiral amine.[3]

Step-by-Step Methodology:

  • To a solution of the N-sulfonyl-1-aza-1,3-butadiene (0.2 mmol) in toluene (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.4 mmol).

  • Add the chiral amine catalyst (20 mol%) and benzoic acid (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired piperidine derivative.

Protocol 2: Metal-Catalyzed Aza-Prins Cyclization

This protocol outlines the synthesis of a 4-chloropiperidine derivative using a zirconium and copper co-catalyzed aza-Prins cyclization.[12]

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the NHC-copper complex (5 mol%) and ZrCl4 (1.1 equiv).

  • Add the solvent (e.g., CH2Cl2) and stir the mixture for 10 minutes at room temperature.

  • Add the homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv).

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for key reactions.

Organocatalytic Aza-Diels-Alder Reaction Mechanism

aza_diels_alder cluster_catalyst_activation Catalyst Activation cluster_cycloaddition [4+2] Cycloaddition cluster_product_release Product Release Aldehyde Aldehyde Dienamine Dienamine Aldehyde->Dienamine + Catalyst Catalyst Catalyst Cycloadduct Cycloadduct Dienamine->Cycloadduct + Imine Imine Imine Piperidine Piperidine Cycloadduct->Piperidine Hydrolysis Piperidine->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the organocatalytic aza-Diels-Alder reaction.

Metal-Catalyzed Aza-Prins Cyclization Workflow

aza_prins_workflow start Start: Aldehyde + Homoallylic Amine lewis_acid_activation Lewis Acid Activation of Aldehyde start->lewis_acid_activation iminium_formation Iminium Ion Formation lewis_acid_activation->iminium_formation cyclization 6-endo-trig Cyclization iminium_formation->cyclization carbocation_trapping Nucleophilic Trapping of Carbocation cyclization->carbocation_trapping product 4-Substituted Piperidine carbocation_trapping->product

Sources

A Senior Application Scientist's Guide to Evaluating Privileged Scaffolds in High-Throughput Screening: A Case Study of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery

In the landscape of drug discovery, the concept of "privileged structures" represents a cornerstone of efficient library design and hit-to-lead optimization.[1] First described by Evans in 1988, these are molecular frameworks capable of binding to multiple, often unrelated, biological targets.[1][2] By serving as versatile templates, they significantly improve the hit rates in screening campaigns and provide robust starting points for medicinal chemistry programs.[1][3]

Among the most distinguished of these frameworks is the piperidine ring , a saturated heterocycle ubiquitous in both natural products and synthetic pharmaceuticals.[4][5] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for exploring chemical space.[4]

This guide provides an in-depth framework for the evaluation of piperidine-based compounds in a high-throughput screening (HTS) environment. We will use tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate as our central case study. This molecule embodies key features of a modern screening compound: a privileged piperidine core, a Boc-protecting group for synthetic tractability, a ketone for potential hydrogen bonding, and a substituted aromatic ring to probe specific protein-ligand interactions.

Through this guide, we will dissect the entire evaluation process, from initial physicochemical assessment to the design, execution, and interpretation of a robust HTS campaign. We will compare our lead molecule against two structurally relevant alternatives to illustrate how subtle chemical modifications can profoundly impact biological activity and screening performance.

Chapter 1: Physicochemical and Structural Analysis of Screening Compounds

Before committing resources to a full-scale HTS campaign, a fundamental analysis of the candidate molecules is essential. This initial assessment helps predict potential liabilities such as poor solubility or membrane permeability and informs the design of subsequent biological assays.

Our evaluation will focus on three compounds:

  • Lead Compound: this compound

  • Alternative A (Core Scaffold): tert-Butyl 4-oxopiperidine-1-carboxylate[6][7]

  • Alternative B (Unsaturated Analog): tert-Butyl 4-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

The rationale for selecting these alternatives is to probe the contribution of key structural motifs. Alternative A represents the bare piperidone scaffold, allowing us to quantify the impact of the 4-methoxyphenyl group. Alternative B introduces a double bond, which flattens the ring and alters the geometry of the molecule, potentially influencing how it fits into a target's binding site.

Table 1: Comparative Physicochemical Properties

PropertyLead CompoundAlternative AAlternative BCausality and HTS Implications
Structure The 4-methoxyphenyl group adds significant bulk and hydrophobicity. The double bond in Alt. B reduces conformational flexibility.
Molecular Weight ( g/mol ) 319.4199.25197.23The lead is larger but well within typical fragment-based screening limits. All are compliant with Lipinski's Rule of Five.
Calculated logP 2.81.11.0The methoxyphenyl group significantly increases lipophilicity, which may enhance membrane permeability but could also lead to off-target effects or lower solubility.
Polar Surface Area (Ų) 46.646.646.6Identical PSA suggests that differences in cell-based assay performance are more likely due to shape and hydrophobicity than passive diffusion alone.
H-Bond Acceptors 433The additional ether oxygen in the lead offers another potential interaction point with a target protein.
H-Bond Donors 000The absence of donors can improve membrane permeability.
Rotatable Bonds 411Increased flexibility in the lead allows it to adapt to different binding pocket conformations, but can come at an entropic cost upon binding.

Chapter 2: High-Throughput Screening Campaign Design

The goal of an HTS campaign is to rapidly and reliably identify "hits"—compounds that modulate the activity of a biological target. The design of this campaign is critical for generating meaningful and reproducible data.

Target Selection: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a high-value target class for drug discovery.[8] We will design a campaign to identify antagonists for a hypothetical Gq-coupled receptor, "GPCR-X," which is known to signal through the release of intracellular calcium (Ca²⁺) upon activation.[9][10]

Assay Principle: Cell-Based Calcium Flux Assay

A cell-based calcium flux assay is a robust and widely used method for screening GPCR modulators.[9][11] The principle is straightforward:

  • A stable cell line endogenously or recombinantly expressing GPCR-X is loaded with a calcium-sensitive fluorescent dye.

  • In the resting state, intracellular calcium levels are low, and fluorescence is minimal.

  • Upon stimulation with a known GPCR-X agonist, the receptor activates the Gq pathway, leading to a rapid increase in intracellular Ca²⁺.

  • This calcium influx binds to the dye, causing a dramatic and measurable increase in fluorescence intensity.

  • A potential antagonist (our "hit") will bind to GPCR-X and block the agonist's effect, resulting in no significant increase in fluorescence.

This method is preferred for primary screening due to its physiological relevance, high signal-to-noise ratio, and amenability to automation.[12]

HTS Workflow

A well-structured workflow is essential for efficiency and data integrity in any screening campaign.

HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Compound Library (Lead, Alt A, Alt B in DMSO) a1 Dispense Compounds into 384-well plates p1->a1 p2 Cell Culture (GPCR-X expressing cells) a2 Plate Cells & Load with Dye p2->a2 p3 Reagent Preparation (Fluo-4 Dye, Agonist) a3 Incubate (Compound + Cells) a1->a3 a2->a3 a4 Stimulate with Agonist & Read Fluorescence (FLIPR) a3->a4 d1 Raw Data Normalization a4->d1 d2 Z'-Factor Calculation (Assay Quality Control) d1->d2 d3 IC50 Curve Fitting (Hit Potency) d1->d3 d4 Hit Confirmation & Triage d2->d4 d3->d4 Signaling_Pathway Agonist Agonist Receptor GPCR-X Agonist->Receptor Activates Antagonist Lead Compound (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Store Ca²⁺ Stores

Caption: Gq signaling pathway showing antagonist action on GPCR-X.

Chapter 4: Comparative Evaluation of Screening Results

The hypothetical results from our HTS campaign are summarized below. These data are designed to be illustrative of a real-world screening outcome.

Table 2: HTS Performance Summary

CompoundIC₅₀ (nM)Maximum Inhibition (%)Z'-Factor (Assay)Notes
Lead Compound 7598%0.78Potent and full antagonist activity. Smooth dose-response curve.
Alternative A 2,50095%0.78Significantly lower potency, indicating the methoxyphenyl group is critical for high-affinity binding.
Alternative B 9065%0.78Similar potency to lead, but incomplete inhibition suggests potential partial agonism or assay interference. Flagged for cytotoxicity in follow-up studies.
In-Depth Analysis
  • Lead Compound (this compound): This compound emerged as the most promising hit. Its low nanomolar IC₅₀ suggests a highly efficient interaction with the GPCR-X binding pocket. The 4-methoxyphenyl group is likely engaging in a key hydrophobic or π-stacking interaction, which is absent in Alternative A, explaining the >30-fold increase in potency. The full inhibition profile confirms it as a true antagonist at this target.

  • Alternative A (Core Scaffold): The micromolar potency of this simpler analog is a critical piece of structure-activity relationship (SAR) data. It demonstrates that while the Boc-protected piperidone core can bind to the target, it lacks the specific interactions required for high potency. This validates the strategy of decorating privileged scaffolds to achieve target-specific affinity.

  • Alternative B (Unsaturated Analog): This compound presents a more complex picture. While its potency is high, the shallow inhibition curve and failure to achieve full antagonism are red flags. This behavior could be due to several factors, such as mixed pharmacology (e.g., partial agonism) or non-specific effects like cytotoxicity that disrupt the cell monolayer at higher concentrations, leading to a misleading readout. This highlights the absolute necessity of counter-screening to eliminate problematic compounds early.

Conclusion and Forward Outlook

This guide demonstrates a systematic and scientifically rigorous approach to evaluating a novel compound, This compound , within a high-throughput screening context. Our analysis reveals it to be a potent and efficacious antagonist in our hypothetical GPCR-X assay, significantly outperforming its simpler core scaffold and displaying a cleaner profile than its unsaturated analog.

The key takeaways for researchers are threefold:

  • Privileged scaffolds are powerful starting points, but decoration is key. The dramatic potency gain from Alternative A to our Lead Compound underscores the importance of targeted modifications to achieve high affinity.

  • Robust assay design is non-negotiable. The use of a high-quality, cell-based assay with stringent quality control (Z' > 0.5) is essential for generating trustworthy data.

  • Data interpretation requires a multi-faceted approach. Potency (IC₅₀) is only one part of the story. Evaluating the completeness of inhibition and performing follow-up cytotoxicity assays are critical steps to triage hits and focus resources on the most promising chemical matter.

The journey for our lead compound is far from over. The next logical steps would involve confirming its activity in orthogonal assays, assessing its selectivity against related GPCRs, and initiating medicinal chemistry efforts to explore the structure-activity relationship around the methoxyphenyl group. This structured, data-driven evaluation process is fundamental to navigating the complex path of modern drug discovery.

References

  • Title: Privileged Scaffolds in Drug Discovery Source: Elsevier Shop URL
  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: NIH URL
  • Title: Privileged Scaffolds for Library Design and Drug Discovery - PMC Source: NIH URL
  • Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL
  • Title: High-Throughput GPCR Assay Development Source: Agilent URL
  • Title: Recent progress in assays for GPCR drug discovery Source: Taylor & Francis Online URL
  • Title: An Overview of High Throughput Screening at G Protein Coupled Receptors Source: Bentham Science URL
  • Title: Natural product derived privileged scaffolds in drug discovery Source: PubMed URL
  • Title: 5 Ways to Determine IC50 Value in Pharmacology Research Source: Housing Innovations URL
  • Title: Privileged Structures Source: OpenOChem Learn URL
  • Title: The Importance of IC50 Determination Source: Visikol URL
  • Title: IC50's: An Approach to High-Throughput Drug Discovery Source: CUNY Academic Works URL
  • Title: Privileged Scaffolds in Drug Discovery Source: MIT Press Bookstore URL
  • Title: IC50 - Wikipedia Source: Wikipedia URL
  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: NC State University URL
  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL
  • Title: Calculating a Z-factor to assess the quality of a screening assay.
  • Title: The Z prime value (Z´)
  • Title: On HTS: Z-factor Source: On HTS URL
  • Title: Z-factor - Wikipedia Source: Wikipedia URL
  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Title: HTS Code 2933.
  • Title: HTS Code 2933.32.
  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem - NIH URL
  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing - The Royal Society of Chemistry URL
  • Title: (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL
  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Title: tert-Butyl 4-(4-bromo-2-methoxyphenoxy)
  • Title: Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)
  • Title: tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (C007B-290561)
  • Title: tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 Source: PubChem URL
  • Title: tert-Butyl 4-oxopiperidine-1-carboxylate Source: CAS Common Chemistry URL
  • Title: Intermediates for optically active piperidine derivatives and preparation methods thereof Source: Google Patents URL
  • Title: Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Title: High-Throughput Discovery Sciences Source: University of Southern California URL
  • Title: Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)
  • Title: tert-Butyl 4-(2-oxoethyl)
  • Title: tert-Butyl 5-(4-methoxyphenyl)
  • Title: (2S,4R)-tert-Butyl 4-hydroxy-2-(methoxymethyl)

Sources

A Head-to-Head Comparison: Benchmarking the Performance of Novel Piperidone Derivatives in Oncology-Focused Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine and piperidone scaffolds are cornerstones in medicinal chemistry, recognized as privileged structures due to their synthetic accessibility and their frequent appearance in a wide array of biologically active compounds.[1][2][3] Recent advancements have particularly highlighted the potential of novel piperidone derivatives as potent anticancer agents, demonstrating efficacy against various cancer cell lines.[4][5] These compounds can exert their effects through diverse mechanisms, making a systematic and multi-faceted evaluation crucial for identifying promising lead candidates.[1]

This guide provides an in-depth comparison of three novel, structurally distinct piperidone derivatives, designated Compound A , Compound B , and Compound C , against a well-characterized, commercially available inhibitor, Reference Standard , targeting the hypothetical Serine/Threonine Kinase X (STK-X), a key regulator in a pro-survival signaling pathway implicated in non-small cell lung cancer (NSCLC).

Our objective is to move beyond simple potency metrics and build a comprehensive performance profile for each derivative. We will achieve this by systematically evaluating them through a tiered series of industry-standard biological assays, starting from direct target engagement and moving to cellular efficacy and early safety/druggability profiling. This guide is designed for researchers, scientists, and drug development professionals to illustrate a robust benchmarking workflow, emphasizing the causal logic behind our experimental choices and the self-validating nature of our protocols.

The Compounds Under Investigation

For the context of this guide, we will be comparing the following hypothetical compounds:

  • Compound A: A 3,5-bis(arylidene)-4-piperidone derivative, designed for high target affinity.

  • Compound B: An N-substituted piperidone with a solubilizing moiety, aiming for improved pharmacokinetic properties.

  • Compound C: A spiro-piperidone derivative, exploring a novel chemical space for enhanced selectivity.

  • Reference Standard: A known, potent STK-X inhibitor used as a positive control and performance benchmark.

Biochemical Assays: Quantifying Direct Target Engagement

Rationale: The foundational step in characterizing any targeted inhibitor is to confirm and quantify its direct interaction with the purified biological target, in this case, STK-X. This in vitro enzymatic assay is critical because it isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency (IC50).[6][7] A low IC50 value is the first indicator of a potentially effective therapeutic agent.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of STK-X results in less ATP consumption, leading to a higher luminescent signal.

Experimental Protocol: STK-X Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X STK-X enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Perform a serial dilution of Compound A, B, C, and the Reference Standard in DMSO, followed by a 1:100 dilution in kinase buffer. The final assay concentration will range from 1 µM to 0.1 nM.

    • Prepare a "no enzyme" control (buffer only) and a "vehicle" control (DMSO, no inhibitor).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted compound solutions to the appropriate wells.

    • Add 5 µL of the 2X STK-X enzyme solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

  • Incubation:

    • Mix the plate on a shaker for 60 seconds.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well.

    • Mix on a shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Data Summary: STK-X Inhibition
CompoundIC50 (nM)
Compound A5.2 ± 0.8
Compound B25.6 ± 3.1
Compound C15.3 ± 2.5
Reference Standard10.1 ± 1.5

Interpretation: Compound A demonstrates the highest potency against the isolated STK-X enzyme, being approximately twice as potent as the Reference Standard. Compound C also shows strong potency, while Compound B is the least potent in this biochemical assay. This initial result positions Compound A as a highly effective direct inhibitor.

Cell-Based Assays: Assessing Efficacy and Cytotoxicity in a Biological Context

Rationale: While a biochemical assay confirms target engagement, it doesn't guarantee that a compound can enter a cell, engage its target in a complex intracellular environment, and elicit a desired biological response.[8] Cell-based assays are therefore the crucial next step to measure a compound's activity in a more physiologically relevant setting.

Cellular Potency: Cytotoxicity Assay in NSCLC Cell Line (MTT Assay)

Causality: We have chosen the A549 non-small cell lung cancer cell line, which is known to have high expression and dependency on the STK-X signaling pathway. A potent compound should selectively kill these cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[9] A decrease in metabolic activity is correlated with cell death or cytostasis.[10]

STK-X Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STKX STK-X Receptor->STKX Activates DownstreamKinase Downstream Kinase STKX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Piperidone Derivative Inhibitor->STKX

Caption: Hypothetical STK-X signaling pathway leading to cell proliferation.

Experimental Protocol: A549 Cytotoxicity MTT Assay
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and seed 5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle" control (DMSO) and a "no cell" control (medium only).

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance ("no cell" control).

    • Normalize the data to the "vehicle" control (100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit to a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Experimental Workflow: Cytotoxicity Assay

G start Start seed Seed A549 Cells (5,000 cells/well) start->seed incubate1 Incubate 24 hours seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 72 hours treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4 hours mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Summary: A549 Cell Viability
CompoundCC50 (nM)Selectivity Index (SI = CC50 / IC50)
Compound A85.4 ± 9.216.4
Compound B55.2 ± 6.72.2
Compound C250.1 ± 21.516.3
Reference Standard130.5 ± 15.812.9

Interpretation: This is where the story becomes more nuanced. Although Compound A was the most potent biochemically, Compound B is the most potent in the cellular assay. This suggests Compound B may have superior cell permeability or is less susceptible to cellular efflux pumps. However, Compound B's low Selectivity Index (SI) is a major red flag. The SI, calculated by dividing the cellular CC50 by the biochemical IC50, gives an indication of how much of the cytotoxicity is likely due to on-target effects. A low SI (<10) can suggest off-target toxicity.

Conversely, Compounds A and C show excellent correlation between their biochemical potency and cellular activity, with high SI values suggesting their cytotoxic effect is primarily driven by STK-X inhibition. Compound B's high cellular potency, despite its weaker direct inhibition, warrants further investigation into potential off-target effects.

Early DMPK/ADMET Profiling: Predicting Drug-Like Properties

Rationale: A compound can be highly potent and effective in a petri dish, but it will fail in development if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[11][12] Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are essential for de-risking candidates and prioritizing those with favorable drug-like properties.[13]

Metabolic Stability Assay (Human Liver Microsomes)

Causality: The liver is the primary site of drug metabolism. This assay uses human liver microsomes (HLM), which contain key drug-metabolizing enzymes (like Cytochrome P450s), to predict how quickly a compound will be cleared from the body in vivo.[12] A compound that is too rapidly metabolized will have a short half-life, limiting its therapeutic efficacy.

Experimental Protocol: HLM Stability
  • Reaction Setup:

    • Pre-warm HLM and NADPH (a necessary cofactor) solutions to 37°C.

    • In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • Immediately take a 0-minute time-point sample and quench the reaction by adding it to a plate containing ice-cold acetonitrile with an internal standard.

    • Incubate the reaction plate at 37°C.

    • Take subsequent samples at 5, 15, 30, and 60 minutes, quenching each in the same manner.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Data Summary: Early ADMET Profile
CompoundHLM Half-Life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Compound A152.5 (Low)
Compound B> 6018.1 (High)
Compound C459.7 (Moderate)
Reference Standard286.5 (Moderate)

Interpretation: The ADMET data provides critical context. Compound A, our most potent biochemical inhibitor, shows poor metabolic stability and low permeability, suggesting it would likely be cleared too quickly and be poorly absorbed if taken orally.[14] This is a significant liability.

Compound B, which had a concerningly low Selectivity Index, demonstrates excellent metabolic stability and high permeability. This profile, combined with its high cellular potency, reinforces the hypothesis that its effects may be due to a combination of STK-X inhibition and other, potentially undesirable, off-target activities or simply excellent cellular accumulation.

Compound C presents the most balanced profile. It has good biochemical and on-target cellular potency (high SI), moderate metabolic stability superior to the Reference Standard, and moderate permeability. This combination of attributes makes it a very promising candidate for further optimization.

Conclusion and Forward Look

This head-to-head comparison demonstrates the essential nature of a multi-parametric approach to benchmarking novel compounds. Relying on a single metric, such as biochemical potency, can be misleading.

  • Compound A , while an excellent starting point from a pure potency perspective, is hampered by poor drug-like properties. Medicinal chemistry efforts would need to focus on improving its metabolic stability and permeability without sacrificing potency.

  • Compound B is a cautionary tale. Its high cellular potency is attractive, but the low selectivity index and disconnect from its biochemical IC50 suggest a high risk of off-target toxicity. Further profiling against a broad panel of kinases would be a mandatory next step to elucidate its mechanism of action.

  • Compound C emerges from this analysis as the most promising lead candidate. It represents a well-balanced molecule with good potency, a strong on-target cellular effect, and acceptable ADMET properties that can likely be optimized further.

The next phase of development for Compound C would involve in vivo pharmacokinetic studies to confirm its behavior in a whole organism, followed by efficacy testing in animal models of non-small cell lung cancer. This systematic, data-driven benchmarking process ensures that resources are focused on candidates with the highest probability of success in the long and arduous journey of drug development.

References

  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (n.d.). International Journal of Advanced Medical and Pharmaceutical Sciences Research. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, January 10). RSC Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). ACS Omega. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). National Institutes of Health. [Link]

  • piperidone analogs: synthesis and their diverse biological applications. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). National Institutes of Health. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). National Institutes of Health. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). National Institutes of Health. [Link]

  • ADMETlab 2.0. (n.d.). ADMETLab. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (n.d.). ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. (n.d.). PubMed. [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014, November 17). JoVE. [Link]

  • ADME Assays. (n.d.). Agilent. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). University of Kansas. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. [Link]

  • Synthesis,Characterization, Biological Evaluation and anti corrosion activity of some new bis-piperidone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Springer. [Link]

  • ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biolabs. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate. My approach is built on years of laboratory experience and a deep understanding of chemical safety principles and regulatory frameworks.

Part 1: Hazard Assessment & Chemical Profile

Before we can devise a disposal plan, we must understand the "why." The causality behind treating this compound as hazardous stems from the predictable toxicological profile of its functional groups.

  • The N-Boc-Piperidone Core: This heterocyclic system is common in medicinal chemistry. Structurally similar compounds consistently exhibit a range of hazards. Data from analogous chemicals show classifications for skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5]

  • The 4-Methoxyphenyl Moiety: Aromatic ethers, particularly phenols and their derivatives, can present significant health and environmental hazards. For instance, tert-butyl-4-methoxyphenol is not only harmful if swallowed but is also suspected of causing cancer, damaging fertility, and is classified as toxic to aquatic life with long-lasting effects.[6]

Synthesizing this information, we must assume that this compound presents a similar, if not compounded, hazard profile.

Potential Hazard GHS Hazard Code Rationale based on Structural Analogs
Skin IrritationH315Common to N-Boc-piperidone derivatives.[2][5]
Serious Eye IrritationH319Common to N-Boc-piperidone derivatives.[2][5]
Respiratory IrritationH335Possible, based on related piperidones.[2][3][5]
Harmful if SwallowedH302Possible, based on related piperidones and methoxyphenols.[3][6]
Suspected Carcinogen/Reproductive ToxinH351 / H361Possible, based on the toxicity of related methoxyphenol compounds.[6]
Chronic Aquatic ToxicityH411High probability due to the stable aromatic methoxyphenyl group.[6]

This profile mandates that the compound be treated as a regulated hazardous waste, necessitating a disposal protocol that ensures containment and prevents environmental release.

Part 2: Waste Characterization & Regulatory Grounding

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics."[7]

  • Listed Wastes: This compound is not expected to be found on the F, K, U, or P lists of hazardous wastes, as these are typically reserved for common industrial process wastes or specific commercial chemical products.[8]

  • Characteristic Wastes: The determination must be made based on four characteristics:

    • Ignitability (D001): The compound is a solid and not expected to be flammable.

    • Corrosivity (D002): It is not acidic or basic in nature.

    • Reactivity (D003): It is a stable organic molecule and not expected to be reactive.[7]

    • Toxicity (D-codes): This is the most likely characteristic. The potential for aquatic toxicity, derived from the methoxyphenyl group, is a key concern.[6] If the compound leaches certain contaminants above regulatory limits, it would be classified as toxic. Given the data on related substances, it is prudent and scientifically sound to manage it as a toxic hazardous waste.

Therefore, our self-validating system dictates that we manage all waste streams containing this compound as regulated hazardous waste.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures safety, compliance, and logistical clarity from the point of generation to final disposal.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Proper handling is the first step of proper disposal. Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a full face shield is recommended.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal should be performed inside a certified chemical fume hood to prevent inhalation.[1][3]

Step 2: Waste Segregation & Collection

Cross-contamination is a primary cause of laboratory accidents and disposal complications. Strict segregation is non-negotiable.

  • Solid Waste: Collect pure, unadulterated this compound waste in a dedicated container. This includes any surplus solid from a reaction.

  • Contaminated Labware: Any disposable materials (e.g., weigh boats, gloves, pipette tips, silica gel) that have come into contact with the compound must also be collected as hazardous waste. Do not place these items in the regular trash.[9]

  • Liquid Waste: Solutions containing the compound (e.g., from chromatography, reaction workups) must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated or aqueous wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 3: Hazardous Waste Container & Labeling

Proper containment and labeling prevent dangerous mix-ups and ensure compliance.

  • Container: Use a robust, chemically compatible container with a secure, tight-fitting lid.[1]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[7] The label must also include:

    • The full, unambiguous chemical name: "this compound" and any solvents present in a liquid mixture.

    • The approximate quantities or concentration of each component.

    • The date you first added waste to the container (the "Accumulation Start Date").

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmentally Hazardous).

Step 4: On-Site Accumulation & Storage
  • Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory, at or near the point of generation.[7]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[1]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong acids or oxidizers.

Step 5: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in the municipal trash.[1][9]

  • Contact EHS: When your container is full or reaches your institution's storage time limit, contact your Environmental Health & Safety (EHS) or equivalent department.

  • Arrange Pickup: Schedule a pickup with your institution's licensed hazardous waste disposal contractor. They are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[10]

  • Documentation: Maintain meticulous records of your waste disposal, including the date of pickup and the manifest number provided by the disposal company. This "cradle-to-grave" documentation is a legal requirement under RCRA.[7]

Part 4: Visualization of Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

Disposal_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Containment cluster_disposal Phase 3: Storage & Final Disposal A Identify Waste: tert-Butyl 2-(4-methoxyphenyl) -4-oxopiperidine-1-carboxylate B Consult Hazard Profile: - Skin/Eye Irritant - Potential Carcinogen/Reprotoxin - Aquatic Toxicity A->B C Don Appropriate PPE: - Goggles, Gloves, Lab Coat - Use Fume Hood B->C D Select Waste Type C->D E Solid Waste Container: (Pure Compound, Contaminated PPE) D->E Solid or Contaminated Items F Liquid Waste Container: (Solutions, Mother Liquor) D->F Liquid Mixture G Properly Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date E->G F->G H Store in Satellite Accumulation Area (Secondary Containment) G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS/Waste Management for Pickup I->J Yes K Waste Manifested & Removed by Licensed Contractor J->K L Maintain Disposal Records K->L

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide.
  • PubChem. (2025). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Safety and Hazards. National Institutes of Health.
  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. BME Shared Labs.
  • Apollo Scientific. (2023). Safety Data Sheet: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate Safety Information.
  • Apollo Scientific. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
  • Angene Chemical. (2021). Safety Data Sheet: (3-Iodo-4-methoxyphenyl)methanol.
  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 4-chloropiperidine-1-carboxylate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol.
  • Sigma-Aldrich. (n.d.). Tert-butyl 4-oxopiperidine-1-carboxylate.
  • Colorado Department of Public Health & Environment. (n.d.). Hazardous Waste Identification Guidance Document.
  • PubChem. (2025). tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate: Safety and Hazards. National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.